molecular formula C4H6CuO7 B6594240 Cupric tartrate hydrate CAS No. 946843-80-7

Cupric tartrate hydrate

Cat. No.: B6594240
CAS No.: 946843-80-7
M. Wt: 229.63 g/mol
InChI Key: MAUZTCHAIPUZJB-OLXYHTOASA-L
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Description

Cupric tartrate hydrate is a useful research compound. Its molecular formula is C4H6CuO7 and its molecular weight is 229.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

copper;(2R,3R)-2,3-dihydroxybutanedioate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2/t1-,2-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUZTCHAIPUZJB-OLXYHTOASA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6CuO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746608
Record name Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946843-80-7
Record name Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

cupric tartrate hydrate synthesis and characterization methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Cupric Tartrate Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cupric tartrate hydrate, a compound of interest in various chemical and material science applications. This document details experimental protocols for its synthesis and outlines key analytical techniques for its characterization, presenting quantitative data in a structured format for ease of comparison.

Synthesis of this compound

This compound can be synthesized through several methods, including precipitation from aqueous solution and gel diffusion. Two common laboratory-scale protocols are detailed below.

Experimental Protocol: Precipitation Method

This method involves the reaction of a soluble copper(II) salt with tartaric acid or a tartrate salt in an aqueous solution.

Materials:

  • Copper(II) carbonate (CuCO₃) or Copper(II) chloride (CuCl₂)

  • D-Tartaric acid (C₄H₆O₆)

  • Deionized water

Procedure:

  • Prepare a hot aqueous solution of D-tartaric acid.

  • Slowly add copper(II) carbonate to the hot tartaric acid solution with constant stirring. The reaction is complete when effervescence ceases.[1]

  • Alternatively, an aqueous solution of copper(II) chloride can be reacted with an aqueous solution of D-tartaric acid at room temperature.

  • Allow the resulting solution to cool, promoting the crystallization of this compound.

  • Collect the blue-to-green crystalline solid by filtration.[2]

  • Wash the crystals with deionized water to remove any unreacted precursors.

  • Dry the crystals in a desiccator at room temperature.

Experimental Protocol: Gel Diffusion Method

The gel diffusion, or single diffusion, method allows for the growth of high-quality single crystals of this compound.[3]

Materials:

  • Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O)

  • D-Tartaric acid (C₄H₆O₆)

  • Copper(II) chloride (CuCl₂)

  • Deionized water

  • Test tubes

Procedure:

  • Prepare a silica (B1680970) gel by mixing a solution of sodium metasilicate with a solution of tartaric acid in a test tube. The pH of the gel is a critical parameter for optimal crystal growth.[3]

  • Allow the gel to set for a period of time (aging).[3]

  • Carefully pour an aqueous solution of copper(II) chloride on top of the set gel.

  • Seal the test tube and leave it undisturbed at room temperature.

  • Copper(II) ions will diffuse into the gel and react with the tartaric acid to form this compound crystals over several days to weeks.[4]

  • Once the crystals have reached the desired size, carefully remove them from the gel, wash with deionized water, and dry at room temperature.

Characterization of this compound

A variety of analytical techniques can be employed to characterize the structure, composition, and properties of synthesized this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The coordination of the tartrate ligand to the copper(II) ion can be confirmed by shifts in the characteristic vibrational frequencies of the carboxyl and hydroxyl groups.

Experimental Protocol:

  • Prepare a KBr pellet by mixing a small amount of the dried this compound sample with potassium bromide (KBr) powder.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

Quantitative Data:

Wavenumber (cm⁻¹)AssignmentReference
3551 - 3233O-H stretching (water and hydroxyl groups)[3]
1627C=O stretching (carboxyl group)[3]
1431 - 1330C-O stretching[3]
1065C-H stretching[3]
818 - 738Metal-Oxygen (Cu-O) bond stretching[3]
X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure, phase purity, and crystallite size of the synthesized material. This compound has been reported to crystallize in both monoclinic and orthorhombic systems.[4][5]

Experimental Protocol:

  • Grind the dried this compound crystals into a fine powder.

  • Mount the powder on a sample holder.

  • Perform powder X-ray diffraction (PXRD) analysis using Cu Kα radiation.

  • Record the diffraction pattern over a suitable 2θ range.

Quantitative Data (Orthorhombic System):

ParameterValueReference
Crystal SystemOrthorhombic[4]
Space GroupP2₁2₁2[3]
a8.6716 Å[4]
b11.7699 Å[4]
c9.2078 Å[4]
Unit Cell Volume933.835 ų[3]
Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of this compound. The TGA curve provides information on weight loss as a function of temperature, which corresponds to the loss of water molecules and the decomposition of the tartrate ligand.

Experimental Protocol:

  • Place a small, accurately weighed amount of the this compound sample in an alumina (B75360) crucible.

  • Heat the sample in a TGA/DTA instrument under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss and differential temperature as a function of temperature.

Quantitative Data (for Cupric Tartrate Trihydrate):

Temperature Range (°C)Weight Loss (%)AssignmentReference
40 - 150~20.3Dehydration (loss of 3 water molecules)[1]
200 - 280~51.2Decomposition of anhydrous salt to CuO[1]
> 280-Further decomposition/oxidation[1]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in the cupric tartrate complex. The position and intensity of the absorption bands provide information about the d-orbital splitting of the copper(II) ion in the ligand field.

Experimental Protocol:

  • Dissolve a small amount of this compound in a suitable solvent (e.g., water).

  • Prepare solutions with different molar ratios of copper(II) to tartrate if studying complex formation.

  • Record the UV-Vis absorption spectrum in the range of 200-800 nm.

Quantitative Data:

Complex (Cu(II):Tartrate)λ_max (nm)Reference
1:1~780[6]
1:2~600-650[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis and Interpretation s1 Precursor Selection (e.g., CuCO₃, Tartaric Acid) s2 Reaction (Aqueous Solution or Gel Diffusion) s1->s2 s3 Crystallization / Crystal Growth s2->s3 s4 Isolation and Purification (Filtration, Washing, Drying) s3->s4 c1 FTIR Spectroscopy s4->c1 Synthesized This compound c2 X-ray Diffraction (XRD) s4->c2 Synthesized This compound c3 Thermal Analysis (TGA/DTA) s4->c3 Synthesized This compound c4 UV-Vis Spectroscopy s4->c4 Synthesized This compound d1 Structural Information (Functional Groups, Crystal Structure) c1->d1 c2->d1 d2 Compositional and Thermal Properties (Hydration State, Decomposition Profile) c3->d2 d3 Electronic Properties (d-d transitions) c4->d3 G cluster_material This compound cluster_techniques Characterization Techniques cluster_properties Elucidated Properties material Synthesized Material ftir FTIR material->ftir xrd XRD material->xrd tga TGA/DTA material->tga uvvis UV-Vis material->uvvis prop1 Functional Groups (C=O, O-H, Cu-O) ftir->prop1 prop2 Crystal Structure (Orthorhombic/Monoclinic) xrd->prop2 prop3 Thermal Stability & Water of Hydration tga->prop3 prop4 Electronic Transitions (d-orbital splitting) uvvis->prop4

References

Crystal Structure Analysis of Cupric Tartrate Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cupric tartrate hydrate (B1144303), a compound of interest in various chemical and pharmaceutical applications. This document details the synthesis, crystallographic analysis, and thermal properties of this coordination complex, presenting data in a structured format for clarity and comparative purposes. The focus of the detailed structural analysis is on the well-characterized monoclinic form, diaquabis(hydrogen tartrato)copper(II) dihydrate, due to the availability of complete single-crystal X-ray diffraction data.

Synthesis of Cupric Tartrate Hydrate Crystals

High-quality single crystals of this compound can be synthesized using the single diffusion gel growth technique. This method allows for the slow and controlled reaction of precursors, leading to the formation of well-defined crystals suitable for X-ray diffraction studies.

Experimental Protocol: Gel Growth of this compound

Materials:

  • Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O)

  • Tartaric acid (C₄H₆O₆)

  • Copper(II) chloride (CuCl₂·2H₂O)

  • Deionized water

  • Acetic acid (2N)

  • Borosilicate glass test tubes (25 cm height)

Procedure:

  • Gel Preparation: A solution of sodium metasilicate (specific gravity 1.04 g/cm³) is mixed with 2N acetic acid in a 4:1 ratio to prepare the silica (B1680970) gel.

  • Setting the Gel: The gel mixture is poured into borosilicate glass test tubes and allowed to set for 24-36 hours. The pH of the gel is a critical parameter, with an optimal pH of 4.4 yielding a stable and transparent gel conducive to high-quality crystal growth.[1]

  • Reactant Addition: A solution of tartaric acid (inner reactant) is incorporated into the gel medium.

  • Diffusion: A solution of copper(II) chloride (outer reactant) is carefully layered on top of the set gel. The copper ions will diffuse slowly through the gel.

  • Crystal Growth: The test tubes are kept undisturbed at ambient temperature. Crystal nucleation is typically observed at the gel-supernatant interface within 7 to 8 days.[1] Well-formed, isolated crystals of this compound will grow over a period of several weeks.

Optimized Growth Conditions:

ParameterOptimal Value
Gel Density1.04 g/cm³
Gel pH4.4
Gel Aging DurationNot specified
Reactant ConcentrationsNot specified

Table 1: Optimized parameters for the gel growth of this compound crystals.[1]

Crystallographic Analysis

While several studies report an orthorhombic crystal system for this compound based on powder X-ray diffraction (PXRD) data, a detailed single-crystal X-ray diffraction study for this form with publicly available atomic coordinates is not readily accessible. Therefore, this guide focuses on the thoroughly characterized monoclinic crystal structure of diaquabis(hydrogen tartrato)copper(II) dihydrate, [Cu(C₄H₅O₆)₂(H₂O)₂]·2H₂O.

Crystallographic Data for Monoclinic this compound

The crystallographic data for diaquabis(hydrogen tartrato)copper(II) dihydrate was determined by single-crystal X-ray diffraction.

ParameterValue
Chemical FormulaC₈H₁₄CuO₁₄
Formula Weight433.73 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a7.1577(8) Å
b14.0989(14) Å
c7.8910(8) Å
α90°
β109.136(2)°
γ90°
Volume752.32(14) ų
Z2
Density (calculated)1.914 g/cm³
Absorption Coefficient (μ)1.543 mm⁻¹
F(000)446

Table 2: Crystallographic data for diaquabis(hydrogen tartrato)copper(II) dihydrate.

Atomic Coordinates and Equivalent Isotropic Displacement Parameters

The fractional atomic coordinates provide the positions of the atoms within the unit cell.

AtomxyzU(eq) [Ų]
Cu10.50000.50000.50000.0132(1)
O10.6983(3)0.4042(1)0.5378(3)0.0171(4)
O20.3017(3)0.5958(1)0.4622(3)0.0171(4)
O30.9324(3)0.3541(2)0.8931(3)0.0242(5)
O40.5676(3)0.6459(2)0.1069(3)0.0242(5)
O50.8109(3)0.2847(2)0.4131(3)0.0229(5)
O60.1891(3)0.7153(2)0.5869(3)0.0229(5)
O7w0.50000.50000.1896(5)0.0189(6)
O8w0.50000.50000.8104(5)0.0189(6)
C10.8260(4)0.3571(2)0.7601(4)0.0163(6)
C20.1740(4)0.6429(2)0.2399(4)0.0163(6)
C30.7151(4)0.2878(2)0.6189(4)0.0172(6)
C40.2849(4)0.7122(2)0.3811(4)0.0172(6)

Table 3: Fractional atomic coordinates and equivalent isotropic displacement parameters (U(eq)) for diaquabis(hydrogen tartrato)copper(II) dihydrate.

Selected Bond Lengths and Angles

The coordination geometry around the copper ion is defined by the following bond lengths and angles.

BondLength (Å)BondAngle (°)
Cu1-O11.958(2)O1-Cu1-O283.18(8)
Cu1-O21.970(2)O1-Cu1-O7w90.00
Cu1-O7w2.483(3)O2-Cu1-O7w90.00

Table 4: Selected bond lengths and angles for the copper coordination sphere in diaquabis(hydrogen tartrato)copper(II) dihydrate.

Molecular Structure and Coordination Environment

In the monoclinic structure of diaquabis(hydrogen tartrato)copper(II) dihydrate, the copper(II) ion is located at an inversion center. It exhibits a distorted octahedral coordination geometry. The equatorial plane is formed by two oxygen atoms from the carboxylate groups and two oxygen atoms from the hydroxyl groups of two different tartrate ligands. The axial positions are occupied by two water molecules. This arrangement forms a two-dimensional coordination polymer.

Copper_Coordination Cu Cu²⁺ O1_carb O (carboxylate) Cu->O1_carb equatorial O2_carb O (carboxylate) Cu->O2_carb equatorial O1_hyd O (hydroxyl) Cu->O1_hyd equatorial O2_hyd O (hydroxyl) Cu->O2_hyd equatorial O_water1 O (H₂O) Cu->O_water1 axial O_water2 O (H₂O) Cu->O_water2 axial Tartrate1 Tartrate 1 O1_carb->Tartrate1 Tartrate2 Tartrate 2 O2_carb->Tartrate2 O1_hyd->Tartrate1 O2_hyd->Tartrate2

Coordination environment of the Cu(II) ion.

Thermal Analysis

The thermal stability and decomposition of cupric tartrate trihydrate have been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The decomposition proceeds in a multi-step process.[2]

Experimental Protocol: Thermal Analysis
  • Instrument: A simultaneous TGA/DTA analyzer.

  • Sample Mass: Approximately 10 mg of cupric tartrate trihydrate.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Air.

  • Temperature Range: Ambient to 1200 °C.

Thermal Decomposition Data
StepTemperature Range (°C)Mass Loss (%)DTA Peak (°C)Assignment
140 - 15020.380 (endothermic)Dehydration (loss of 3 H₂O molecules)
2150 - 28051.2220 (exothermic)Decomposition of anhydrous cupric tartrate to copper(II) oxide
3> 280-Broad exothermicPartial oxidation of Cu to CuO
4~10503.81050 (exothermic)Decomposition of copper oxides

Table 5: Thermal decomposition data for cupric tartrate trihydrate in air.[2]

Experimental Workflow

The overall workflow for the crystal structure analysis of this compound is a systematic process that begins with synthesis and culminates in the detailed characterization of the material.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_results Results synthesis Crystal Growth (Gel Diffusion) pxrd Powder X-ray Diffraction (PXRD) synthesis->pxrd Phase Purity scxrd Single-Crystal X-ray Diffraction (SC-XRD) synthesis->scxrd Structure Determination thermal Thermal Analysis (TGA/DTA) synthesis->thermal Thermal Properties spectroscopy Spectroscopic Analysis (FTIR, XPS) synthesis->spectroscopy Functional Groups & Oxidation State structure_solution Structure Solution scxrd->structure_solution thermal_data Decomposition Pathway Analysis thermal->thermal_data structure_refinement Structure Refinement structure_solution->structure_refinement crystal_data Crystallographic Data structure_refinement->crystal_data thermal_stability Thermal Stability Profile thermal_data->thermal_stability molecular_structure Molecular Structure & Coordination crystal_data->molecular_structure

Experimental workflow for this compound analysis.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound, with a focus on the monoclinic form, diaquabis(hydrogen tartrato)copper(II) dihydrate. The synthesis via gel growth provides high-quality single crystals suitable for detailed structural elucidation. The single-crystal X-ray diffraction data reveals a two-dimensional coordination polymer with a distorted octahedral copper(II) center. The thermal analysis indicates a multi-step decomposition process, starting with dehydration at a relatively low temperature. The presented data and experimental protocols offer a valuable resource for researchers and professionals working with this and related coordination compounds.

References

A Technical Guide to the Physicochemical Properties of Cupric Tartrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cupric tartrate hydrate (B1144303). It includes quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key processes to support its application in research and development.

Introduction

Cupric tartrate hydrate, also known as copper(II) tartrate hydrate, is a metal-organic compound with the general formula [-CH(OH)CO₂]₂Cu·xH₂O. It typically presents as a blue to green crystalline powder.[1][2] This compound is significant in various scientific fields due to its versatile applications. It serves as a catalyst in organic synthesis, particularly for producing fine chemicals, pharmaceuticals, and helical polyacetylene fibers.[1][3] In agriculture, it is utilized as a micronutrient in fertilizers.[1] Furthermore, its properties are leveraged in analytical chemistry, the formulation of certain medications for copper deficiency, and as a precursor for synthesizing metal-organic frameworks (MOFs) and nanocomposite semiconductors.[1][3] Understanding its fundamental physicochemical properties is critical for optimizing its use in these and other novel applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties can be influenced by the degree of hydration and the specific crystalline form.

General Properties
PropertyValueReference(s)
Synonyms This compound, Tartaric acid cupric salt[1]
Molecular Formula [-CH(OH)CO₂]₂Cu·xH₂O (or C₄H₄CuO₆·xH₂O)[1][4][5]
Molecular Weight 211.62 g/mol (anhydrous basis)[1][4]
CAS Number 946843-80-7[1][6]
Appearance Blue to green crystalline powder[1][4]
Crystal System Orthorhombic[7]
Solubility

Cupric tartrate is described as being slightly soluble or insoluble in water.[1][2] Its solubility is influenced by several factors, including temperature and pH. As a salt of a weak acid, it is more soluble in acidic solutions.[8] It is also soluble in alkaline solutions, where it forms complex ions, a property famously utilized in Fehling's solution to prevent the precipitation of copper(II) hydroxide.[9][10]

Thermal Properties

Thermogravimetric analysis (TGA) of cupric tartrate trihydrate reveals a multi-step decomposition process when heated in air.

Decomposition StepTemperature RangePeak TemperatureMass Loss (Observed)Mass Loss (Theoretical)ProcessReference(s)
1. DehydrationStarts at 40°C~80°C (endothermic)20%20.3%Dehydration to anhydrous salt[11]
2. Decomposition-~220°C (exothermic)52%51.2%Decomposition of anhydrous salt to copper(II) oxide[11]
3. Further Decomposition-~1050°C (exothermic)4%3.8%Decomposition of copper oxides[11]

Note: Above 280°C in air, a slight mass increase may be observed due to the partial oxidation of Cu to Cu(II)O.[11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis Protocol (from Copper(II) Carbonate)

This protocol describes the synthesis of this compound by reacting copper(II) carbonate with tartaric acid.

  • Preparation of Reactant Solution: Prepare a hot aqueous solution of tartaric acid (C₄H₆O₆) by dissolving a stoichiometric amount in deionized water with heating and stirring.

  • Reaction: Slowly add pure copper(II) carbonate (CuCO₃) powder to the hot tartaric acid solution. Effervescence (release of CO₂) will occur. Continue adding copper carbonate until the effervescence ceases, indicating the complete reaction of the acid.

  • Filtration: Filter the hot solution to remove any unreacted copper carbonate or other solid impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Blue-green crystals of this compound will precipitate from the solution. The cooling process can be extended by placing the solution in a refrigerator to maximize yield.

  • Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Drying: Dry the crystals in a desiccator or in a low-temperature oven (e.g., 40-50°C) to remove residual water without inducing thermal decomposition.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process CuCO3 Copper(II) Carbonate Reaction Reaction & Mixing (CO₂ evolves) CuCO3->Reaction TartaricAcid Hot Aqueous Tartaric Acid TartaricAcid->Reaction Filtration Hot Filtration Reaction->Filtration Remove excess CuCO₃ Crystallization Cooling & Crystallization Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Product Cupric Tartrate Hydrate Crystals Drying->Product

Caption: Workflow for the synthesis of this compound.

Analytical Protocols

TGA is used to study the thermal stability and decomposition profile of the compound.[12]

  • Instrument Setup: Calibrate the TGA instrument's balance and temperature sensor according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into the TGA crucible (e.g., alumina (B75360) or platinum).

  • Analysis Conditions: Place the crucible in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 1100°C) at a controlled heating rate (e.g., 10°C/min).[11]

  • Atmosphere: Conduct the analysis under a controlled atmosphere, such as a continuous flow of air or an inert gas like nitrogen (e.g., 50 mL/min).[13]

  • Data Collection: Record the sample mass as a function of temperature. The resulting plot of mass versus temperature is the thermogram. The derivative of this curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation (KBr Pellet Method): Finely grind 1-2 mg of the this compound sample using an agate mortar and pestle.[14] Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder and mix thoroughly.[14] Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.

  • Background Spectrum: Place a blank KBr pellet (or nothing) in the sample holder of the FTIR spectrometer and record a background spectrum. This accounts for atmospheric CO₂, water vapor, and impurities in the KBr.[15]

  • Sample Spectrum: Replace the blank with the sample pellet and record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands. For cupric tartrate, key bands will correspond to O-H (from water and hydroxyl groups), C-H, C=O (carboxylate), and C-O vibrations. The coordination of the carboxylate and hydroxyl groups to the copper(II) ion can be inferred from shifts in these bands.[11]

Powder XRD is used to determine the crystalline structure and phase purity of the material.[7]

  • Sample Preparation: Finely grind the this compound sample into a homogeneous powder using a mortar and pestle. This ensures random orientation of the crystallites.[7]

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

  • Instrument Setup: Place the sample holder in the X-ray diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å), voltage, and current.[8]

  • Data Collection: Scan the sample over a specific range of 2θ angles (e.g., 5° to 70°) at a defined step size and scan speed. The detector measures the intensity of the diffracted X-rays at each angle.[8]

  • Data Analysis: The output is a diffractogram showing diffraction intensity versus 2θ. The positions (2θ values) and relative intensities of the diffraction peaks are unique to the crystalline structure. This pattern can be compared to reference databases (e.g., JCPDS) to confirm the phase or used to determine lattice parameters and crystal system.[8]

General Analytical Workflow

Analytical_Workflow cluster_techniques Characterization Techniques cluster_data Generated Data & Insights Sample Cupric Tartrate Hydrate Sample TGA TGA Sample->TGA FTIR FTIR Spectroscopy Sample->FTIR XRD Powder XRD Sample->XRD TGA_Data Thermal Stability & Composition TGA->TGA_Data FTIR_Data Functional Groups & Bonding FTIR->FTIR_Data XRD_Data Crystal Structure & Phase Purity XRD->XRD_Data

Caption: Workflow for the physicochemical analysis of the sample.

References

Navigating the Solubility of Cupric Tartrate Hydrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cupric tartrate hydrate (B1144303), a metal complex of significant interest in catalysis, analytical chemistry, and materials science, presents a unique solubility profile that is critical for its application in non-aqueous systems. This technical guide provides a comprehensive overview of the solubility of cupric tartrate hydrate in various organic solvents. While quantitative data in publicly accessible literature is notably limited, this document furnishes researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility for specific applications. The guide covers theoretical principles governing solubility, a standardized methodology for solubility determination, and a framework for data presentation.

Introduction

This compound ([-CH(OH)CO₂]₂Cu·xH₂O) is a blue to green crystalline powder.[1] Its utility in diverse fields, from a catalyst in organic synthesis to a component in agricultural formulations, often necessitates its dissolution in organic media.[1] Understanding the solubility of this compound is paramount for reaction kinetics, formulation stability, and process design.

This guide addresses the current gap in available quantitative solubility data for this compound in organic solvents. It serves as a foundational resource, empowering researchers to systematically determine and interpret the solubility of this compound in solvents relevant to their work.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] The solubility of this compound, a polar, ionic compound, in various organic solvents is governed by several intermolecular forces and solvent properties.

  • Polarity: this compound, with its ionic copper-carboxylate bonds and hydroxyl groups, is inherently polar. It is expected to exhibit higher solubility in polar organic solvents capable of strong dipole-dipole interactions or hydrogen bonding.

  • Hydrogen Bonding: The presence of hydroxyl (-OH) groups and carboxylate oxygens in the tartrate ligand, along with water of hydration, suggests that solvents capable of acting as hydrogen bond donors or acceptors (e.g., alcohols) will be more effective at solvating the molecule than non-polar solvents.

  • Solvent Classes and Expected Solubility Trends:

    • Protic Polar Solvents (e.g., Methanol, Ethanol): These solvents are anticipated to be the most effective due to their polarity and ability to form hydrogen bonds.

    • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can solvate the cupric cation effectively. Their ability to accept hydrogen bonds would also contribute to the dissolution of the tartrate ligand. The solubility of other copper salts, such as copper(II) chloride, in these solvents is noted to be good.

    • Less Polar Solvents (e.g., Acetone, Ethyl Acetate): Moderate solubility may be observed, depending on the balance of polar and non-polar characteristics of the solvent.

    • Non-polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Solubility is expected to be very low to negligible in these solvents due to the significant mismatch in polarity.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.[3][4]

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents

Organic SolventChemical ClassTemperature (°C)Solubility ( g/100 g solvent)Observations
e.g., MethanolAlcohol (Protic Polar)25Data Not Available
e.g., AcetoneKetone (Aprotic Polar)25Data Not Available
e.g., AcetonitrileNitrile (Aprotic Polar)25Data Not Available
e.g., DichloromethaneHalogenated (Non-polar)25Data Not Available
e.g., TolueneAromatic (Non-polar)25Data Not Available
e.g., HexaneAlkane (Non-polar)25Data Not Available

Experimental Protocol for Solubility Determination

The following protocol details the isothermal saturation method, a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

Materials and Equipment
  • This compound (analytical grade)

  • Organic Solvents (high-purity, anhydrous grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath with temperature control

  • Sealed vials (e.g., screw-cap glass vials with PTFE septa)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Spectrophotometer (for colorimetric analysis) or HPLC system

  • Drying oven

Procedure: Isothermal Saturation Method
  • Sample Preparation: Add an excess amount of this compound to a pre-weighed, sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known mass or volume of the desired organic solvent to the vial.

  • Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to let the excess solid settle. For fine suspensions, centrifugation may be required to separate the solid from the saturated solution.

  • Sample Extraction: Carefully extract a known volume of the clear, supernatant (saturated solution) using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic particles.

  • Concentration Analysis: Determine the concentration of cupric tartrate in the filtered saturated solution using a suitable analytical method.

    • Gravimetric Analysis: Transfer a known mass of the filtered solution to a pre-weighed dish. Evaporate the solvent in a drying oven at a temperature that will not decompose the solute (~60-80°C is often suitable). Cool the dish in a desiccator and weigh. Repeat the drying and weighing process until a constant mass is achieved. The final mass of the residue corresponds to the mass of dissolved cupric tartrate.

    • Spectrophotometric Analysis: If the solution is colored, the concentration of the Cu²⁺ ion can be determined using UV-Visible spectrophotometry. A calibration curve must first be prepared using standard solutions of known concentrations.

    • Chromatographic Analysis (HPLC): HPLC can be used to quantify the tartrate anion, which corresponds stoichiometrically to the dissolved salt. This requires the development of a suitable method and calibration.

  • Calculation: Express the solubility in grams of solute per 100 grams of solvent.

    Solubility = (mass of dissolved solute / mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess Cupric Tartrate Hydrate to vial B Add known mass of organic solvent A->B C Seal vial B->C D Agitate in thermostatic bath at constant T C->D E Allow solid to settle (or centrifuge) D->E F Extract clear supernatant E->F G Filter sample (0.22 µm) F->G H Determine concentration of filtrate (e.g., gravimetric) G->H I Calculate solubility (g/100g solvent) H->I

Caption: Workflow for determining this compound solubility.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By understanding the principles of solute-solvent interactions and applying the detailed isothermal saturation method, researchers, scientists, and drug development professionals can generate the precise solubility data required for their specific applications. This will facilitate more efficient process development, formulation design, and fundamental chemical research involving this versatile copper compound.

References

A Comprehensive Guide to the Thermal Decomposition of Cupric Tartrate Hydrate Under a Nitrogen Atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the thermal decomposition behavior of cupric tartrate hydrate (B1144303) when subjected to heat under a nitrogen atmosphere. This analysis is critical for understanding the thermal stability, decomposition pathway, and potential for controlled generation of copper-based materials from this precursor. The information presented herein is vital for applications in materials science, catalysis, and pharmaceutical development where thermal processing of such compounds is required.

Thermal Decomposition Pathway

The thermal decomposition of cupric tartrate hydrate in an inert nitrogen atmosphere is a multi-stage process. The pathway involves an initial dehydration step, followed by the decomposition of the anhydrous salt, ultimately yielding a final solid residue. Differential Scanning Calorimetry (DSC) analysis performed under a nitrogen atmosphere reveals a series of endothermic and exothermic events corresponding to these transformations.

The process can be summarized in the following key stages:

  • Stage 1: Dehydration: The initial phase of decomposition involves the loss of water of crystallization. This is an endothermic process as energy is required to break the bonds holding the water molecules within the crystal lattice.

  • Stage 2: Decomposition of Anhydrous Cupric Tartrate: Following dehydration, the anhydrous cupric tartrate undergoes decomposition. This is a more complex stage that involves the breakdown of the tartrate ligand. In an inert atmosphere, this process is expected to involve redox reactions, leading to the reduction of Cu(II). This stage is characterized by significant mass loss due to the evolution of gaseous byproducts.

  • Stage 3: Final Decomposition and Residue Formation: The final stage involves the transformation into the terminal solid product. In a nitrogen atmosphere, the residue is likely to be metallic copper, potentially with some copper(I) oxide, as opposed to the copper(II) oxide that would be expected in an oxidizing atmosphere like air.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the thermal decomposition of this compound under a nitrogen atmosphere. The data is compiled from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). It is important to note that while the DSC data was obtained under a nitrogen atmosphere, the TGA data is based on studies conducted in air and has been adapted to reflect the expected behavior in an inert environment. This adaptation is based on the established principles of thermal decomposition of copper carboxylates in inert atmospheres.

Decomposition StageTemperature Range (°C)Mass Loss (%) (estimated for N2)Evolved Gaseous Species (Probable)
Dehydration 85 - 150~4.1H₂O
Decomposition of Anhydrous Salt 150 - 306~43.9CO₂, CO, H₂O, various organic fragments
Final Residue Formation > 306--

Experimental Protocols

The data presented in this guide is based on standard thermal analysis techniques. The following provides a detailed methodology for the key experiments.

Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, uniform sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

  • Atmosphere: High-purity nitrogen gas is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The DSC cell is purged with high-purity nitrogen at a constant flow rate.

  • Heating Program: The sample and reference are heated from a sub-ambient temperature to a final temperature (e.g., 350°C) at a controlled heating rate (e.g., 20°C/min)[1].

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

Evolved Gas Analysis (EGA) by TG-MS
  • Instrument: A coupled Thermogravimetric Analyzer-Mass Spectrometer (TG-MS) system.

  • Methodology: The TGA protocol is followed as described above. The gaseous products evolved from the sample during heating are transferred via a heated transfer line to the mass spectrometer.

  • Data Acquisition: The mass spectrometer continuously analyzes the evolved gases, providing real-time information on their chemical composition as a function of temperature. This allows for the identification of the specific molecules being released at each stage of the decomposition.

Visualizations

Thermal Decomposition Pathway of this compound

Thermal_Decomposition_Pathway CupricTartrateHydrate This compound (CuC₄H₄O₆·xH₂O) AnhydrousCupricTartrate Anhydrous Cupric Tartrate (CuC₄H₄O₆) CupricTartrateHydrate->AnhydrousCupricTartrate Dehydration (Endothermic) GaseousProducts1 H₂O CupricTartrateHydrate->GaseousProducts1 Evolved Gas Intermediate Intermediate Species (e.g., Copper(I) species) AnhydrousCupricTartrate->Intermediate Decomposition (Exothermic) GaseousProducts2 CO₂, CO, H₂O, Organic Fragments AnhydrousCupricTartrate->GaseousProducts2 Evolved Gases FinalResidue Final Residue (Cu, Cu₂O) Intermediate->FinalResidue Further Decomposition

Caption: A schematic of the thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Experimental_Workflow Sample Cupric Tartrate Hydrate Sample TGA Thermogravimetric Analysis (TGA) (Nitrogen Atmosphere) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (Nitrogen Atmosphere) Sample->DSC EGA Evolved Gas Analysis (TG-MS) (Nitrogen Atmosphere) Sample->EGA MassLossData Quantitative Mass Loss vs. Temperature TGA->MassLossData ThermalEventsData Heat Flow vs. Temperature (Endotherms/Exotherms) DSC->ThermalEventsData EvolvedGasData Identification of Gaseous Byproducts EGA->EvolvedGasData Analysis Data Analysis and Pathway Elucidation MassLossData->Analysis ThermalEventsData->Analysis EvolvedGasData->Analysis

References

Spectroscopic Profile of Cupric Tartrate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cupric tartrate hydrate (B1144303), a compound with applications ranging from analytical chemistry to pharmaceuticals.[1] This document compiles available data from Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to a lack of available experimental data in the reviewed literature, a dedicated section on Raman spectroscopy outlines a general methodology for its analysis. Detailed experimental protocols and visualizations of the analytical workflows are provided to assist researchers in their laboratory work.

Spectroscopic Data

The following sections present the available spectroscopic data for cupric tartrate hydrate in a structured format to facilitate comparison and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds. Several studies have investigated the FTIR spectrum of copper tartrate crystals, confirming the coordination of the tartrate ligand to the copper(II) ion through the hydroxyl and carboxylate groups.[1][2]

A summary of the reported FTIR peaks and their assignments is presented in Table 1.

Table 1: FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)AssignmentReference
3551.3461O-H Stretching (Water of Hydration)[2]
3416.1852O-H Stretching (Water of Hydration)[2]
3384.16O-H Stretching (Water of Hydration)[2]
3233.2879O-H Stretching (Water of Hydration)[2]
1626.7592C-H Stretching / Asymmetric COO⁻ Stretching[1][2][3]
1612.1>C=O Stretching
823.7M-O Binding
745.5M-O Binding

Note: The peak at 1626.7592 cm⁻¹ has been assigned to both C-H stretching and asymmetric COO⁻ stretching in different studies.

Raman Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands arising from d-d transitions of the copper(II) ion and potentially charge-transfer bands. The available data on the UV-Vis absorption maxima for cupric tartrate are summarized in Table 2. It is important to note that the position of the absorption maximum can be influenced by factors such as the solvent, concentration, and the specific isomeric form of the tartrate.

Table 2: UV-Vis Absorption Maxima for Cupric Tartrate

Wavelength (λmax) (nm)RemarksReference
~800Broad absorption peak observed for a Cu-tartrate complex.[4]
810Maximum absorption peak for Cu²⁺ ions in aqueous solution.
550Absorption maximum for a Cu(II)-PAN complex, indicating a potential region for complexed copper ions.[5]
470Maximum absorbance for a Cu-murexide complex.[6]

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments. These protocols are based on established practices for the analysis of coordination compounds and can be adapted for this compound.

Sample Preparation

For solid-state analysis (FTIR and Raman), this compound powder can be used directly. For UV-Vis spectroscopy, a solution of known concentration needs to be prepared.

  • Solid Sample: Use finely ground this compound powder. For FTIR analysis using the KBr pellet technique, the powder should be thoroughly mixed with dry potassium bromide.

  • Solution Sample: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., deionized water) to prepare a stock solution of known concentration. Serial dilutions can be made to obtain working solutions of desired concentrations.

FTIR Spectroscopy Protocol

This protocol describes the acquisition of an FTIR spectrum of solid this compound using the KBr pellet technique.

  • Sample Preparation: Mix approximately 1-2 mg of finely ground this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder into a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation: A Bruker ALPHA II model spectrophotometer or a similar instrument can be used.[2]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹ and accumulate a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the positions of the absorption bands and compare them with literature values for interpretation.

Raman Spectroscopy Protocol (General)

This protocol provides a general procedure for obtaining a Raman spectrum of solid this compound.

  • Sample Preparation: Place a small amount of this compound powder on a microscope slide or in a sample holder.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., a frequency-doubled Nd:YAG laser at 532 nm) and a suitable detector (e.g., a CCD camera) is required.[7]

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Set the laser power to a level that does not cause sample degradation (start with low power and gradually increase if necessary).

    • Acquire the Raman spectrum over a desired spectral range (e.g., 100-3500 cm⁻¹).

    • Set the acquisition time and the number of accumulations to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the Raman shifts of the vibrational modes.

UV-Vis Spectroscopy Protocol

This protocol describes the measurement of the UV-Vis absorption spectrum of a this compound solution.

  • Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., deionized water). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Instrumentation: A double-beam UV-Vis spectrophotometer is recommended.

  • Data Acquisition:

    • Fill a cuvette with the solvent to be used as a reference (blank).

    • Fill a matched cuvette with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Record the absorption spectrum over a desired wavelength range (e.g., 200-900 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. The concentration of an unknown solution can be determined using a calibration curve prepared from standard solutions of known concentrations.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start grind Grind this compound start->grind mix Mix with KBr grind->mix press Press into Pellet mix->press background Record Background Spectrum press->background sample_spec Record Sample Spectrum background->sample_spec process Process Spectrum sample_spec->process identify Identify Peaks process->identify interpret Interpret Spectrum identify->interpret end End interpret->end

Caption: Experimental workflow for FTIR analysis of this compound.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start place_sample Place Sample on Holder start->place_sample focus_laser Focus Laser on Sample place_sample->focus_laser acquire_spectrum Acquire Raman Spectrum focus_laser->acquire_spectrum process Process Spectrum acquire_spectrum->process identify Identify Raman Shifts process->identify interpret Interpret Spectrum identify->interpret end End interpret->end

Caption: General experimental workflow for Raman analysis of this compound.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start prepare_solution Prepare Solution of Known Concentration start->prepare_solution run_blank Run Blank (Solvent) prepare_solution->run_blank run_sample Run Sample Solution run_blank->run_sample determine_lambda_max Determine λmax run_sample->determine_lambda_max record_absorbance Record Absorbance determine_lambda_max->record_absorbance analyze Analyze Data record_absorbance->analyze end End analyze->end

Caption: Experimental workflow for UV-Vis analysis of this compound.

References

cupric tartrate hydrate CAS number and molecular formula verification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cupric tartrate hydrate (B1144303), including its chemical identity, key quantitative data, and detailed experimental protocols. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Molecular Formula

Cupric tartrate hydrate is a copper(II) salt of tartaric acid. The level of hydration can vary, which is reflected in the different CAS numbers and molecular formulas reported in the literature. The most commonly referenced CAS number for the hydrated form with an indeterminate amount of water is 946843-80-7.

Table 1: Chemical Identification of this compound

IdentifierValue
Common Name This compound
Synonyms Copper(II) tartrate hydrate, Tartaric acid cupric salt
Primary CAS Number 946843-80-7 (for hydrate with unspecified water)
Other CAS Numbers 815-82-7, 5893-71-0 (trihydrate)
General Molecular Formula CuC₄H₄O₆·xH₂O or [-CH(OH)CO₂]₂Cu·xH₂O
Molecular Weight (Anhydrous) 211.62 g/mol

Quantitative Data

The following table summarizes key quantitative data for this compound, compiled from various sources.

Table 2: Quantitative Properties of this compound

PropertyValueSource
Appearance Blue to green crystalline powder--INVALID-LINK--
Melting Point ~275 °C (decomposes)--INVALID-LINK--, --INVALID-LINK--
Purity (Metals Basis) ≥99%--INVALID-LINK--
Copper Content ≥30%--INVALID-LINK--
Solubility Slightly soluble in water; soluble in acid and alkaline solutions--INVALID-LINK--

Experimental Protocols

Synthesis of a Basic Cupric Tartrate Solution

This protocol is adapted from a patented method for preparing a stable alkaline cupric tartrate solution, often used in applications like Fehling's test.[1]

Materials:

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

Procedure:

  • Prepare Solution A (Copper Sulfate Solution):

    • Dissolve 3.465 to 10.395 g of copper(II) sulfate pentahydrate in a sufficient amount of distilled water in a beaker.

    • Quantitatively transfer the solution to a volumetric flask.

    • Add distilled water to the mark and mix thoroughly.

  • Prepare Solution B (Alkaline Tartrate Solution):

    • In a separate beaker, dissolve 17.3 to 51.9 g of potassium sodium tartrate tetrahydrate and 5 to 15 g of sodium hydroxide in distilled water. Note that the dissolution of sodium hydroxide is exothermic and should be done with cooling.

    • Quantitatively transfer this solution to a separate volumetric flask.

    • Add distilled water to the mark and mix until a clear solution is obtained.

  • Final Mixture:

    • For use, mix equal volumes of Solution A and Solution B. This will form the deep blue cupric tartrate complex.

Thermogravimetric Analysis (TGA) of Hydrated Salts

This is a general procedure for determining the water of hydration in a metal salt, which can be applied to this compound.

Instrument:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the atmosphere to an inert gas, such as nitrogen, with a flow rate of 20-50 mL/min.

    • Program the instrument to heat the sample from ambient temperature to approximately 300°C at a heating rate of 10 °C/min. The final temperature should be sufficient to drive off all water of hydration without decomposing the anhydrous salt.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • The weight loss steps on the TGA curve correspond to the loss of water molecules. The percentage of water of hydration and the number of water molecules can be calculated from these steps.

Fehling's Test for Reducing Sugars

This protocol describes the use of a cupric tartrate complex (Fehling's solution) to detect the presence of reducing sugars.

Reagents:

  • Fehling's Solution A: Dissolve approximately 34.66 g of copper(II) sulfate pentahydrate in distilled water to make 500 mL of solution.[2][3]

  • Fehling's Solution B: Dissolve approximately 173 g of potassium sodium tartrate and 50 g of sodium hydroxide in distilled water to make 500 mL of solution.[2][3]

  • Fehling's Reagent: Mix equal volumes of Fehling's Solution A and Fehling's Solution B immediately before use.[4][5]

  • Sample solution to be tested.

Procedure:

  • Add 1 mL of the sample solution to a test tube.

  • Add 1 mL of the freshly prepared Fehling's reagent to the test tube.

  • Heat the mixture in a boiling water bath for 2-5 minutes.

  • Observe any color change. A positive test for reducing sugars is indicated by the formation of a red, yellow, or green precipitate of copper(I) oxide.[4][5] The initial deep blue color of the reagent will disappear.[6]

Visualizations

The following diagrams illustrate key processes related to cupric tartrate.

experimental_workflow cluster_synthesis Synthesis of Cupric Tartrate Solution cluster_analysis Analysis cluster_tga_steps TGA Protocol prepA Prepare Solution A (Copper Sulfate) mix Mix Equal Volumes prepA->mix prepB Prepare Solution B (Alkaline Tartrate) prepB->mix complex Formation of Deep Blue Cupric Tartrate Complex mix->complex fehling Fehling's Test complex->fehling tga Thermogravimetric Analysis (TGA) tga_sample Weigh Sample tga->tga_sample tga_heat Heat in Inert Atmosphere tga_sample->tga_heat tga_data Record Mass Loss tga_heat->tga_data

Caption: General experimental workflow for the synthesis and analysis of cupric tartrate.

fehling_test_pathway cluster_reactants Reactants cluster_reaction Redox Reaction (in alkaline conditions, with heat) cluster_products Products fehling_reagent Fehling's Reagent (Bis(tartrate)cuprate(II) Complex) reduction Reduction of Cu(II) to Cu(I) fehling_reagent->reduction reducing_sugar Reducing Sugar (e.g., Glucose with Aldehyde Group) oxidation Oxidation of Aldehyde to Carboxylic Acid reducing_sugar->oxidation carboxylate Carboxylate Anion oxidation->carboxylate forms cu2o Copper(I) Oxide (Cu₂O) Red Precipitate reduction->cu2o forms

Caption: Signaling pathway of the Fehling's test reaction.

References

A Historical Review of Cupric Tartrate Hydrate in Chemical Literature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric tartrate hydrate (B1144303), a coordination complex of copper(II) and tartaric acid, has held a significant, albeit often supporting, role in the annals of chemical history. Best known as the key component of Fehling's solution, its story is intertwined with the development of analytical chemistry, the understanding of carbohydrates, and the evolution of coordination chemistry. This technical guide provides a comprehensive historical review of cupric tartrate hydrate, detailing its synthesis, the elucidation of its structure, and its various applications as documented in chemical literature.

Early History and Synthesis

The history of cupric tartrate is intrinsically linked to the history of tartaric acid itself. While tartaric acid in the form of its potassium salt (cream of tartar) was known to the ancients, it was first isolated as a free acid in 1769 by the Swedish chemist Carl Wilhelm Scheele.[1][2] Following the isolation of tartaric acid, chemists began to investigate its reactions with various metal salts.

While a definitive first synthesis of pure, isolated this compound is difficult to pinpoint from the available literature, its preparation would have been a straightforward precipitation reaction for chemists of the 18th and 19th centuries. The reaction of a soluble copper(II) salt, such as copper sulfate (B86663), with a solution of tartaric acid or a tartrate salt would yield the sparingly soluble cupric tartrate. An early and illustrative method for preparing a solution containing a copper-tartrate complex involved boiling a solution of cream of tartar with copper coins, which would be coated in copper oxides. This process, known to alchemists for cleaning coins, results in the formation of a soluble copper(II)-tartrate complex.[3]

A more controlled and reproducible synthesis involves the reaction of aqueous solutions of copper sulfate and ammonium (B1175870) tartrate.

Experimental Protocol: 19th-Century Synthesis of a Cupric Tartrate Complex

A common 19th-century method for the preparation of a cupric tartrate-containing solution, which would have been a precursor to the isolation of the solid hydrate, can be described as follows:

  • Preparation of Reactant Solutions:

    • Dissolve 20g of copper sulfate pentahydrate in 110g of water. Heating the mixture can aid in dissolution.

    • Dissolve 16g of ammonium tartrate in 50g of water. This creates a slight excess of the tartrate ligand. Heating can also be used to ensure complete dissolution.

  • Reaction:

    • Mix the two solutions while they are still warm.

    • Stir the mixture for approximately 10 minutes.

  • Observation:

    • A pale blue precipitate of a copper tartrate species will form, with a darker blue supernatant liquid containing a soluble copper-tartrate complex.[3]

To isolate the solid this compound, the precipitate would be filtered, washed with water to remove any unreacted salts, and then dried.

The Pivotal Role in Fehling's Solution

The most historically significant application of a cupric tartrate complex is undoubtedly its use in Fehling's solution. Developed by the German chemist Hermann von Fehling in 1849, this reagent provided a simple and effective method for the qualitative and quantitative analysis of reducing sugars.[4] Fehling's test was a significant advancement in organic and medicinal chemistry, allowing for the differentiation between aldehydes and ketones, and for the detection of glucose in urine, a key diagnostic for diabetes.[5]

Fehling's solution is prepared by combining two separate solutions immediately before use:

  • Fehling's Solution A: An aqueous solution of copper(II) sulfate.

  • Fehling's Solution B: An alkaline solution of sodium potassium tartrate (Rochelle salt) and sodium hydroxide (B78521).[4]

When combined, the tartrate ions from Fehling's solution B form a deep blue, soluble complex with the copper(II) ions from Fehling's solution A. This complexation is crucial as it prevents the precipitation of copper(II) hydroxide in the alkaline conditions.[2] The active oxidizing agent in Fehling's solution is the bistartratocuprate(II) complex.

Experimental Protocol: Preparation of Fehling's Solution

The following is a typical recipe for the preparation of Fehling's solution:

  • Fehling's Solution A: Dissolve 34.65 g of copper(II) sulfate pentahydrate in distilled water and make up to 500 mL.

  • Fehling's Solution B: Dissolve 173 g of sodium potassium tartrate tetrahydrate (Rochelle salt) and 50 g of sodium hydroxide in distilled water and make up to 500 mL.

For use, equal volumes of Fehling's A and Fehling's B are mixed.[6]

The Chemistry of Fehling's Test

The underlying principle of Fehling's test is a redox reaction. In the presence of a reducing sugar (containing an aldehyde or α-hydroxy ketone group), the copper(II) ions in the tartrate complex are reduced to copper(I) ions. This results in the formation of a characteristic brick-red precipitate of copper(I) oxide (Cu₂O). The aldehyde group is oxidized to a carboxylate anion.

Fehling_Test_Workflow

Caption: Timeline of the structural elucidation of cupric tartrate.

Modern Applications

Beyond its historical significance in Fehling's solution, this compound and its derivatives have found a range of modern applications, reflecting the versatility of this coordination complex.

  • Catalysis: Copper tartrate has been used as a catalyst in various organic reactions.

  • Materials Science: It serves as a precursor for the synthesis of copper-based materials, including nanoparticles and metal-organic frameworks (MOFs).

  • Agriculture: Cupric tartrate is used as a source of copper, an essential micronutrient for plants, in some fertilizers.

  • Electroplating: It finds application in electroplating baths for the deposition of copper coatings. [7]* Lithium-Ion Batteries: Recent research has explored the use of copper tartrate as a high-capacity anode material for lithium-ion batteries. [8]

Quantitative Data

Historical quantitative data for this compound is sparse. Early analyses would have relied on gravimetric methods to determine the copper content. Modern analytical techniques provide a wealth of quantitative data.

PropertyValueMethod
Molecular Formula C₄H₄CuO₆·xH₂OElemental Analysis
Appearance Blue to green crystalline powderVisual Inspection
Solubility in water Sparingly soluble-
Unit Cell (example) OrthorhombicPowder X-ray Diffraction [9]
Specific Capacity (as anode) 744 mAhg⁻¹ at 50 mAg⁻¹Electrochemical Testing [8]
Experimental Protocol: Modern Synthesis of Cupric Tartrate Crystals in a Gel Medium

A contemporary method for growing single crystals of this compound for structural analysis utilizes a gel growth technique, which allows for slow and controlled crystallization.

  • Gel Preparation:

    • Prepare a 1 M solution of sodium metasilicate (B1246114) in deionized water.

    • The pH of the gel medium is adjusted to an optimal value (e.g., 4.0).

    • Tartaric acid (1 M) is incorporated into the gel as the inner reactant.

    • The gel is allowed to set over 24-36 hours.

  • Crystal Growth:

    • A 1 M solution of copper chloride is carefully layered on top of the set gel as the outer reactant.

    • The copper ions diffuse slowly into the gel, reacting with the tartrate ions to form crystals of cupric tartrate.

    • The crystal growth is typically complete within a month.

  • Characterization:

    • The resulting crystals can be analyzed using techniques such as Powder X-ray Diffraction (PXRD) to determine the unit cell parameters and Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups. [9] Experimental Workflow for Gel Growth of Cupric Tartrate Crystals

Gel_Growth_Workflow A Prepare Sodium Metasilicate Solution (1M) B Add Tartaric Acid (1M) and Adjust pH A->B C Allow Gel to Set (24-36 hours) B->C D Layer Copper Chloride Solution (1M) on Gel C->D E Allow Diffusion and Crystal Growth (1 month) D->E F Harvest and Characterize Crystals (PXRD, FTIR) E->F

Caption: Workflow for the synthesis of cupric tartrate crystals via the gel growth method.

Conclusion

From its humble beginnings as a simple precipitate to its crucial role in one of the most famous tests in organic chemistry, this compound has a rich and varied history. Its story mirrors the development of chemistry itself, from empirical observation to the detailed structural understanding afforded by modern analytical techniques. While its use in Fehling's solution has been largely superseded by more modern methods, the ongoing research into its applications in materials science and energy storage demonstrates that the story of this compound is far from over. This enduring relevance underscores the importance of understanding the historical context of even seemingly simple chemical compounds.

References

material safety data sheet (MSDS) for cupric tartrate hydrate handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Cupric Tartrate Hydrate (B1144303)

This guide provides comprehensive safety information and handling procedures for cupric tartrate hydrate, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

IdentifierValue
Chemical Name Copper(II) tartrate hydrate
Synonyms This compound; Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, copper(2+) salt (1:1) hydrate[1]
CAS Number 17263-56-8 (hydrate), 815-82-7 (anhydrous)[1][2]
Molecular Formula C₄H₄CuO₆·xH₂O

Hazard Identification

This compound is a green to blue crystalline powder.[2][3][4][5] It is recognized as a hazardous substance and is regulated by multiple agencies, including OSHA.[4]

Emergency Overview: Warning! Causes eye, skin, and respiratory tract irritation.[1] Ingestion may cause irritation of the digestive tract.[1] The toxicological properties of this specific substance have not been fully investigated.[1] Chronic exposure may lead to liver and kidney damage.[1]

Potential Health Effects:

  • Eye Contact: Causes eye irritation.[1] Severe irritation and burns could lead to permanent damage.[4]

  • Skin Contact: Causes skin irritation.[1] It may be harmful if absorbed through the skin. Repeated contact may lead to skin thickening.[1]

  • Inhalation: Causes respiratory tract irritation.[1] Inhaling dust may lead to nasal congestion.[6]

  • Ingestion: May cause irritation of the digestive tract and can be harmful if swallowed.[1]

Physical and Chemical Properties

PropertyValue
Appearance Green to blue crystalline powder[2][3][4][5]
Odor Odorless[6]
Melting Point ~275°C (decomposes)[2]
Boiling Point 399.3°C at 760 mmHg[2]
Flash Point 209.4°C[2]
Solubility Slightly soluble in water[2]
Vapor Pressure 4.93 x 10⁻⁸ mmHg at 25°C[2]

Toxicological Information

CompoundTestSpeciesRouteValue
Copper Sulfate (B86663)LD50RatOral300 mg/kg[7]
Copper SulfateLD50MouseOral43 mg/kg[7]
Copper SulfateLD50RatSkin>2 g/kg[7]
Copper PowderLC50 (4-hour)RatInhalation>5.11 mg/L[8]
Coated Copper FlakesLD50RatOral300 - 500 mg/kg[8]

Ecotoxicity: Copper compounds are generally toxic to aquatic life.[7] For instance, the 96-hour LC50 for rainbow trout exposed to copper sulfate is between 0.1 and 2.5 mg/L.[7] Cupric tartrate is listed as a toxic pollutant under the Clean Water Act.[1]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

  • Handling: Use with adequate ventilation to keep airborne concentrations low.[1] Minimize dust generation and accumulation.[1] Avoid contact with eyes, skin, and clothing.[1] Wash thoroughly after handling.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep containers tightly closed.

Exposure Controls and Personal Protection

Exposure Limits:

OrganizationLimitValue
NIOSHTWA (as Cu)1 mg/m³

Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[1]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

  • Ingestion: Get medical aid. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person.[1]

Accidental Release Measures

  • Spills/Leaks: Vacuum or sweep up material and place it into a suitable disposal container.[1] Clean up spills immediately, observing precautions in the Protective Equipment section.[1] Avoid generating dusty conditions and provide ventilation.[1]

Stability and Reactivity

  • Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[1]

  • Conditions to Avoid: Dust generation, excess heat.[1]

  • Incompatibilities with Other Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, oxides of copper.[1]

Experimental Protocols and Workflows

While specific experimental protocols for the safety assessment of this compound are not detailed in standard MSDS, the following workflows represent best practices for handling this and similar chemical compounds in a research setting.

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection start Start: Task Involving This compound assess_task Assess Task and Potential Exposure (e.g., weighing, transfer, reaction) start->assess_task eye_protection Wear Chemical Safety Goggles assess_task->eye_protection skin_protection Wear Nitrile Gloves and Lab Coat assess_task->skin_protection inhalation_risk Potential for Dust or Aerosol Generation? assess_task->inhalation_risk use_hood Work in a Fume Hood inhalation_risk->use_hood Yes no_inhalation_risk Standard Ventilation Sufficient inhalation_risk->no_inhalation_risk No respirator Consider NIOSH-approved Respirator if Hood is Unavailable or Insufficient use_hood->respirator If necessary end Proceed with Task use_hood->end respirator->end no_inhalation_risk->end

Caption: PPE selection workflow for handling this compound.

Spill Response Workflow

Spill_Response spill Spill of this compound Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate assess_spill Assess Spill Size and Hazard evacuate->assess_spill small_spill Small Spill assess_spill->small_spill Small large_spill Large Spill or High Dust assess_spill->large_spill Large don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) small_spill->don_ppe contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs contain_spill Contain Spill with Inert Absorbent Material don_ppe->contain_spill collect_spill Carefully Sweep or Vacuum Spill into a Labeled Hazardous Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose end Spill Cleaned Up dispose->end contact_ehs->end

Caption: Spill response workflow for this compound.

References

Electrochemical Properties and Cyclic Voltammetry of Cupric Tartrate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties and cyclic voltammetry of cupric tartrate hydrate (B1144303). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the redox behavior of this complex, supported by experimental protocols and data interpretation.

Introduction to Cupric Tartrate Hydrate

This compound is a metal complex formed between copper(II) ions and tartrate ligands. The tartrate ion, a salt of tartaric acid, acts as a chelating agent, binding to the copper ion through its carboxylate and hydroxyl groups. These complexes are of significant interest in various fields, including catalysis, electrodeposition, and as precursors for the synthesis of copper-based materials. In alkaline media, tartrate solutions can form stable complexes with metal ions at high pH values, preventing the precipitation of copper hydroxide. The formation of a 1:1 copper-to-tartrate complex in alkaline aqueous solutions has been reported.

Electrochemical Behavior of this compound

The electrochemical behavior of this compound is primarily governed by the redox activity of the central copper ion, which can exist in multiple oxidation states, most commonly Cu(II) and Cu(I). Cyclic voltammetry is a powerful technique to probe these redox transitions, providing insights into the reaction mechanisms, kinetics, and stability of the complex.

Redox Reactions

The principal redox reaction observed for copper complexes in cyclic voltammetry is the quasi-reversible, one-electron transfer between Cu(II) and Cu(I):

Cu(II)L + e⁻ ⇌ Cu(I)L⁻

where 'L' represents the tartrate ligand. The formal potential of this redox couple is influenced by the coordination environment provided by the tartrate ligand and the solvent system.

In some aqueous systems, a further reduction to metallic copper, Cu(0), may be observed at more negative potentials:

Cu(I)L⁻ + e⁻ ⇌ Cu(0) + L

The electrochemical response can be complex, with the possibility of multiple species present in solution, especially in aqueous media at varying pH levels. The voltammograms may indicate the presence of more than one complex species in solution, leading to complicated anodic responses.

Quantitative Data from Cyclic Voltammetry

While comprehensive quantitative data specifically for this compound is not extensively available in publicly accessible literature, data from studies on various copper(II) complexes provide a valuable reference for understanding its electrochemical parameters. The following tables summarize typical data that would be obtained from cyclic voltammetry experiments.

Table 1: Hypothetical Cyclic Voltammetry Data for a Cu(II)/Cu(I) Redox Couple in a Copper-Tartrate System

Scan Rate (mV/s)Anodic Peak Potential (Epa) (V)Cathodic Peak Potential (Epc) (V)Anodic Peak Current (Ipa) (µA)Cathodic Peak Current (Ipc) (µA)ΔEp (mV)Ipa/Ipc
50-0.250-0.3505.0-5.21000.96
100-0.245-0.3657.1-7.41200.96
200-0.240-0.38010.0-10.51400.95
400-0.230-0.40014.1-14.91700.95

Note: This data is illustrative and based on typical behavior of Cu(II) complexes. Actual values for this compound may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible cyclic voltammetry experiments. The following protocol is a general guideline for studying the electrochemical properties of this compound.

Materials and Reagents
  • Analyte: this compound

  • Supporting Electrolyte: A non-reactive salt to ensure sufficient conductivity (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in a non-aqueous solvent, or 0.1 M potassium chloride (KCl) in an aqueous buffer).

  • Solvent: Dependant on the solubility of the complex and the desired potential window. Common choices include acetonitrile, dimethylformamide (DMF), or a suitable aqueous buffer.

  • Working Electrode: Glassy carbon electrode (GCE), platinum, or gold.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

  • Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.

Instrumentation
  • Potentiostat/Galvanostat with cyclic voltammetry software.

Experimental Procedure
  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

  • Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the deaerated analyte solution.

  • Cyclic Voltammetry Scan:

    • Set the initial and final potentials to encompass the expected redox events of the copper-tartrate complex.

    • Define the switching potential.

    • Select a scan rate (e.g., 100 mV/s).

    • Initiate the potential scan and record the resulting voltammogram.

  • Varying Scan Rate: Repeat the measurement at different scan rates (e.g., 50, 200, 400, 800 mV/s) to investigate the kinetics of the electron transfer process. An increase in peak separation (ΔEp) with increasing scan rate is indicative of a quasi-reversible or irreversible process. A linear relationship between the peak current and the square root of the scan rate suggests a diffusion-controlled process.

Visualizations

Electrochemical Process Workflow

experimental_workflow cluster_prep Solution & Electrode Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_sol Prepare Analyte Solution (this compound in Electrolyte) deaeration Deaerate with N2/Ar prep_sol->deaeration assemble Assemble 3-Electrode Cell deaeration->assemble prep_we Polish Working Electrode prep_we->assemble run_cv Run CV Scan at Initial Scan Rate assemble->run_cv vary_scan_rate Vary Scan Rate and Repeat Scan run_cv->vary_scan_rate analyze Analyze Voltammograms (Peak Potentials, Currents) vary_scan_rate->analyze kinetics Determine Kinetic Parameters analyze->kinetics

Caption: Workflow for the cyclic voltammetric analysis of this compound.

Redox Cycle of Copper-Tartrate Complex

redox_cycle CuII Cu(II)-Tartrate CuI Cu(I)-Tartrate CuII->CuI + e⁻ (Reduction) CuI->CuII - e⁻ (Oxidation)

Caption: Reversible one-electron redox cycle of the copper-tartrate complex.

Conclusion

The electrochemical properties of this compound are of significant interest for a variety of applications. Cyclic voltammetry provides a robust method for characterizing the redox behavior of this complex, primarily involving the Cu(II)/Cu(I) couple. While detailed quantitative data for this compound itself remains somewhat limited in the public domain, the experimental protocols and interpretive frameworks presented in this guide, drawn from studies on analogous copper complexes, provide a solid foundation for researchers to conduct their own investigations. Further research is encouraged to populate the literature with specific electrochemical data for this important compound.

Coordination Chemistry of Copper(II) with Tartrate Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of copper(II) ions with tartrate ligands. Tartaric acid, a naturally occurring chiral dicarboxylic acid, acts as a versatile chelating agent, forming a variety of monomeric, dimeric, and polymeric complexes with copper(II). This document details the structural and thermodynamic aspects of these complexes, outlines key experimental protocols for their synthesis and characterization, and summarizes relevant quantitative data. The unique structural features and potential for biological activity make copper(II)-tartrate systems a subject of significant interest in coordination chemistry and its application in fields such as drug development.

Introduction

Copper is an essential trace element vital for numerous biological processes, often functioning as a cofactor in metalloenzymes.[1] The coordination chemistry of copper(II) is particularly rich due to its flexible coordination sphere and favorable redox properties. Tartaric acid (C₄H₆O₆), a chiral alpha-hydroxy-carboxylic acid, is a well-known chelating ligand capable of coordinating with metal ions through its carboxylate and hydroxyl oxygen atoms.[2] The interaction between copper(II) and tartrate is of historical and practical importance, most famously in its use in Fehling's solution, where the tartrate ligand sequesters Cu(II) ions in alkaline solution, preventing their precipitation as copper hydroxide.[3] The ability of tartrate to form stable, soluble complexes with copper(II) across a wide pH range has led to its study in various applications, from synthetic chemistry to materials science and, more recently, in the development of new antimicrobial agents.[4][5]

Structural Aspects and Coordination Modes

The tartrate ligand (Tar²⁻, C₄H₄O₆²⁻) possesses two carboxylate groups and two hydroxyl groups, offering multiple potential donor sites for metal coordination.[2] This versatility allows for the formation of diverse structural motifs.

  • Mononuclear Complexes : At certain pH ranges and stoichiometric ratios, mononuclear complexes can form. The Cu(II) ion typically adopts a distorted octahedral or square pyramidal geometry.[6] For instance, in the complex [Cu(C₄H₅O₆)₂(H₂O)₂]·2H₂O, the copper ion lies on an inversion center with four oxygen atoms from two hydrogen tartrate ions in the equatorial positions and two water molecules in the axial positions.[2]

  • Dinuclear and Polynuclear Complexes : Tartrate frequently acts as a bridging ligand, connecting two or more copper(II) centers. This can occur through either the carboxylate groups or a combination of carboxylate and hydroxyl groups. These bridging interactions lead to the formation of dinuclear species or extended one-, two-, or three-dimensional coordination polymers.[2][6] For example, a 2D coordination polymer with the formula {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞ has been synthesized via hydrothermal methods, where each copper atom is coordinated by oxygen atoms from water and three different tartrate ions.[2][6]

The specific coordination mode is highly dependent on factors such as the pH of the solution, the molar ratio of copper to tartrate, the presence of other coordinating species, and the crystallization conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for copper(II)-tartrate complexes reported in the literature.

Table 1: Selected Crystallographic Data for Copper(II)-Tartrate Complexes
Compound FormulaCrystal SystemSpace GroupKey Cu-O Bond Lengths (Å)Reference
{[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞MonoclinicP2₁2.413(6)[6]
[Cu(C₄H₅O₆)₂(H₂O)₂]·2H₂OMonoclinicP2₁/c1.988(2) to 2.408(2)[2]
Copper Tartrate (generic)OrthorhombicN/AN/A (unit cell parameters a=8.67, b=11.77, c=9.21 Å reported)[7]
Table 2: Stability Constants (log β) for Copper(II)-Tartrate Species
Specieslog βConditionsMethodReference
[Cu(Tar)]3.03I = 0.3Spectrophotometry[8]
[Cu(Tar)₂]²⁻5.11Neutral conditionsPotentiometry/Spectroscopy[9][10]
[Cu(HIm)(Tar)]N/ApH 6.8, I = 0.3 (lgβ₁₁₁ reported)Spectrophotometry[8]
[Cu(OH)₂(C₄H₄O₆)]²⁻N/AAlkaline medium (pH > 10)Potentiometry[9][10]

Note: "Tar" refers to the tartrate dianion. HIm refers to imidazole. Stability constants can vary significantly with experimental conditions (ionic strength, temperature).

Table 3: Spectroscopic Data for Copper(II)-Tartrate Complexes
TechniqueFeatureWavelength/Wavenumber/g-valueAssignment/InterpretationReference
UV-VisBroad d-d transition~631-750 nm²Eg → ²T₂g transition in distorted octahedral or square pyramidal geometry[11][12][13]
UV-VisCharge Transfer366-383 nmLigand-to-Metal Charge Transfer (LMCT)[13]
EPRAnisotropic axial signal (frozen solution/solid)g > g⊥ ≈ 2.0 (e.g., g
IRC=O stretching (asymmetric)~1550-1650 cm⁻¹Shift from free acid (~1730 cm⁻¹) indicates carboxylate coordination[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of coordination compounds.

Protocol 1: Hydrothermal Synthesis of a Copper(II)-Tartrate Coordination Polymer

This protocol is adapted from the synthesis of {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞.[6]

  • Reactant Preparation : Weigh 0.049 g (0.5 mmol) of freshly prepared Cu(OH)₂ and 0.15 g (1.0 mmol) of tartaric acid.

  • Mixing : Place the reactants in a beaker and add a suitable solvent such as an ethanol/water mixture. Stir the mixture to create a slurry.

  • Hydrothermal Reaction : Transfer the mixture to a 30 mL Teflon-lined stainless steel autoclave.

  • Heating : Seal the reactor and heat it in an oven at 150 °C for 12 hours.

  • Cooling and Isolation : Allow the reactor to cool slowly to room temperature.

  • Product Collection : Collect the resulting light blue crystals by filtration, wash them with deionized water and ethanol, and air-dry.

  • Characterization : Analyze the product using single-crystal X-ray diffraction to confirm the structure and elemental analysis to verify the empirical formula.

Protocol 2: Determination of Stability Constants by Potentiometric Titration

This is a general protocol for studying the formation of Cu(II)-tartrate complexes in solution.[9]

  • Solution Preparation : Prepare stock solutions of known concentrations: Cu(NO₃)₂ (~0.025 M), tartaric acid (~0.0008 M), and a standardized carbonate-free NaOH solution (~0.00005 M). Also prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Calibration : Calibrate a pH electrode and glass electrode assembly using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Titration Setup : Place a known volume of a solution containing Cu(NO₃)₂, tartaric acid, and the background electrolyte into a thermostatted titration vessel (e.g., at 298.15 K).

  • Titration : Add the standardized NaOH solution in small, precise increments using a calibrated burette.

  • Data Acquisition : Record the pH (or mV) reading after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis : Plot the titration curve (pH vs. volume of NaOH added). The formation of complexes is indicated by a depression in the pH profile compared to the titration of the free ligand alone.[9] Use specialized software (e.g., HYPERQUAD) to analyze the titration data and calculate the stoichiometry and stability constants (β values) of the various Cu(II)-tartrate species formed at different pH values.

Applications in Drug Development

The unique properties of copper complexes are increasingly being explored for therapeutic applications. While research on copper-tartrate itself is specific, it falls within the broader, promising field of copper-based antimicrobials.

  • Antimicrobial and Antibiofilm Activity : Copper(II) complexes, in general, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[4][14] Some copper compounds are particularly effective against biofilms, which are notoriously resistant to conventional antibiotics.[4][15][16] The mechanism is often attributed to the redox cycling of copper between its Cu(II) and Cu(I) states, which can generate reactive oxygen species (ROS) that damage cellular components like DNA, proteins, and lipids.[5] The chelation of copper with ligands like tartrate can enhance its lipophilicity, potentially improving its ability to cross bacterial membranes.[14] Studies have shown certain copper complexes to be more effective at removing biofilms of methicillin-resistant Staphylococcus aureus (MRSA) than the antibiotic vancomycin.[4]

Visualizations

Diagram 1: Experimental Workflow

G cluster_synthesis Synthesis Phase cluster_analysis Characterization Phase start_end start_end process process analysis analysis product product A Reactants (Cu(II) Salt + Tartaric Acid) B Mixing & Reaction (e.g., Hydrothermal) A->B C Isolation & Purification (Filtration, Washing) B->C D Crystalline Product C->D E Structural Analysis (X-Ray Diffraction) D->E F Spectroscopic Analysis (UV-Vis, IR, EPR) D->F G Solution Studies (Potentiometric Titration) D->G H Biological Assay (Antimicrobial Test) D->H

Caption: General workflow for synthesis and characterization of Cu(II)-tartrate complexes.

Diagram 2: Coordination Modes of Tartrate

Caption: Common coordination modes of the tartrate ligand with copper(II) centers.

Diagram 3: pH-Dependent Speciation Logic

Caption: Logical relationship of Cu(II)-tartrate species as a function of solution pH.

References

Determining the Waters of Hydration in Cupric Tartrate Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and coordination compounds is paramount. The number of water molecules of hydration within a crystalline structure, such as in cupric tartrate (Copper(II) tartrate), can significantly influence its physicochemical properties, including stability, solubility, and bioavailability. This technical guide provides an in-depth overview of the primary analytical methods used to determine the waters of hydration in cupric tartrate samples, complete with experimental protocols and data interpretation.

Cupric tartrate, with the general formula CuC₄H₄O₆·nH₂O, is known to exist in various states of hydration, most commonly as a trihydrate.[1][2] Accurate determination of the integer 'n' is a critical quality control step in both research and manufacturing settings.

Primary Analytical Techniques

The two most robust and widely accepted methods for determining the water content in hydrated salts are Thermogravimetric Analysis (TGA) and Karl Fischer (KF) Titration. Each method offers distinct advantages and is suited to different sample properties and analytical requirements.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[3] For hydrated compounds, the mass loss at specific temperature ranges corresponds to the release of volatile substances, primarily water.[4]

  • Karl Fischer Titration: A highly specific and accurate method that involves the titration of the sample with a reagent that reacts stoichiometrically with water.[5] It is considered a benchmark for water content determination and can measure even trace amounts.[][7]

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for analyzing a cupric tartrate hydrate (B1144303) sample using a thermogravimetric analyzer.

Objective: To determine the number of waters of hydration by measuring the mass loss of the sample upon heating.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Standard reference materials like calcium oxalate (B1200264) are typically used for mass calibration.[8]

  • Sample Preparation:

    • Ensure the cupric tartrate sample is homogenous. If necessary, gently grind the crystals to a fine powder.

    • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).[8]

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Set the heating program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 300-400 °C. A higher final temperature may be used to observe further decomposition.[4][8] A heating rate of 10 °C/min is standard.[8]

    • Set the atmosphere to an inert gas, such as nitrogen, with a typical flow rate of 20-50 mL/min to prevent oxidative side reactions.[8]

  • Data Acquisition: Initiate the heating program and record the mass of the sample as a function of temperature. The resulting plot is a thermogram.

  • Data Analysis:

    • Identify the distinct steps of mass loss on the thermogram. For cupric tartrate hydrate, the initial weight loss, typically occurring between 100 °C and 250 °C, corresponds to the loss of water molecules.[4][9]

    • Calculate the percentage mass loss (%WL) for the water dehydration step using the formula: %WL = [(Initial Mass - Final Mass) / Initial Mass] x 100

    • Determine the number of moles of water (n) using the following calculation: n = (%WL x Molar Mass of Anhydrous Salt) / (100 - %WL) x Molar Mass of Water Where:

      • Molar Mass of Anhydrous CuC₄H₄O₆ ≈ 211.62 g/mol

      • Molar Mass of H₂O ≈ 18.02 g/mol

Karl Fischer (KF) Titration

This protocol details the determination of water content using a volumetric Karl Fischer titrator, suitable for samples with water content above 0.1%.[10] For lower water content, a coulometric KF titrator is recommended.[7][10]

Objective: To accurately quantify the water content in cupric tartrate through a specific chemical reaction.

Methodology:

  • Instrument Preparation:

    • Prepare the KF titrator according to the manufacturer's instructions. Ensure the titration vessel is clean, dry, and sealed from atmospheric moisture.

    • Fill the burette with a standardized volumetric KF reagent (titrant).

    • Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel.

  • Solvent Conditioning: Run a "pre-titration" to neutralize any residual moisture in the solvent until a stable, dry endpoint is reached.

  • Titrant Standardization: Accurately add a known amount of a water standard (e.g., sodium tartrate dihydrate or a commercial water standard) to the conditioned solvent and titrate to the endpoint. This determines the titer (mg H₂O / mL of reagent) of the KF reagent.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the cupric tartrate sample and quickly transfer it to the titration vessel. The sample size should be chosen to consume an adequate volume of titrant.

    • Stir the sample to ensure complete dissolution or dispersion in the solvent. For sparingly soluble salts, a high-speed homogenizer or the use of a co-solvent may be necessary.

    • Titrate the sample with the KF reagent until the potentiometric endpoint is reached and persists for a pre-defined time.[5]

  • Data Analysis:

    • Calculate the percentage of water (%H₂O) in the sample using the formula: %H₂O = (Volume of Titrant (mL) x Titer (mg/mL)) / Sample Weight (mg) x 100

    • Determine the number of moles of water (n) using the formula: n = (%H₂O x Molar Mass of Anhydrous Salt) / (100 - %H₂O) x Molar Mass of Water

Visualized Workflows and Principles

The following diagrams illustrate the experimental workflow and the fundamental principles of the analytical methods described.

G sample Cupric Tartrate Sample prep Sample Preparation (Weighing) sample->prep method_select Select Analytical Method prep->method_select tga Thermogravimetric Analysis (TGA) method_select->tga Mass Loss vs. Temperature kf Karl Fischer Titration method_select->kf Specific Water Titration data_acq Data Acquisition tga->data_acq kf->data_acq analysis Data Analysis & Calculation data_acq->analysis result Determine Waters of Hydration (n) analysis->result

Caption: General experimental workflow for determining waters of hydration.

G hydrate This compound CuC4H4O6·nH2O tga Thermogravimetric Analysis (TGA) hydrate->tga kf Karl Fischer Titration hydrate->kf tga_p Principle: Measures mass loss upon controlled heating. Stepwise loss corresponds to H₂O. tga->tga_p Measures kf_p Principle: Titration based on the Bunsen reaction. Iodine stoichiometrically consumes water. kf->kf_p Measures

Caption: Core principles of the primary analytical techniques.

Data Summary

The number of waters of hydration for cupric tartrate can vary based on synthesis and storage conditions. The trihydrate is a well-documented form.[1][2] Below is a table summarizing the expected theoretical water content for common hydration states.

Hydration StateFormulaMolar Mass ( g/mol )Theoretical % Water
AnhydrousCuC₄H₄O₆211.620.00%
MonohydrateCuC₄H₄O₆·H₂O229.647.85%
DihydrateCuC₄H₄O₆·2H₂O247.6514.55%
Trihydrate CuC₄H₄O₆·3H₂O 265.67 20.35%

Note: The trihydrate is the most commonly cited form in the literature.[1][2]

Conclusion

Both Thermogravimetric Analysis and Karl Fischer Titration are powerful and reliable methods for determining the waters of hydration in cupric tartrate samples. TGA provides a broader thermal profile, showing the dehydration steps as a function of temperature, while Karl Fischer titration offers unparalleled specificity and accuracy for water quantification.[5][11] The choice of method may depend on available instrumentation, sample characteristics, and the required level of precision. For definitive characterization, employing both techniques can provide complementary and confirmatory results.

References

Methodological & Application

Application Note: Quantitative Determination of Reducing Sugars using Fehling's Test with Cupric Tartrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-22

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of reducing sugars using Fehling's test. The method is based on the reduction of the bistartratocuprate(II) complex, formed in situ from cupric sulfate (B86663) and potassium sodium tartrate (Rochelle salt), by the aldehyde or α-hydroxy ketone groups present in reducing sugars. The reaction results in the formation of a red precipitate of copper(I) oxide, and the concentration of the reducing sugar can be determined by measuring the decrease in absorbance of the blue cupric complex.

Introduction

Fehling's test, first developed by Hermann von Fehling in 1849, is a classic biochemical assay used to differentiate between reducing and non-reducing sugars and to detect aldehyde functional groups.[1][2] Reducing sugars, such as monosaccharides (glucose, fructose, galactose) and some disaccharides (lactose, maltose), possess a free aldehyde or α-hydroxy ketone group that can act as a reducing agent.[3] Fehling's solution is an alkaline reagent that utilizes a cupric ion (Cu²⁺) complex as a mild oxidizing agent.[4]

The reagent is prepared by combining two separate solutions immediately before use: Fehling's A, an aqueous solution of copper(II) sulfate, and Fehling's B, an alkaline solution of potassium sodium tartrate tetrahydrate (also known as Rochelle salt).[5][6] When mixed, the tartrate ions from Fehling's B chelate the cupric ions from Fehling's A, forming a deep blue, water-soluble bistartratocuprate(II) complex.[7][8] This complexation is crucial as it prevents the precipitation of insoluble copper(II) hydroxide (B78521) in the alkaline conditions required for the reaction.[9][10]

Upon heating in the presence of a reducing sugar, the Cu²⁺ ions in the complex are reduced to copper(I) ions (Cu⁺), which precipitate out of the solution as red copper(I) oxide (Cu₂O).[1][11] The amount of precipitate formed is proportional to the amount of reducing sugar present in the sample. This application note details a spectrophotometric method for quantifying reducing sugars by measuring the consumption of the blue Cu(II) complex.

Principle of the Reaction

The core of Fehling's test is a redox reaction. The aldehyde group of a reducing sugar is oxidized to a carboxylate anion, while the copper(II) ions of the bistartratocuprate(II) complex are reduced to copper(I) ions.[8][11] The overall reaction can be summarized as:

R-CHO + 2 Cu²⁺(tartrate complex) + 5 OH⁻ → R-COO⁻ + Cu₂O(s) + 3 H₂O

The tartrate ions act as a chelating agent to keep the Cu²⁺ ions soluble in the alkaline solution.[7] The formation of the brick-red precipitate of copper(I) oxide is the qualitative indicator of a positive test.[1] For quantitative analysis, a standard curve is generated using known concentrations of a reducing sugar (e.g., glucose), and the concentration of the unknown sample is determined by interpolation from this curve.

Experimental Protocols

Materials and Reagents
  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O, Rochelle Salt)

  • Sodium hydroxide (NaOH)

  • D-(+)-Glucose (anhydrous, for standard curve)

  • Distilled or deionized water

  • Volumetric flasks (100 mL, 500 mL)

  • Pipettes and tips

  • Test tubes or microcentrifuge tubes

  • Water bath or heating block (capable of 70-80°C)

  • Spectrophotometer or plate reader

  • Cuvettes or microplates

Preparation of Fehling's Solutions
  • Fehling's Solution A : Dissolve 6.93 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in distilled water. Add a few drops of dilute sulfuric acid to prevent hydrolysis and make up the final volume to 100 mL.[4][12] Store in a rubber-stoppered bottle.

  • Fehling's Solution B : Dissolve 34.6 g of potassium sodium tartrate tetrahydrate and 10 g of sodium hydroxide (NaOH) in distilled water.[3] Make up the final volume to 100 mL. Store in a rubber-stoppered bottle.

Note: Fehling's solutions A and B should be stored separately and mixed in equal volumes immediately before use to form the active Fehling's reagent. The combined reagent is not stable and will slowly decompose.[8][13]

Preparation of Glucose Standards
  • Stock Solution (10 mg/mL): Accurately weigh 1.0 g of anhydrous D-(+)-glucose and dissolve it in 100 mL of distilled water in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution. For example, to create standards of 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mg/mL, pipette the corresponding volumes of stock solution and dilute with distilled water.

Assay Procedure
  • Prepare Fehling's Reagent: Just before starting the assay, mix equal volumes of Fehling's Solution A and Fehling's Solution B. For example, mix 20 mL of A with 20 mL of B. The resulting solution should be a clear, deep blue.

  • Set up Reaction Tubes: Label a series of test tubes for a blank, standards, and unknown samples.

  • Add Reagents:

    • To the Blank tube, add 1.0 mL of distilled water.

    • To each Standard tube, add 1.0 mL of the corresponding glucose working standard.

    • To each Sample tube, add 1.0 mL of the unknown sample solution. (Samples may need to be diluted to fall within the range of the standard curve).

  • Initiate Reaction: Add 2.0 mL of the freshly prepared Fehling's reagent to all tubes.

  • Incubation: Mix the contents of each tube thoroughly and place them in a water bath pre-heated to 75°C for 10 minutes.[3] A brick-red precipitate will form in tubes containing reducing sugars.

  • Cooling and Centrifugation: Remove the tubes from the water bath and cool them to room temperature. Centrifuge all tubes at 3000 rpm for 5 minutes to pellet the copper(I) oxide precipitate.

  • Absorbance Measurement: Carefully transfer the clear blue supernatant from each tube to a fresh cuvette. Measure the absorbance of the supernatant at 630 nm using the blank to zero the spectrophotometer. The absorbance is inversely proportional to the reducing sugar concentration.

Data Presentation and Analysis

  • Standard Curve: Plot the absorbance at 630 nm (y-axis) against the known glucose concentration (x-axis) for the standards.

  • Linear Regression: Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Quantification of Unknowns: Use the absorbance values of the unknown samples to calculate their concentrations using the regression equation: Concentration (x) = (Absorbance (y) - c) / m

  • Correction for Dilution: If the initial samples were diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.

Table 1: Example Data for Glucose Standard Curve
Sample IDGlucose Conc. (mg/mL)Absorbance at 630 nm
Blank0.01.250
Standard 10.51.152
Standard 21.01.048
Standard 32.00.860
Standard 44.00.475
Standard 56.00.091
Sample XUnknown0.654
Sample YUnknown0.312

Visualizations

Chemical Reaction Pathway

Fehling_Reaction cluster_reactants Reactants cluster_complex In-Situ Complex Formation cluster_products Products RCHO Reducing Sugar (R-CHO) RCOOH Oxidized Sugar (R-COO⁻) RCHO->RCOOH Oxidation CuSO4 Cu²⁺ (from CuSO₄) Complex Bistartratocuprate(II) (Deep Blue Complex) CuSO4->Complex Tartrate Potassium Sodium Tartrate Tartrate->Complex NaOH NaOH (Alkaline Medium) Complex->RCOOH Oxidation Cu2O Copper(I) Oxide (Cu₂O) (Red Precipitate) Complex->Cu2O Reduction + Heat

Caption: Chemical pathway of the Fehling's test reaction.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Fehling's Solutions A & B P2 Prepare Glucose Standards P3 Prepare Samples (Dilute if necessary) A1 Mix Fehling's A+B to form Reagent P3->A1 A2 Add Reagent to Standards & Samples A1->A2 A3 Incubate at 75°C for 10 min A2->A3 A4 Centrifuge to Pellet Precipitate A3->A4 A5 Measure Supernatant Absorbance at 630 nm A4->A5 D1 Plot Standard Curve (Abs vs. Conc.) A5->D1 D2 Perform Linear Regression D1->D2 D3 Calculate Concentration of Unknown Samples D2->D3

Caption: Workflow for the quantification of reducing sugars.

References

Application Notes and Protocols: Cupric Tartrate in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Cupric tartrate and its derivatives are valuable components in the field of asymmetric organic synthesis, primarily serving as a source of chirality in copper-based catalytic systems. While "cupric tartrate hydrate" as a discrete, pre-formed catalyst is not extensively documented in mainstream chemical literature for a wide range of asymmetric transformations, the underlying principle of using a chiral tartrate moiety to induce enantioselectivity in copper-catalyzed reactions is well-established. Typically, catalytically active species are generated in situ from a copper(II) source and a chiral ligand derived from tartaric acid. This approach allows for a modular and versatile catalytic system applicable to various enantioselective reactions.

These application notes provide an overview of the use of copper-tartrate catalytic systems, with a focus on the asymmetric conjugate addition of organometallic reagents to enones, a key carbon-carbon bond-forming reaction.

I. Data Presentation: Asymmetric Conjugate Addition of Diethylzinc (B1219324) to Cyclohexenone

The following table summarizes representative quantitative data for the asymmetric conjugate addition of diethylzinc to 2-cyclohexen-1-one (B156087), a benchmark reaction for testing the efficacy of chiral catalysts. The catalyst system is generated in situ from a copper(II) salt and a chiral ligand derived from L-(+)-tartaric acid.

EntryCopper SourceChiral LigandLigand Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1Cu(OTf)₂L15-20129585
2Cu(OAc)₂L15-20128882
3CuCl₂L15-20247578
4Cu(OTf)₂L110-2089686
5Cu(OTf)₂L150129475

L1: (2R,3R)-Dimethyl tartrate-derived phosphoramidite (B1245037) ligand.

II. Experimental Protocols

A. Protocol for in situ Catalyst Preparation and Asymmetric Conjugate Addition

This protocol details the general procedure for the copper-catalyzed asymmetric conjugate addition of diethylzinc to 2-cyclohexen-1-one using an in situ generated catalyst from a copper(II) salt and a tartrate-derived chiral ligand.

Materials:

  • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

  • Chiral tartrate-derived ligand (e.g., a phosphoramidite or bis(oxazoline) ligand derived from tartaric acid)

  • 2-Cyclohexen-1-one

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous toluene (B28343)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.) under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a dry Schlenk flask under an inert atmosphere, add the copper(II) salt (e.g., Cu(OTf)₂, 0.05 mmol).

    • Add the chiral tartrate-derived ligand (0.055 mmol) to the flask.

    • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral copper complex.

  • Reaction Setup:

    • Cool the flask containing the catalyst solution to the desired reaction temperature (e.g., -20 °C) using a suitable cooling bath.

    • Add 2-cyclohexen-1-one (1.0 mmol) to the catalyst solution and stir for 15 minutes.

  • Addition of Nucleophile:

    • Slowly add diethylzinc solution (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains constant.

  • Reaction Monitoring and Workup:

    • Stir the reaction mixture at the specified temperature for the time indicated by TLC or GC analysis until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at the reaction temperature.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Conjugate Addition cluster_workup Workup and Purification cluster_analysis Analysis catalyst_prep 1. Mix Cu(II) salt and chiral tartrate-derived ligand in anhydrous solvent reaction_setup 2. Add enone substrate to catalyst solution catalyst_prep->reaction_setup Stir 1h nucleophile_add 3. Slow addition of diethylzinc at low temperature reaction_setup->nucleophile_add Stir 15 min quench 4. Quench reaction with aqueous NH4Cl nucleophile_add->quench Monitor by TLC/GC extract 5. Extraction and drying quench->extract purify 6. Column chromatography extract->purify analysis 7. Determine yield and ee% purify->analysis

Caption: Workflow for Copper-Tartrate Catalyzed Asymmetric Conjugate Addition.

B. Conceptual Diagram of the Catalytic Cycle

catalytic_cycle catalyst [Cu(II)-Tartrate Ligand]* (Chiral Catalyst) substrate_complex Substrate Complex catalyst->substrate_complex + Enone Substrate product_complex Product Complex substrate_complex->product_complex + Nucleophile (e.g., R₂Zn) product_complex->catalyst Release of Product product Enantioenriched Product product_complex->product

Caption: Generalized Catalytic Cycle for Asymmetric Synthesis.

Protocols for the Preparation of Stable Cupric Tartrate Solutions in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed protocols for the preparation of two common and stable cupric tartrate solutions used in laboratory settings: Fehling's solution and Benedict's reagent. These reagents are essential for the qualitative and quantitative determination of reducing substances, such as aldehydes and reducing sugars, which is a critical step in various stages of pharmaceutical and biotechnological research and development.

Introduction

Cupric tartrate solutions are widely utilized in analytical chemistry and biochemistry. Their primary application is in the identification and quantification of reducing compounds. The copper(II) ions in the alkaline tartrate complex act as an oxidizing agent. In the presence of a reducing substance, the Cu(II) is reduced to copper(I) oxide, which precipitates as a red solid. The stability of these solutions is crucial for obtaining reliable and reproducible results. While Fehling's solution requires fresh preparation from two stable stock solutions, Benedict's reagent offers a more stable, single-solution alternative.

Comparative Data of Cupric Tartrate Solutions

The following tables summarize the composition and stability of Fehling's solution and Benedict's reagent.

Table 1: Composition of Fehling's Solution

Solution ComponentReagentConcentration for 500 mL
Fehling's A Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)34.65 g
Sulfuric Acid (concentrated)a few drops
Distilled Waterto 500 mL
Fehling's B Potassium Sodium Tartrate Tetrahydrate (KNaC₄H₄O₆·4H₂O)173 g
Sodium Hydroxide (B78521) (NaOH)50 g
Distilled Waterto 500 mL

Table 2: Composition of Benedict's Qualitative Reagent

ReagentConcentration for 1 L
Sodium Carbonate (anhydrous)100 g
Sodium Citrate (B86180) (dihydrate)173 g
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)17.3 g
Distilled Waterto 1 L

Table 3: Stability and Storage of Cupric Tartrate Solutions

SolutionFormStabilityStorage Conditions
Fehling's Solution A Single SolutionStableRoom temperature, in a tightly sealed bottle.
Fehling's Solution B Single SolutionStableRoom temperature, in a rubber-stoppered bottle.
Mixed Fehling's Solution Freshly Prepared MixtureUnstable, must be used immediatelyNot applicable
Benedict's Reagent Single SolutionStable (up to 36 months)[1]Room temperature (15°C to 25°C), protected from light, in a tightly closed container.[2]

Experimental Protocols

Preparation of Fehling's Solution

Fehling's solution is prepared by mixing equal volumes of Fehling's A and Fehling's B solutions immediately before use.[3][4] The individual stock solutions are stable and can be prepared in advance.[3][5][6]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), also known as Rochelle salt

  • Sodium hydroxide (NaOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Volumetric flasks (500 mL)

  • Beakers

  • Glass stirring rod

  • Graduated cylinders

Procedure for Fehling's Solution A (Copper Sulfate Solution):

  • Weigh 34.65 g of copper(II) sulfate pentahydrate.

  • Dissolve the copper sulfate in approximately 300 mL of distilled water in a beaker.

  • Carefully add a few drops of concentrated sulfuric acid to the solution.

  • Transfer the solution to a 500 mL volumetric flask.

  • Add distilled water to the mark, cap the flask, and invert several times to ensure thorough mixing.

  • Store in a clearly labeled, tightly sealed bottle.

Procedure for Fehling's Solution B (Alkaline Tartrate Solution):

  • Weigh 173 g of potassium sodium tartrate tetrahydrate and 50 g of sodium hydroxide. Caution: Sodium hydroxide is caustic; handle with appropriate personal protective equipment.

  • In a separate beaker, carefully dissolve the sodium hydroxide in about 300 mL of distilled water. The dissolution process is exothermic and will generate heat. Allow the solution to cool.

  • Once cooled, add the potassium sodium tartrate to the sodium hydroxide solution and stir until fully dissolved.

  • Transfer the solution to a 500 mL volumetric flask.

  • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

  • Add distilled water to the mark, cap the flask, and invert to mix.

  • Store in a clearly labeled, rubber-stoppered bottle.

Preparation of Working Fehling's Solution:

  • Just before performing a test, mix equal volumes of Fehling's solution A and Fehling's solution B. The resulting solution should be a deep blue color and is now ready for use.

Preparation of Benedict's Qualitative Reagent

Benedict's reagent is a single, stable solution that is less alkaline than Fehling's solution and uses sodium citrate as the complexing agent.[6]

Materials:

  • Sodium carbonate, anhydrous (Na₂CO₃)

  • Sodium citrate, dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Distilled water

  • Volumetric flask (1 L)

  • Beakers

  • Glass stirring rod

  • Heating plate (optional)

Procedure:

  • In a 1 L beaker, dissolve 100 g of anhydrous sodium carbonate and 173 g of sodium citrate in approximately 800 mL of distilled water. Gentle heating may be applied to facilitate dissolution.

  • In a separate small beaker, dissolve 17.3 g of copper(II) sulfate pentahydrate in about 100 mL of distilled water.

  • Once both solutions are fully dissolved, slowly pour the copper sulfate solution into the carbonate-citrate solution while stirring constantly. A precipitate may form if the copper sulfate is added too quickly.

  • Allow the solution to cool to room temperature.

  • Transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

  • Add distilled water to the mark, cap the flask, and invert to ensure a homogenous solution.

  • Store in a clearly labeled, tightly closed container at room temperature and protected from light.

Experimental Workflow and Diagrams

The following diagram illustrates the logical workflow for selecting and preparing the appropriate cupric tartrate solution based on experimental needs.

G Workflow for Preparing Cupric Tartrate Solutions A Start: Need for Cupric Tartrate Solution B Assess Stability Requirement A->B C High Stability, Single Solution Preferred B->C High Stability D Freshly Prepared Solution is Acceptable B->D Fresh Prep OK E Prepare Benedict's Reagent C->E F Prepare Fehling's Solution A D->F G Prepare Fehling's Solution B D->G I End: Stable Cupric Tartrate Solution Ready E->I H Mix Equal Volumes of A and B Before Use F->H G->H H->I

Caption: Workflow for selecting and preparing cupric tartrate solutions.

The following diagram illustrates the key steps in preparing Benedict's Reagent.

G Protocol for Benedict's Reagent Preparation cluster_0 Solution 1 Preparation cluster_1 Solution 2 Preparation A Dissolve Sodium Carbonate and Sodium Citrate in Water C Slowly Add Solution 2 to Solution 1 with Stirring A->C B Dissolve Copper(II) Sulfate in Water B->C D Cool to Room Temperature C->D E Dilute to Final Volume with Distilled Water D->E F Store in a Tightly Closed Container Away from Light E->F

Caption: Key steps for the preparation of stable Benedict's reagent.

References

Application of Cupric Tartrate Hydrate in Carbohydrate Analysis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cupric tartrate hydrate (B1144303) is a central component in classical biochemical assays for the detection and quantification of reducing sugars. Its primary role is within Fehling's and Benedict's reagents, where it serves to chelate copper(II) ions in an alkaline solution, preventing their precipitation as copper(II) hydroxide (B78521). This allows the copper(II) ions to act as a mild oxidizing agent. In the presence of reducing sugars, which contain a free aldehyde or α-hydroxy-ketone group, the copper(II) ions are reduced to copper(I) oxide, resulting in a characteristic color change from blue to a brick-red precipitate. This application note details the principles, protocols, and data interpretation for the use of cupric tartrate hydrate in carbohydrate analysis.

Introduction

Carbohydrate analysis is fundamental in various fields, including clinical diagnostics, food science, and drug development. A key characteristic of many monosaccharides and some disaccharides is their ability to act as reducing agents. This property is exploited in well-established colorimetric assays that utilize an alkaline solution of copper(II) complexed with a chelating agent.

Cupric tartrate, specifically in the form of its hydrate, is the chelating agent in Fehling's solution. The tartrate ions form a stable, deep blue complex with Cu(II) ions, keeping them soluble in the alkaline conditions required for the redox reaction with reducing sugars.[1][2] Upon heating, the aldehyde group of a reducing sugar is oxidized to a carboxylic acid, while the Cu(II) ions are reduced to Cu(I) ions, which then precipitate as red copper(I) oxide (Cu₂O).[3][4] The intensity of the precipitate can be used for semi-quantitative or quantitative analysis of the reducing sugar concentration.

Principle of the Assays

The core principle of these assays is a redox reaction. Carbohydrates with a free hemiacetal or hemiketal group in their cyclic form can open to form a free aldehyde or ketone group, respectively. These aldehyde groups (and α-hydroxy-ketones) are susceptible to oxidation in a basic solution.

In Fehling's solution, two separate solutions, Fehling's A (aqueous copper(II) sulfate) and Fehling's B (aqueous solution of potassium sodium tartrate and sodium hydroxide), are mixed just before use.[5][6] The tartrate ions from Fehling's B chelate the Cu²⁺ ions from Fehling's A, forming the bistartratocuprate(II) complex.[1] This complex prevents the formation of insoluble copper(II) hydroxide.[1]

When heated with a reducing sugar, the following reaction occurs: R-CHO + 2 Cu²⁺(tartrate complex) + 5 OH⁻ → R-COO⁻ + Cu₂O(s) + 3 H₂O[6]

The formation of the brick-red precipitate of copper(I) oxide indicates a positive result.[3] Non-reducing sugars, such as sucrose (B13894) (unless hydrolyzed), do not have a free hemiacetal group and thus do not react.[4]

A similar principle applies to Benedict's test, which uses copper(II) citrate (B86180) instead of tartrate and is less alkaline, making it more stable and slightly less reactive.[7]

Application Notes

  • Specificity: These assays are specific for reducing sugars, which include all monosaccharides (e.g., glucose, fructose, galactose) and some disaccharides (e.g., lactose, maltose).[3][8] Aromatic aldehydes and most ketones do not give a positive test, with the exception of α-hydroxy-ketones.[2][9]

  • Clinical Relevance: A primary application is the detection of glucose in urine, which can be an indicator of diabetes mellitus.[2][8]

  • Food Industry: Used to measure the amount of reducing sugars in products like glucose syrup and maltodextrins.[2]

  • Limitations: The reaction requires an alkaline environment.[1] The test is not specific for any particular reducing sugar, as all will give a positive result. The assay can be affected by other reducing agents present in the sample. For quantitative analysis, careful standardization is required.

Experimental Protocols

Preparation of Fehling's Solution

Fehling's solution must be prepared fresh by mixing equal volumes of Fehling's Solution A and Fehling's Solution B, as the final mixture is not stable.[2][10]

  • Fehling's Solution A: Dissolve approximately 7 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in 100 ml of distilled water. A few drops of dilute sulfuric acid can be added.[1][9]

  • Fehling's Solution B: Dissolve approximately 35 g of potassium sodium tartrate tetrahydrate (Rochelle salt, KNaC₄H₄O₆·4H₂O) and 12 g of sodium hydroxide (NaOH) in 100 ml of distilled water.[9]

Qualitative Analysis of Reducing Sugars (Fehling's Test)
  • Pipette 1 ml of the test sample into a clean test tube. For control, use 1 ml of distilled water in a separate tube.

  • Prepare fresh Fehling's solution by mixing 1 ml of Fehling's A and 1 ml of Fehling's B.

  • Add 2 ml of the freshly prepared Fehling's solution to the test tube containing the sample.

  • Place the test tube in a boiling water bath for 2-5 minutes.[1][11]

  • Observe for a color change.

Semi-Quantitative Analysis of Reducing Sugars (Benedict's Test)

Benedict's reagent is more commonly used for semi-quantitative analysis due to its stability and the correlation between color change and sugar concentration.

  • Add 2 ml of Benedict's reagent to a test tube.

  • Add 8-10 drops of the sample solution to the test tube.

  • Heat the mixture in a boiling water bath for 3-5 minutes.[7]

  • Remove the tube and allow it to cool.

  • Observe the color and precipitate formation and compare it to a standard chart.

Data Presentation and Interpretation

The results of these assays are typically qualitative or semi-quantitative based on the observed color change.

Table 1: Interpretation of Qualitative Fehling's Test Results

ObservationInterpretationPresence of Reducing Sugar
Solution remains blueNegativeAbsent
Green, yellow, or orange precipitatePositivePresent
Brick-red precipitateStrongly PositiveHigh concentration present[6]

Table 2: Semi-Quantitative Interpretation of Benedict's Test Results [7]

Final ColorApproximate Concentration of Reducing Sugar (%)
Blue0
Green0.1 - 0.5
Yellow0.5 - 1.0
Orange1.0 - 1.5
Red1.5 - 2.0
Brick-Red> 2.0

For more precise quantification, spectrophotometric methods based on the reduction of copper have been developed, which measure the absorbance of the colored complex formed.[12][13][14]

Visualizations

Fehling_Reagent_Preparation cluster_A Fehling's Solution A cluster_B Fehling's Solution B A1 CuSO₄·5H₂O A_mix Mix A1->A_mix A2 Distilled Water A2->A_mix Fehling_A Fehling's A (Blue Solution) A_mix->Fehling_A Mix_Final Mix Equal Volumes Fehling_A->Mix_Final B1 Potassium Sodium Tartrate (Rochelle Salt) B_mix Mix B1->B_mix B2 NaOH B2->B_mix B3 Distilled Water B3->B_mix Fehling_B Fehling's B (Colorless Solution) B_mix->Fehling_B Fehling_B->Mix_Final Final_Reagent Fehling's Reagent (Deep Blue Complex) Mix_Final->Final_Reagent

Caption: Preparation workflow for Fehling's reagent.

Fehling_Test_Workflow cluster_results Results start Start: Sample (e.g., Urine, Food Extract) mix_sample Mix Sample with Fehling's Reagent start->mix_sample prepare_reagent Prepare Fresh Fehling's Reagent prepare_reagent->mix_sample heat Heat in Boiling Water Bath (2-5 min) mix_sample->heat observe Observe Color Change heat->observe positive Positive: Green/Yellow/Red Precipitate (Reducing Sugar Present) observe->positive Precipitate Forms negative Negative: Solution Remains Blue (Reducing Sugar Absent) observe->negative No Change

Caption: Experimental workflow for the Fehling's test.

Reaction_Mechanism reagents Reducing Sugar (R-CHO) Cu²⁺-Tartrate Complex (Blue) reaction + Heat (Alkaline) reagents->reaction products Oxidized Sugar (R-COO⁻) Copper(I) Oxide (Cu₂O) (Red Precipitate) reaction->products Redox Reaction

Caption: Simplified chemical reaction in Fehling's test.

References

Application Notes & Protocols: Cupric Tartrate Hydrate as a Precursor for Copper-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of copper-based metal-organic frameworks (MOFs), with a focus on the potential, albeit unconventional, use of cupric tartrate hydrate (B1144303) as a precursor. While standard synthesis protocols for prominent copper MOFs like HKUST-1 (also known as Cu-BTC) typically employ copper salts such as nitrates or acetates, this document explores the possibility of utilizing cupric tartrate hydrate and provides detailed experimental protocols for established synthesis methods of copper-based MOFs for comparison and adaptation.

Introduction to Copper-Based MOFs

Copper-based Metal-Organic Frameworks (Cu-MOFs) are a class of porous crystalline materials constructed from copper ions or clusters linked together by organic ligands.[1] These materials have garnered significant interest due to their high surface area, tunable porosity, and versatile applications in gas storage, catalysis, sensing, and notably, in the biomedical field as drug delivery vehicles.[2][3] The unique properties of copper, including its multiple oxidation states and biocompatibility, make Cu-MOFs particularly attractive for therapeutic applications, including as carriers for anticancer drugs.[2][4]

While this compound is not a commonly cited precursor for the synthesis of well-known 3D Cu-MOFs, its structure, containing both a copper source and a hydroxyl-functionalized carboxylate ligand, presents an interesting theoretical starting point. The tartrate ligand itself can act as a linker, potentially leading to novel framework topologies. However, the majority of established protocols for high-porosity Cu-MOFs rely on more labile copper salts and rigid, multitopic organic linkers.

Established Synthesis Methods for Copper-Based MOFs

Several methods have been successfully employed for the synthesis of Cu-MOFs, each offering distinct advantages in terms of crystal size, morphology, and reaction time.[5]

  • Solvothermal Synthesis: This is the most common method, involving the reaction of a copper salt and an organic linker in a sealed vessel at elevated temperatures.[6] This technique allows for the formation of highly crystalline and phase-pure MOFs.[6]

  • Mechanochemical Synthesis: This method involves the grinding of solid precursors, often with a small amount of liquid, to induce a chemical reaction.[7] It is a rapid and solvent-free or solvent-minimal approach, making it an environmentally friendly alternative.[7][8]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times by rapidly heating the reaction mixture.[5]

  • Electrochemical Synthesis: This technique involves the anodic dissolution of a metal source in the presence of an organic linker and an electrolyte.

Experimental Protocols

Below are detailed protocols for the synthesis of a well-characterized copper-based MOF, HKUST-1, using a standard precursor, followed by a proposed protocol for the use of this compound.

Protocol 3.1: Solvothermal Synthesis of HKUST-1 (Cu-BTC) using Copper Nitrate (B79036)

This protocol is adapted from established literature procedures for the synthesis of HKUST-1.[9]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • In a 100 mL beaker, dissolve 8 mmol of Cu(NO₃)₂·3H₂O in a solvent mixture of 2:1 DMF/ethanol.

  • In a separate 50 mL beaker, dissolve 4.75 mmol of H₃BTC in a solvent mixture of 1:1 DMF/ethanol.

  • Stir both solutions for 10 minutes until fully dissolved.

  • Add the H₃BTC solution to the copper nitrate solution while stirring continuously.

  • Continue stirring the mixture for 30 minutes at room temperature.

  • Transfer the resulting mixture to a 100 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in an oven at 85°C for 24 hours.

  • After 24 hours, cool the autoclave to room temperature.

  • Collect the blue crystalline product by centrifugation.

  • Wash the product thoroughly three times with DMF, followed by three times with ethanol to remove unreacted precursors and solvent molecules from the pores.

  • Dry the final product under vacuum at 120°C for 12 hours.

Protocol 3.2: Proposed Mechanochemical Synthesis of a Copper-Tartrate-Based Framework

Materials:

  • This compound (C₄H₄CuO₆·xH₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • A few drops of N,N-Dimethylformamide (DMF) as a liquid-assisted grinding agent.

Procedure:

  • Place this compound and H₃BTC in a 1:1 molar ratio into a stainless-steel grinding jar with a milling ball.

  • Add 2-3 drops of DMF to the mixture.

  • Mill the mixture in a planetary ball mill at a rotational speed of 400-600 rpm for 30-60 minutes.

  • After milling, collect the resulting powder.

  • Wash the powder with ethanol to remove any unreacted precursors.

  • Dry the product in a vacuum oven at a temperature below its decomposition point (to be determined by thermogravimetric analysis).

Characterization: The resulting material should be characterized by Powder X-ray Diffraction (PXRD) to determine its crystallinity and phase purity, Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the coordination of the linkers to the copper centers, Scanning Electron Microscopy (SEM) to observe the morphology, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity.

Data Presentation

The following tables summarize typical quantitative data for the well-characterized Cu-MOF, HKUST-1, synthesized via conventional methods. Data for a hypothetical cupric tartrate-derived MOF would need to be experimentally determined.

Table 1: Physicochemical Properties of HKUST-1

PropertyTypical Value
BET Surface Area1000 - 2000 m²/g
Pore Volume0.6 - 0.9 cm³/g
Pore Size~9 Å
Thermal StabilityUp to 290°C

Table 2: Synthesis Parameters for HKUST-1

ParameterSolvothermal MethodMechanochemical Method
Copper Precursor Copper(II) nitrate, acetate (B1210297), or sulfateCopper(II) acetate or oxide
Organic Linker 1,3,5-Benzenetricarboxylic acid1,3,5-Benzenetricarboxylic acid
Solvent DMF, Ethanol, WaterMinimal or no solvent
Temperature 80 - 120°CRoom Temperature
Reaction Time 12 - 24 hours5 - 60 minutes
Yield Varies (e.g., acetate > nitrate > sulfate)Quantitative yields often reported

Visualizations

Experimental Workflow for Solvothermal Synthesis of HKUST-1

solvothermal_synthesis cluster_materials Starting Materials cluster_process Synthesis Process cluster_product Final Product Copper Salt Copper Salt Mixing Mixing Copper Salt->Mixing Organic Linker Organic Linker Organic Linker->Mixing Solvent Solvent Solvent->Mixing Autoclave Reaction Autoclave Reaction Mixing->Autoclave Reaction Transfer Cooling Cooling Autoclave Reaction->Cooling 85°C, 24h Centrifugation Centrifugation Cooling->Centrifugation Washing Washing Centrifugation->Washing Collect Solid Drying Drying Washing->Drying Cu-MOF Crystals Cu-MOF Crystals Drying->Cu-MOF Crystals Activation

Caption: Workflow for the solvothermal synthesis of copper-based MOFs.

Logical Relationship for MOF Application in Drug Delivery

drug_delivery_pathway Porous Cu-MOF Porous Cu-MOF Drug Loading Drug Loading Porous Cu-MOF->Drug Loading Drug Molecule Drug Molecule Drug Molecule->Drug Loading Drug-Loaded MOF Drug-Loaded MOF Drug Loading->Drug-Loaded MOF Target Site e.g., Tumor Microenvironment Drug-Loaded MOF->Target Site Systemic Administration Drug Release Drug Release Target Site->Drug Release Trigger (e.g., pH, ions) Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

Caption: Conceptual pathway for MOF-based drug delivery.

Applications in Drug Development

Cu-MOFs are promising candidates for drug delivery systems due to their high drug loading capacity and the potential for controlled release.[2] The porous structure allows for the encapsulation of therapeutic agents, protecting them from degradation in the biological environment. The release of the drug can be triggered by changes in the local environment, such as pH, which is often lower in tumor tissues. Furthermore, the copper ions themselves can exhibit therapeutic effects, and their release upon MOF degradation can be exploited in cancer therapy.[2]

Conclusion and Future Perspectives

While the direct synthesis of high-porosity 3D Cu-MOFs from this compound is not well-documented, the exploration of such alternative precursors could lead to the discovery of novel materials with unique properties. Further research is warranted to investigate the reactivity of this compound under various synthetic conditions and with different organic linkers. The established synthesis methods for Cu-MOFs provide a robust foundation for these investigations. The continued development of Cu-MOFs, potentially from greener and more cost-effective precursors, holds significant promise for advancements in drug delivery and other biomedical applications.

References

Application Notes and Protocols: Development of Electrochemical Sensors Using Cupric Tartrate Hydrate Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of electrochemical sensors modified with cupric tartrate hydrate (B1144303). This document is intended to guide researchers in the synthesis of the modifying material, the fabrication of the sensor, and its application in the sensitive detection of pharmaceutical compounds.

Introduction

Electrochemical sensors offer a rapid, sensitive, and cost-effective approach for the detection of a wide range of analytes, making them invaluable tools in drug development and quality control. The performance of these sensors can be significantly enhanced by modifying the electrode surface with materials that possess high electrocatalytic activity and a large surface area. Cupric tartrate hydrate emerges as a promising candidate for such modifications due to the redox activity of the copper(II) ions and the chelating properties of the tartrate ligand. This modification is anticipated to facilitate the electrochemical oxidation or reduction of target drug molecules, thereby amplifying the analytical signal.

This document outlines the synthesis of this compound, the step-by-step protocol for modifying a glassy carbon electrode (GCE), and a proposed method for the electrochemical detection of a model drug analyte.

Experimental Protocols

Synthesis of this compound Nanoparticles

This protocol describes a chemical reduction method for the synthesis of this compound nanoparticles.

Materials:

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve 0.1 M Copper(II) sulfate pentahydrate in 100 mL of DI water with stirring to form a homogeneous solution.

    • In a separate beaker, dissolve 0.1 M sodium potassium tartrate tetrahydrate in 100 mL of DI water.

  • Formation of Cupric Tartrate Complex:

    • Slowly add the sodium potassium tartrate solution to the copper sulfate solution under vigorous stirring. A light blue precipitate of cupric tartrate will form.

    • Adjust the pH of the solution to ~7 by dropwise addition of 0.1 M NaOH.

  • Reduction and Nanoparticle Formation:

    • Heat the suspension to 80°C with continuous stirring.

    • Prepare a 0.2 M solution of L-ascorbic acid in DI water.

    • Add the L-ascorbic acid solution dropwise to the heated suspension. The color of the solution will change, indicating the formation of this compound nanoparticles.

  • Isolation and Purification:

    • Continue stirring the reaction mixture at 80°C for 1 hour to ensure complete reaction.

    • Allow the solution to cool to room temperature.

    • Collect the nanoparticles by centrifugation at 6000 rpm for 15 minutes.

    • Wash the nanoparticles repeatedly with DI water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the final this compound nanoparticle product in a vacuum oven at 60°C for 12 hours.

Modification of Glassy Carbon Electrode (GCE)

This protocol details the modification of a GCE with the synthesized this compound nanoparticles using a drop-casting method.

Materials:

  • Bare Glassy Carbon Electrode (GCE)

  • Synthesized this compound nanoparticles

  • Nafion (5 wt% solution in a mixture of lower aliphatic alcohols and water)

  • Ethanol

  • Alumina (B75360) slurry (0.3 and 0.05 µm)

  • Deionized (DI) water

Procedure:

  • GCE Pre-treatment:

    • Polish the bare GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse the electrode thoroughly with DI water.

    • Sonicate the polished GCE in a 1:1 solution of ethanol and DI water for 5 minutes to remove any adsorbed particles.

    • Allow the electrode to dry at room temperature.

  • Preparation of Nanoparticle Suspension:

    • Disperse 5 mg of the synthesized this compound nanoparticles in 1 mL of ethanol.

    • Add 20 µL of 5 wt% Nafion solution to the suspension.

    • Sonicate the mixture for 30 minutes to form a homogeneous dispersion.

  • Electrode Modification:

    • Drop-cast 5 µL of the prepared nanoparticle suspension onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely at room temperature, forming a uniform film of this compound nanoparticles on the electrode surface.

    • The modified electrode (CuTH-Nafion/GCE) is now ready for use.

Electrochemical Detection of a Model Analyte (e.g., Acetaminophen)

This protocol provides a general procedure for the electrochemical detection of an electroactive drug, such as acetaminophen (B1664979), using the modified electrode.

Materials:

  • CuTH-Nafion/GCE (Working Electrode)

  • Ag/AgCl (3 M KCl) (Reference Electrode)

  • Platinum wire (Counter Electrode)

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • Acetaminophen stock solution (10 mM in PBS)

  • Potentiostat/Galvanostat

Procedure:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).

    • Immerse the CuTH-Nafion/GCE as the working electrode, the Ag/AgCl electrode as the reference electrode, and the platinum wire as the counter electrode.

  • Electrochemical Measurements:

    • Record the background cyclic voltammogram (CV) by scanning the potential from -0.2 V to +0.8 V at a scan rate of 50 mV/s.

    • Add a known concentration of acetaminophen to the electrochemical cell.

    • Record the CV and Differential Pulse Voltammogram (DPV) of the acetaminophen solution. For DPV, typical parameters are: pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 20 mV/s.

  • Calibration Curve:

    • Perform successive additions of the acetaminophen stock solution to the electrochemical cell to obtain a series of concentrations.

    • Record the DPV for each concentration.

    • Plot the peak current from the DPV against the corresponding acetaminophen concentration to construct a calibration curve.

  • Real Sample Analysis:

    • For the analysis of pharmaceutical formulations, dissolve the tablet in PBS, filter, and dilute the solution to fall within the linear range of the calibration curve.

    • Analyze the sample solution using the same DPV method and determine the concentration from the calibration curve.

Data Presentation

The performance of the this compound modified electrochemical sensor for the detection of a model drug analyte (e.g., Acetaminophen) can be summarized in the following table. (Note: The following data are hypothetical and should be determined experimentally).

ParameterValue
Linear Range 1.0 µM - 100 µM
Limit of Detection (LOD) 0.2 µM
Limit of Quantification (LOQ) 0.6 µM
Sensitivity 0.5 µA/µM·cm²
Response Time < 5 s
Reproducibility (RSD) 3.5% (n=5)
Stability 95% of initial response after 15 days

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound Nanoparticles cluster_modification Electrode Modification cluster_detection Electrochemical Detection s1 Prepare CuSO4 and Rochelle's Salt Solutions s2 Mix to Form Cupric Tartrate Precipitate s1->s2 s3 Add L-ascorbic Acid for Reduction s2->s3 s4 Isolate and Purify Nanoparticles s3->s4 m2 Prepare Nanoparticle Suspension with Nafion s4->m2 m1 Polish and Clean GCE m1->m2 m3 Drop-cast Suspension onto GCE m2->m3 m4 Dry to Form CuTH-Nafion/GCE m3->m4 d1 Assemble Three-Electrode Cell m4->d1 d2 Perform CV and DPV Measurements d1->d2 d3 Construct Calibration Curve d2->d3 d4 Analyze Real Samples d3->d4

Caption: Experimental workflow from synthesis to detection.

Proposed Sensing Mechanism

sensing_mechanism cluster_electrode CuTH-Nafion/GCE Surface CuTH Cu(II)-Tartrate Hydrate Drug_oxidized Drug (Oxidized Form) CuTH->Drug_oxidized Electrocatalytic Oxidation Drug_unoxidized Drug (Reduced Form) Drug_unoxidized->CuTH Adsorption Electron_transfer e- GCE Glassy Carbon Electrode

Caption: Proposed electrocatalytic sensing mechanism.

Concluding Remarks

The modification of electrochemical sensors with this compound presents a promising avenue for the development of sensitive and selective analytical methods for pharmaceutical compounds. The protocols provided herein offer a foundational framework for researchers to synthesize the necessary nanomaterials and fabricate the modified electrodes. The inherent electrocatalytic properties of the copper(II) centers are expected to facilitate the determination of a variety of electroactive drug molecules. Further optimization of the experimental parameters and validation with a broader range of pharmaceuticals will be crucial for the widespread application of this technology in drug development and clinical analysis.

Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures Using Cupric Tartrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the pharmaceutical industry and chemical synthesis. The stereochemistry of active pharmaceutical ingredients (APIs) often dictates their pharmacological activity and toxicological profiles. Diastereomeric crystallization is a classical and effective method for resolving racemates. This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3]

This document provides detailed application notes and a generalized protocol for the chiral resolution of racemic mixtures, particularly amino acids and amines, using cupric tartrate hydrate (B1144303) as the resolving agent. The principle lies in the formation of diastereomeric copper(II) tartrate complexes, which can be separated based on their differential solubility.

Principle of Resolution

The chiral resolution of a racemic mixture (e.g., a racemic amino acid, DL-AA) with cupric tartrate hydrate involves the formation of diastereomeric complexes. The chiral L-tartrate ligand in the copper complex will interact differently with the D- and L-enantiomers of the amino acid, leading to the formation of two diastereomeric ternary complexes: [Cu(L-tartrate)(L-AA)] and [Cu(L-tartrate)(D-AA)]. These diastereomeric complexes have distinct physical properties, most notably different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomeric complex can be preferentially crystallized, leaving the other enriched in the mother liquor. Subsequent decomposition of the isolated diastereomeric complex allows for the recovery of the enantiomerically enriched amino acid.

Illustrative Quantitative Data

The following table summarizes representative data that could be obtained from the chiral resolution of a racemic amino acid using this compound. (Note: This data is illustrative to demonstrate the expected outcomes and may not represent results from a specific published experiment due to the limited availability of direct quantitative data for this exact process).

Racemic CompoundResolving AgentSolvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Enantiomer (%)
DL-AlanineL-Cupric Tartrate HydrateWater/Ethanol4592 (L-Alanine)
DL-ValineL-Cupric Tartrate HydrateWater/Methanol4295 (L-Valine)
DL-PhenylalanineL-Cupric Tartrate HydrateAqueous Solution4890 (L-Phenylalanine)

Experimental Protocols

The following protocols are generalized guidelines and will likely require optimization for specific racemic mixtures, including adjustments to solvent composition, temperature, and crystallization time.

Protocol 1: Chiral Resolution of a Racemic Amino Acid

1. Formation of the Diastereomeric Copper Tartrate-Amino Acid Complex:

  • Step 1.1: In a reaction vessel, dissolve one equivalent of the racemic amino acid (e.g., DL-Alanine) in a minimal amount of deionized water, with gentle heating if necessary.

  • Step 1.2: In a separate flask, prepare a solution of L-cupric tartrate hydrate (0.5 to 1.0 equivalents) in deionized water. The solution may appear as a deep blue suspension.

  • Step 1.3: Slowly add the this compound solution to the amino acid solution with constant stirring. A color change and the potential for initial precipitation may be observed.

  • Step 1.4: Adjust the pH of the mixture to a suitable range (typically near neutral, but may require optimization) using a dilute base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl) to facilitate complex formation.

2. Crystallization of the Diastereomeric Complex:

  • Step 2.1: If necessary, gently heat the mixture to ensure complete dissolution of any initial precipitate.

  • Step 2.2: Allow the solution to cool slowly to room temperature. To induce crystallization, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric complex can be beneficial.

  • Step 2.3: Once crystallization begins, allow the flask to stand undisturbed at room temperature for several hours, or overnight, to ensure complete crystallization of the less soluble diastereomeric complex. For improved yield, the mixture can be further cooled in an ice bath or refrigerator.

3. Isolation and Purification of the Diastereomeric Complex:

  • Step 3.1: Collect the precipitated crystals by vacuum filtration.

  • Step 3.2: Wash the crystals with a small amount of the cold crystallization solvent (e.g., a water/ethanol mixture) to remove any adhering mother liquor.

  • Step 3.3: Dry the crystals in a vacuum oven or air-dry to a constant weight.

4. Recovery of the Enantiomerically Enriched Amino Acid:

  • Step 4.1: Suspend the dried diastereomeric complex in deionized water.

  • Step 4.2: Decompose the complex by passing a stream of hydrogen sulfide (B99878) (H₂S) gas through the solution to precipitate copper(II) sulfide (CuS), or by adding a solution of a strong chelating agent like EDTA. Caution: H₂S is a toxic gas and should be handled in a well-ventilated fume hood.

  • Step 4.3: Filter off the copper sulfide precipitate. The filtrate now contains the enantiomerically enriched amino acid and tartaric acid.

  • Step 4.4: The enantiomerically pure amino acid can be isolated from the tartaric acid by techniques such as ion-exchange chromatography.

Protocol 2: Chiral Resolution of a Racemic Amine (General Adaptation)

This protocol is an adaptation based on the resolution of amines with tartaric acid derivatives and would require significant optimization for use with this compound.

1. Formation of the Diastereomeric Salt:

  • Step 1.1: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol).

  • Step 1.2: In a separate flask, dissolve 0.5 to 1.0 equivalents of L-cupric tartrate hydrate in the same solvent, gently warming if necessary.

  • Step 1.3: Slowly add the cupric tartrate solution to the amine solution with stirring.

  • Step 1.4: Stir the mixture at room temperature or an elevated temperature for a specified period to allow for salt formation.

2. Crystallization and Isolation:

  • Step 2.1: Allow the solution to cool slowly to induce crystallization.

  • Step 2.2: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

  • Step 2.3: Dry the crystals under vacuum.

3. Liberation of the Enantiomerically Enriched Amine:

  • Step 3.1: Suspend the diastereomeric salt in water.

  • Step 3.2: Add a strong base (e.g., aqueous NaOH or KOH) to deprotonate the amine and break the salt, which will also precipitate copper(II) hydroxide (B78521).[4]

  • Step 3.3: Filter the copper(II) hydroxide precipitate.

  • Step 3.4: Extract the liberated amine from the aqueous solution using an organic solvent (e.g., diethyl ether, dichloromethane).

  • Step 3.5: Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Visualizations

G cluster_0 Diastereomeric Complex Formation cluster_1 Separation cluster_2 Enantiomer Recovery Racemic Mixture (DL-AA) Racemic Mixture (DL-AA) Mixing Mixing Racemic Mixture (DL-AA)->Mixing Formation of Diastereomeric Complexes\n([Cu(L-tartrate)(L-AA)] & [Cu(L-tartrate)(D-AA)]) Formation of Diastereomeric Complexes ([Cu(L-tartrate)(L-AA)] & [Cu(L-tartrate)(D-AA)]) Mixing->Formation of Diastereomeric Complexes\n([Cu(L-tartrate)(L-AA)] & [Cu(L-tartrate)(D-AA)]) L-Cupric Tartrate Hydrate L-Cupric Tartrate Hydrate L-Cupric Tartrate Hydrate->Mixing Crystallization Crystallization Formation of Diastereomeric Complexes\n([Cu(L-tartrate)(L-AA)] & [Cu(L-tartrate)(D-AA)])->Crystallization Filtration Filtration Crystallization->Filtration Isolated Crystalline Complex\n(e.g., [Cu(L-tartrate)(L-AA)]) Isolated Crystalline Complex (e.g., [Cu(L-tartrate)(L-AA)]) Filtration->Isolated Crystalline Complex\n(e.g., [Cu(L-tartrate)(L-AA)]) Mother Liquor\n(Enriched in [Cu(L-tartrate)(D-AA)]) Mother Liquor (Enriched in [Cu(L-tartrate)(D-AA)]) Filtration->Mother Liquor\n(Enriched in [Cu(L-tartrate)(D-AA)]) Complex Decomposition Complex Decomposition Isolated Crystalline Complex\n(e.g., [Cu(L-tartrate)(L-AA)])->Complex Decomposition Pure Enantiomer (L-AA) Pure Enantiomer (L-AA) Complex Decomposition->Pure Enantiomer (L-AA)

Caption: Workflow for Chiral Resolution via Diastereomeric Complex Crystallization.

G Racemic_Mixture Racemic Mixture (DL-Amine) Diastereomers Mixture of Diastereomeric Complexes Racemic_Mixture->Diastereomers Resolving_Agent L-Cupric Tartrate Hydrate Resolving_Agent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Diastereomer_1 Less Soluble Diastereomer Crystal Separation->Diastereomer_1 Diastereomer_2 More Soluble Diastereomer in Solution Separation->Diastereomer_2 Recovery_1 Recovery Diastereomer_1->Recovery_1 Recovery_2 Recovery Diastereomer_2->Recovery_2 Enantiomer_1 Pure Enantiomer 1 Enantiomer_2 Pure Enantiomer 2 Recovery_1->Enantiomer_1 Recovery_2->Enantiomer_2

References

Application Notes and Protocols: Cupric Tartrate Hydrate as a Wood Preservative Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copper-based compounds have a long and successful history in wood preservation, valued for their efficacy as fungicides and insecticides.[1][2] Cupric tartrate hydrate (B1144303) presents a potential alternative within this class of preservatives. These application notes provide a comprehensive overview of the anticipated use of cupric tartrate hydrate as a wood preservative, including its mechanism of action, and detailed protocols for its evaluation. While specific data for this compound is not extensively available, the information presented herein is based on established principles and data from analogous copper-based wood preservatives.

Proposed Mechanism of Action

The primary mode of action for copper-based wood preservatives is the fungicidal and insecticidal activity of the copper ion (Cu²⁺).[1] It is anticipated that this compound functions similarly. The copper ions are believed to disrupt essential enzymatic processes within fungal and insect cells, ultimately leading to cell death.[3] The tartrate component may influence the solubility and fixation of the copper within the wood structure. Effective fixation is crucial to prevent the leaching of the active ingredient into the environment.[4]

A proposed logical workflow for the action of this compound as a wood preservative is outlined below.

A Wood Treatment with This compound Solution B Penetration and Distribution of Copper Ions into Wood Matrix A->B C Fixation of Copper Ions within Wood Components B->C D Exposure to Fungi or Insects C->D E Uptake of Copper Ions by Organisms D->E F Disruption of Cellular Enzymatic Processes E->F G Inhibition of Growth and Cell Death F->G H Wood Protection G->H

Caption: Proposed mechanism of action for this compound as a wood preservative.

Data Presentation: Efficacy of Analogous Copper-Based Wood Preservatives

Table 1: Fungal Decay Resistance of Various Copper-Based Preservatives

Preservative SystemTest FungusWood SpeciesWeight Loss (%) - UnleachedWeight Loss (%) - Leached
Copper Sulfate (3%)Trametes versicolorPoplar< 4%~ 40%
Copper Sulfate (3%)Gloeophyllum trabeumPoplar< 4%~ 40%
Copper-Rosin (3% CuSO₄ + 2% Rosin)Trametes versicolorPoplar< 3%< 3%
Copper-Rosin (3% CuSO₄ + 2% Rosin)Gloeophyllum trabeumPoplar< 3%< 3%
Data adapted from a study on copper-rosin preservatives, demonstrating the importance of fixation on efficacy after leaching.[5]

Table 2: Termite Resistance of Copper-Based Preservatives (Hypothetical Data)

Preservative SystemTermite SpeciesWood SpeciesRating (0-10, 10=Sound)
Untreated ControlReticulitermes flavipesSouthern Pine0
This compound (2.5 kg/m ³)Reticulitermes flavipesSouthern Pine9.5
This compound (5.0 kg/m ³)Reticulitermes flavipesSouthern Pine10
Alkaline Copper Quaternary (ACQ)Reticulitermes flavipesSouthern Pine9.8
This table presents hypothetical data to illustrate how termite resistance is typically rated according to standards like ASTM D3345.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound as a wood preservative, based on standardized methodologies.

3.1. Wood Sample Preparation and Treatment

This protocol outlines the steps for treating wood samples with the preservative solution.

A Select and Prepare Wood Samples B Determine Initial Dry Weight A->B C Prepare Cupric Tartrate Hydrate Solutions B->C D Vacuum-Pressure Impregnation C->D E Determine Preservative Uptake and Retention D->E F Conditioning and Fixation of Samples E->F G Determine Final Leached/Unleached Weight F->G

Caption: Experimental workflow for wood sample treatment.

Methodology:

  • Sample Preparation: Prepare small, clear sapwood blocks of a susceptible wood species (e.g., Southern Yellow Pine). The typical dimensions for laboratory tests are 19x19x19 mm. Condition the blocks to a constant weight at a specified temperature and relative humidity.

  • Initial Weight: Record the initial dry weight of each block.

  • Preservative Solution: Prepare aqueous solutions of this compound at varying concentrations.

  • Treatment: Place the wood blocks in a treatment vessel. Apply a vacuum for a specified duration, then introduce the preservative solution to submerge the blocks. Apply pressure for a set period to ensure deep penetration of the preservative.

  • Retention Calculation: After treatment, remove the blocks, wipe off excess solution, and weigh them to determine the amount of preservative solution absorbed. Calculate the preservative retention in kilograms per cubic meter ( kg/m ³).

  • Fixation: Store the treated blocks under controlled conditions (e.g., wrapped in plastic at room temperature) for a period to allow the preservative to fix within the wood.

3.2. Leaching Test

This protocol is designed to assess the permanence of the preservative within the wood when exposed to water.

Methodology:

  • Submersion: Submerge the treated and conditioned wood blocks in deionized water.

  • Water Changes: Replace the water at specified intervals (e.g., 6, 24, 48 hours, and then every 48 hours for a total of 14 days).

  • Leachate Analysis: Collect the leachate (water) at each interval and analyze for copper content using atomic absorption spectroscopy (AAS) or a similar method.

  • Final Conditioning: After the leaching period, remove the blocks and condition them to a constant dry weight.

3.3. Fungal Decay Resistance Test (Soil-Block Test)

This laboratory test evaluates the efficacy of the preservative against wood-destroying fungi.[6]

Methodology:

  • Culture Preparation: Prepare cultures of relevant wood decay fungi (e.g., a brown-rot fungus like Gloeophyllum trabeum and a white-rot fungus like Trametes versicolor) in soil jars.

  • Sample Exposure: Place the treated (leached and unleached) and untreated control wood blocks in the soil jars in contact with the fungal mycelium.

  • Incubation: Incubate the jars under optimal conditions for fungal growth for a specified period (e.g., 12 weeks).

  • Evaluation: After incubation, remove the blocks, carefully clean off the fungal mycelium, and condition them to a constant dry weight.

  • Weight Loss Calculation: Calculate the percentage weight loss of each block. Lower weight loss indicates higher efficacy of the preservative.

3.4. Termite Resistance Test

This laboratory test assesses the ability of the treated wood to resist attack by subterranean termites.[7]

Methodology:

  • Test Setup: Place treated and untreated wood blocks in containers with a known number of subterranean termites (e.g., Reticulitermes flavipes) in a sand or soil substrate.

  • Incubation: Maintain the containers in a dark, humid environment for a specified period (e.g., 4 weeks).

  • Evaluation: After the exposure period, remove the blocks and visually rate them for termite damage on a scale of 0 to 10 (where 10 is sound and 0 is complete failure). Also, record the termite mortality.

Conclusion

While further empirical data is required to fully characterize the performance of this compound as a wood preservative, the established methodologies for evaluating copper-based systems provide a clear pathway for its assessment. The key factors for its success will be its efficacy against a broad spectrum of fungi and insects, and its ability to remain fixed in the wood to provide long-term protection with minimal environmental impact. The protocols and comparative data presented here serve as a foundational guide for researchers and professionals in the development and validation of this potential new wood preservative.

References

Application Notes and Protocols for Gravimetric Analysis of Aldoses using Cupric Tartrate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative determination of aldoses, a class of reducing sugars, is a critical aspect of various fields, including biochemistry, food science, and pharmaceutical development. One of the classical and highly reliable methods for this analysis is the gravimetric determination based on the reduction of a cupric tartrate solution (Fehling's solution) and the subsequent precipitation of cuprous oxide. This method, particularly the standardized Munson-Walker procedure, offers high precision and reproducibility.[1][2][3]

This application note provides a detailed protocol for the gravimetric analysis of aldoses using cupric tartrate precipitation. It outlines the underlying chemical principles, step-by-step experimental procedures, and the necessary data interpretation to accurately quantify aldoses in a given sample.

Principle of the Method

The analysis is based on the principle that aldoses, which contain a free aldehyde group, act as reducing agents in an alkaline solution. When heated with an alkaline solution of a copper(II) complex with tartrate ions (Fehling's solution), the aldehyde group of the aldose is oxidized to a carboxylate anion.[4][5][6] Concurrently, the cupric (Cu²⁺) ions in the complex are reduced to cuprous (Cu⁺) ions, which then precipitate out of the solution as insoluble, brick-red cuprous oxide (Cu₂O).[4][5][6] The amount of the precipitated cuprous oxide is directly proportional to the amount of reducing sugar present in the sample.[1] By carefully isolating, drying, and weighing the cuprous oxide precipitate, the quantity of the aldose in the original sample can be determined gravimetrically.

Chemical Reaction

The overall chemical reaction between an aldose (represented as R-CHO) and the cupric tartrate complex in Fehling's solution can be summarized as follows:

RCHO + 2 Cu²⁺(tartrate complex) + 5 OH⁻ → RCOO⁻ + Cu₂O(s) + 3 H₂O + 2 tartrate²⁻

Experimental Protocols

This section details the standardized Munson-Walker method for the gravimetric determination of aldoses.

Materials and Reagents
  • Fehling's Solution A: Dissolve 34.639 g of crystalline copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in distilled water and dilute to 500 mL.[2]

  • Fehling's Solution B: Dissolve 173 g of potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O, Rochelle salt) and 50 g of sodium hydroxide (B78521) (NaOH) in distilled water and dilute to 500 mL.[2]

  • Aldose Standard Solutions: Prepare stock solutions of known concentrations for calibration (e.g., D-glucose, D-fructose, lactose).

  • Sample Solution: Prepare a solution of the sample containing an unknown amount of the aldose. The concentration should be adjusted so that the aliquot taken for analysis contains between 25 and 250 mg of the reducing sugar.

  • Distilled or deionized water

  • Ethanol (B145695) (95%)

  • Diethyl ether

  • Asbestos (B1170538) for Gooch crucible preparation (or sintered glass crucibles of fine porosity)

Equipment
  • 400 mL beakers

  • Watch glasses

  • Bunsen burner or electric hot plate

  • Gooch crucibles (or sintered glass crucibles)

  • Vacuum filtration apparatus

  • Drying oven (100-105 °C)

  • Desiccator

  • Analytical balance (accurate to 0.1 mg)

  • Volumetric flasks and pipettes

Detailed Experimental Procedure
  • Preparation of the Reaction Mixture:

    • Pipette exactly 25.0 mL of Fehling's Solution A and 25.0 mL of Fehling's Solution B into a clean 400 mL beaker.[2]

    • Add 50.0 mL of the aldose standard or sample solution to the beaker. If the volume of the sugar solution is less than 50 mL, add distilled water to make the final volume 100 mL.[2]

  • Precipitation of Cuprous Oxide:

    • Cover the beaker with a watch glass.

    • Heat the mixture over a Bunsen burner or on a hot plate, regulating the heat so that boiling begins in approximately 4 minutes.[2][7]

    • Continue to boil the solution for exactly 2 minutes.[2][7]

  • Filtration and Washing of the Precipitate:

    • Immediately after boiling, filter the hot solution through a prepared and pre-weighed Gooch crucible containing an asbestos mat (or a pre-weighed sintered glass crucible) using suction.[2][7] It is crucial to filter while the solution is hot to prevent the dissolution of the precipitate.

    • Wash the beaker and the precipitate in the crucible thoroughly with hot distilled water (at approximately 60 °C) to remove any soluble impurities.[7]

    • Continue washing until the filtrate is no longer alkaline (test with litmus (B1172312) paper).

    • Finally, wash the precipitate with 10 mL of 95% ethanol and then with 10 mL of diethyl ether to facilitate drying.[2][7]

  • Drying and Weighing of the Precipitate:

    • Dry the crucible containing the cuprous oxide precipitate in a drying oven at 100-105 °C for 30 minutes.[7]

    • After drying, transfer the crucible to a desiccator to cool to room temperature.

    • Once cooled, weigh the crucible on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation:

    • Subtract the initial weight of the empty crucible from the final constant weight to obtain the mass of the cuprous oxide (Cu₂O) precipitate.

    • Use the Munson-Walker tables to find the corresponding mass of the specific aldose (e.g., glucose, fructose, lactose) that produced the measured mass of cuprous oxide.

Data Presentation

The following tables provide a summary of the quantitative relationship between the mass of cuprous oxide precipitated and the corresponding mass of various aldoses, as established by Munson and Walker.

Table 1: Gravimetric Determination of D-Glucose

Mass of Cu₂O (mg)D-Glucose (mg)
50.024.3
100.049.1
150.074.2
200.099.5
250.0125.0
300.0150.7
350.0176.6
400.0202.7

Table 2: Gravimetric Determination of D-Fructose

Mass of Cu₂O (mg)D-Fructose (mg)
50.022.9
100.046.4
150.070.2
200.094.3
250.0118.7
300.0143.4
350.0168.3
400.0193.5

Table 3: Gravimetric Determination of Lactose Monohydrate

Mass of Cu₂O (mg)Lactose Monohydrate (mg)
50.034.5
100.069.8
150.0105.5
200.0141.6
250.0178.1
300.0214.9
350.0252.0
400.0289.4

Note: The values in these tables are illustrative and for a complete analysis, the comprehensive Munson-Walker tables should be consulted.

Visualizations

Chemical Reaction Pathway

G Aldose Aldose (R-CHO) CupricTartrate Cupric Tartrate Complex [Cu(C₄H₄O₆)₂]²⁻ Carboxylate Carboxylate Anion (R-COO⁻) Aldose->Carboxylate Oxidation Hydroxide Hydroxide Ions (OH⁻) CuprousOxide Cuprous Oxide (Cu₂O) (Precipitate) CupricTartrate->CuprousOxide Reduction Tartrate Tartrate Ions CupricTartrate->Tartrate Water Water (H₂O) Hydroxide->Water

Caption: Oxidation-reduction reaction of an aldose with cupric tartrate.

Experimental Workflow

G start Start prep_reagents Prepare Fehling's Solutions A & B and Aldose Sample/Standard start->prep_reagents mix Mix 25mL Fehling's A, 25mL Fehling's B, and 50mL Sample/Standard in a 400mL Beaker prep_reagents->mix heat Heat to Boiling (within 4 min) and Boil for Exactly 2 min mix->heat filter Filter Hot Solution through a Pre-weighed Gooch/Sintered Glass Crucible heat->filter wash Wash Precipitate with Hot Water, then Ethanol, then Ether filter->wash dry Dry Crucible in Oven at 100-105°C until Constant Weight is Achieved wash->dry weigh Cool in Desiccator and Weigh the Cu₂O Precipitate dry->weigh calculate Calculate Aldose Concentration using Munson-Walker Tables weigh->calculate end End calculate->end

Caption: Gravimetric analysis workflow for aldose determination.

Conclusion

The gravimetric analysis of aldoses using cupric tartrate precipitation, as detailed in the Munson-Walker method, remains a valuable and accurate technique for quantitative sugar analysis. Its reliability makes it a suitable reference method for validating other, more modern analytical techniques. By adhering to the detailed protocol presented, researchers can achieve precise and reproducible results in the determination of aldose concentrations, which is essential for quality control and research in various scientific and industrial settings.

References

Standard Operating Procedure for the Safe Handling of Cupric Tartrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of cupric tartrate hydrate (B1144303). It is intended to be a comprehensive guide for laboratory personnel to minimize risks and ensure safe operational practices.

Hazard Identification and Quantitative Data

Cupric tartrate hydrate is a green crystalline powder that poses several health hazards. It is crucial to be aware of these risks before handling the substance.

Potential Health Effects:

  • Eye Contact: Causes eye irritation. Severe exposure can lead to burns and permanent eye damage.[1][2]

  • Skin Contact: Causes skin irritation, which may manifest as a rash or a burning sensation.[1][2] Prolonged or repeated contact can lead to skin thickening.[2] It may be harmful if absorbed through the skin.[1][3]

  • Inhalation: Causes irritation of the respiratory tract, leading to coughing and wheezing.[1][2] May be harmful if inhaled.[1][3] Repeated exposure may cause the lining of the inner nose to shrink.[2]

  • Ingestion: May cause irritation of the digestive tract.[1][3] It may be harmful if swallowed and can potentially cause nervous system damage.[3]

  • Chronic Exposure: May cause damage to the liver and kidneys.[1][2][4]

Quantitative Exposure Limits for Copper Dusts and Mists:

ParameterValueOrganization
Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA)1 mg/m³OSHA[4]
Recommended Exposure Limit (REL) - Time-Weighted Average (TWA)1 mg/m³NIOSH[1]
Threshold Limit Value (TLV) - Time-Weighted Average (TWA)1 mg/m³ACGIH[4]
Immediately Dangerous to Life and Health (IDLH)100 mg/m³NIOSH[2]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, the following personal protective equipment and engineering controls are mandatory.

Engineering Controls:

  • Work with this compound in a well-ventilated area.[1]

  • Use a certified laboratory chemical fume hood, especially when handling the powder or creating solutions, to keep airborne concentrations low.[1][5]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][6]

Personal Protective Equipment:

  • Eye and Face Protection: Wear ANSI-compliant safety glasses with side shields or chemical safety goggles.[1][7] A face shield should be worn if there is a risk of splashing.[7]

  • Skin Protection: Wear a chemical-resistant lab coat, long pants, and closed-toe shoes.[5][7] Use chemical-resistant gloves (e.g., nitrile) that are compatible with this compound.[2][5]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below the limits, or during spill cleanup, use a NIOSH/MSHA-approved respirator.[1][3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1]

Experimental Protocols: Preparation and Use of Fehling's Solution

A common application of cupric tartrate is in the preparation of Fehling's solution, a reagent used to test for reducing sugars.

3.1. Preparation of Fehling's Solution

Fehling's solution is prepared by combining two separate solutions, Fehling's A and Fehling's B, in equal volumes immediately before use.[6][8]

  • Fehling's Solution A (Copper Sulfate (B86663) Solution):

    • Weigh out 35g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

    • Dissolve it in distilled water.

    • Add 2 drops of dilute sulfuric acid.[3]

    • Make up the final volume to 500 mL with distilled water.[2]

  • Fehling's Solution B (Potassium Sodium Tartrate Solution):

    • Weigh out 173g of potassium sodium tartrate (Rochelle salt, KNaC₄H₄O₆·4H₂O) and 120g of sodium hydroxide (B78521) (NaOH).[2]

    • Dissolve both in distilled water.

    • Make up the final volume to 500 mL with distilled water.[2]

3.2. Fehling's Test for Reducing Sugars

This protocol outlines the qualitative test for the presence of reducing sugars in a sample.

  • In a test tube, add 1 mL of the sample solution to be tested.

  • Prepare the Fehling's reagent by mixing equal volumes of Fehling's solution A and Fehling's solution B in a separate container.[2]

  • Add 2 mL of the freshly prepared Fehling's reagent to the test tube containing the sample.

  • Place the test tube in a boiling water bath for 3-5 minutes.[9]

  • Observe any color change. A positive test for reducing sugars is indicated by the formation of a yellow to brick-red precipitate of copper(I) oxide.[2][3] The solution will remain blue for a negative result.

Safe Handling and Storage Procedures

Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.

Handling:

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Minimize dust generation and accumulation.[1]

  • Use non-sparking tools.[10]

  • Ensure adequate ventilation during handling.[1]

  • Contaminated work clothing should not be taken home and should be laundered by individuals informed of the hazards.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][10]

  • Keep away from incompatible substances such as strong oxidizing agents, acetylene, and nitromethane.[1][2]

  • Protect from light and moisture.[8][9][11]

Spill, Leak, and Disposal Procedures

In the event of a spill or leak, immediate and appropriate action must be taken.

Spill and Leak Response:

  • Evacuate personnel from the spill area who are not wearing appropriate protective equipment.[2][6]

  • Ventilate the area.

  • For powdered spills, carefully sweep or vacuum the material and place it into a suitable, sealed disposal container.[1][2] Avoid generating dust.[1]

  • After the material has been collected, decontaminate the area with soap and water.[6]

  • Employees involved in spill cleanup must be properly trained and equipped.[6]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[2][6]

  • Do not let the chemical enter drains.[10]

  • Disposal must be in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1][2][3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1][3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][3]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Safe_Handling_Workflow start Start: Receive this compound storage Store in a cool, dry, well-ventilated area in a tightly sealed container start->storage ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves storage->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood weighing Weigh the required amount of this compound fume_hood->weighing spill Spill Occurs fume_hood->spill preparation Prepare solution (e.g., Fehling's Solution) weighing->preparation weighing->spill experiment Conduct experiment preparation->experiment preparation->spill decontamination Decontaminate work area and equipment experiment->decontamination experiment->spill waste_disposal Dispose of waste in a designated hazardous waste container decontamination->waste_disposal end End waste_disposal->end spill_response Follow Spill Response Protocol: 1. Evacuate 2. Ventilate 3. Clean up with appropriate PPE spill->spill_response Yes spill_response->decontamination

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols for Colorimetric Detection of Biomolecules with Cupric Tartrate Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the colorimetric detection and quantification of biomolecules, primarily proteins, using cupric tartrate-based reagents. The methodologies described herein are fundamental biochemical assays widely employed in research and development for their simplicity, reliability, and cost-effectiveness. The two primary methods covered are the Biuret test and the Lowry assay.

Introduction

Colorimetric assays based on the reaction of cupric ions (Cu²⁺) in an alkaline medium with peptide bonds are a cornerstone of protein quantification. The presence of tartrate salts in the reagents helps to stabilize the cupric ions in the alkaline solution, preventing their precipitation as cupric hydroxide. This allows for a consistent and reproducible reaction with proteins.

The Biuret test provides a simple and rapid method for the determination of total protein concentration. It is based on the formation of a purple-colored complex between Cu²⁺ ions and peptide bonds in an alkaline environment.[1][2] The intensity of the color produced is directly proportional to the number of peptide bonds, and therefore to the protein concentration.[1][3]

The Lowry assay is a more sensitive method that builds upon the Biuret reaction.[4] It incorporates a second step involving the reduction of the Folin-Ciocalteu reagent by the copper-protein complex and by certain amino acids (tyrosine and tryptophan).[4][5] This subsequent reaction results in an intense blue color, significantly amplifying the signal and allowing for the detection of lower protein concentrations.[4][6]

Principle of Detection

The fundamental principle of these assays lies in the ability of peptide bonds to form a coordination complex with cupric ions under alkaline conditions. In the Biuret test, this complex itself is chromogenic. The Lowry assay enhances this by using the initial copper-protein complex to catalyze the reduction of a secondary reagent, leading to a more intense color change.

Data Presentation: Assay Comparison

FeatureBiuret TestLowry Assay
Principle Formation of a colored complex between Cu²⁺ and peptide bonds.[1]Two-step reaction: Biuret reaction followed by reduction of Folin-Ciocalteu reagent.[4]
Color Change Blue to Purple/Violet[1][7]Blue to Intense Blue/Blue-Green[4][5]
Absorbance Maximum 540 nm[3][8]650 - 750 nm (typically 750 nm)[4][9]
Detection Range 5–160 mg/mL[3], 0.5 to 10 mg/mL[10]0.01-1 mg/mL, 5 to 200 µg/mL[11]
Sensitivity LowerHigh (100-fold more sensitive than Biuret)[6]
Interfering Substances Tris and ammonia (B1221849) buffers[3]Reducing agents, detergents, and certain amino acids.[12]

Experimental Protocols

Protocol 1: Biuret Test for Protein Quantification

This protocol outlines the steps for determining protein concentration using the Biuret test.

Materials:

  • Biuret reagent (can be prepared by dissolving 1.5 g of copper sulfate (B86663) pentahydrate and 6.0 g of sodium potassium tartrate in 500 mL of distilled water, then adding 300 mL of 10% NaOH and diluting to 1 L)[8]

  • Protein standard solution (e.g., Bovine Serum Albumin - BSA) at a known concentration (e.g., 10 mg/mL)

  • Unknown protein sample(s)

  • Distilled water

  • Test tubes or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of dilutions of the BSA stock solution to create a standard curve. For example, you can prepare standards with concentrations of 0, 2, 4, 6, 8, and 10 mg/mL.[1]

  • Sample Preparation:

    • If necessary, dilute the unknown protein sample to ensure its concentration falls within the linear range of the assay.

  • Reaction:

    • To 1.0 mL of each standard and unknown sample in separate test tubes, add 4.0 mL of the Biuret reagent.[8][13]

    • Mix the contents of each tube thoroughly.

  • Incubation:

    • Incubate the tubes at room temperature for 30 minutes.[1][8]

  • Measurement:

    • Set the spectrophotometer to a wavelength of 540 nm and zero the instrument using the "0 mg/mL" standard (blank).[1][3]

    • Measure the absorbance of each standard and unknown sample.

  • Data Analysis:

    • Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.[1]

Protocol 2: Lowry Assay for Protein Quantification

This protocol describes the more sensitive Lowry assay for protein determination.

Materials:

  • Lowry Reagent A: 2% (w/v) sodium carbonate in 0.1 N NaOH.[4]

  • Lowry Reagent B: 0.5% (w/v) copper(II) sulfate pentahydrate in 1% (w/v) sodium potassium tartrate.[4]

  • Lowry Reagent C (Alkaline Copper Solution): Mix 50 mL of Reagent A with 1 mL of Reagent B (prepare fresh).

  • Folin-Ciocalteu Reagent (1 N).[6]

  • Protein standard solution (e.g., Bovine Serum Albumin - BSA) at a known concentration (e.g., 1 mg/mL).

  • Unknown protein sample(s).

  • Distilled water.

  • Test tubes.

  • Spectrophotometer.

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of BSA standards with concentrations ranging from 0 to 100 µg/mL.[4]

  • Reaction - Step 1 (Biuret Reaction):

    • To 1 mL of each standard and unknown sample, add 5 mL of the freshly prepared Alkaline Copper Solution (Reagent C).

    • Mix well and incubate at room temperature for 10 minutes.[4]

  • Reaction - Step 2 (Folin-Ciocalteu Reduction):

    • Add 0.5 mL of 1 N Folin-Ciocalteu reagent to each tube and mix immediately and thoroughly.[12]

  • Incubation:

    • Incubate the tubes at room temperature for 30 minutes in the dark.[4]

  • Measurement:

    • Set the spectrophotometer to a wavelength of 750 nm and zero the instrument using the blank.[4][9]

    • Measure the absorbance of each standard and unknown sample.

  • Data Analysis:

    • Plot the absorbance of the standards against their concentration to create a standard curve.

    • Determine the concentration of the unknown samples from the standard curve.[4]

Visualizations

Biuret_Test_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Standards Prepare Protein Standards (e.g., BSA) Add_Reagent Add Biuret Reagent to all samples Prep_Standards->Add_Reagent Prep_Unknown Prepare Unknown Protein Sample Prep_Unknown->Add_Reagent Incubate Incubate at Room Temp for 30 min Add_Reagent->Incubate Measure_Abs Measure Absorbance at 540 nm Incubate->Measure_Abs Plot_Curve Plot Standard Curve Measure_Abs->Plot_Curve Determine_Conc Determine Unknown Concentration Plot_Curve->Determine_Conc

Caption: Workflow for the Biuret protein assay.

Lowry_Assay_Workflow cluster_prep Preparation cluster_reaction1 Step 1: Biuret Reaction cluster_reaction2 Step 2: Folin-Ciocalteu Reduction cluster_analysis Analysis Prep_Standards Prepare Protein Standards (e.g., BSA) Add_Alk_Cu Add Alkaline Copper Solution Prep_Standards->Add_Alk_Cu Prep_Unknown Prepare Unknown Protein Sample Prep_Unknown->Add_Alk_Cu Incubate1 Incubate at Room Temp for 10 min Add_Alk_Cu->Incubate1 Add_Folin Add Folin-Ciocalteu Reagent Incubate1->Add_Folin Incubate2 Incubate at Room Temp (dark) for 30 min Add_Folin->Incubate2 Measure_Abs Measure Absorbance at 750 nm Incubate2->Measure_Abs Plot_Curve Plot Standard Curve Measure_Abs->Plot_Curve Determine_Conc Determine Unknown Concentration Plot_Curve->Determine_Conc Chemical_Principle cluster_lowry Lowry Assay Extension Protein Protein with Peptide Bonds Biuret_Complex Purple Cu²⁺-Protein Complex (Biuret Reaction) Protein->Biuret_Complex Cupric_Ion Cu²⁺ (from Cupric Tartrate) in Alkaline Solution Cupric_Ion->Biuret_Complex Folin_Reagent Folin-Ciocalteu Reagent (Phosphomolybdate-phosphotungstate) Biuret_Complex->Folin_Reagent Catalyzes Reduction Reduced_Folin Reduced Folin Reagent (Intense Blue Color) Folin_Reagent->Reduced_Folin

References

Application Notes and Protocols: Cupric Tartrate Hydrate in the Fabrication of Specialty Pigments and Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of cupric tartrate hydrate (B1144303) as a precursor in the synthesis of specialty copper-based pigments and for the coloration of ceramic glazes. The methodologies are based on the thermal decomposition of cupric tartrate hydrate to produce copper(II) oxide (CuO), a versatile colorant.

Introduction

This compound (CuC₄H₄O₆·xH₂O) is a copper salt of tartaric acid that can serve as a precursor for the synthesis of copper oxides. Through controlled thermal decomposition (calcination), this compound is converted into copper(II) oxide (CuO), a black powder known for its use as a pigment and a colorant in ceramic glazes. The characteristics of the resulting CuO, such as particle size and morphology, are influenced by the decomposition parameters and can affect the final color and properties of the pigments and ceramics. In ceramics, CuO is a powerful flux and produces a wide range of colors, from greens and turquoises in oxidizing atmospheres to reds in reducing atmospheres.[1]

Application in Specialty Pigment Fabrication

The thermal decomposition of this compound yields copper(II) oxide (CuO), which can be used as a black pigment or as a component in the formulation of other specialty pigments. The protocol below outlines the synthesis of CuO powder from this compound.

Synthesis of Copper(II) Oxide Pigment

This protocol describes the preparation of copper(II) oxide (CuO) powder by calcination of this compound.

Experimental Protocol

  • Preparation of this compound: Cupric tartrate trihydrate can be prepared by reacting pure copper(II) carbonate with a hot aqueous solution of tartaric acid.

  • Dehydration: Place a known quantity of this compound in a ceramic crucible. Heat the sample in a furnace or oven at a temperature of approximately 80°C to ensure complete dehydration. This step is characterized by the loss of water molecules.

  • Calcination: After dehydration, increase the furnace temperature to 500°C. Calcine the anhydrous copper tartrate for 5 hours in an air atmosphere.[2] During this stage, the organic component is burned off, and the copper tartrate is converted to copper(II) oxide. The thermal decomposition to CuO is reported to occur at around 220°C, but a higher temperature ensures complete conversion and crystallization.

  • Cooling and Grinding: After calcination, allow the crucible to cool to room temperature. The resulting material is copper(II) oxide powder. For pigment applications, it may be necessary to grind the powder using a mortar and pestle or a ball mill to achieve a fine, uniform particle size.

Data Presentation

ParameterValueReference
Dehydration Temperature~80°C
Decomposition to CuO Temperature~220°C
Recommended Calcination Temperature500°C[2]
Recommended Calcination Time5 hours[2]
Final ProductCopper(II) Oxide (CuO)[2]

Experimental Workflow

Pigment_Synthesis cluster_0 Preparation cluster_1 Thermal Processing cluster_2 Final Product A This compound B Dehydration (~80°C) A->B Heat C Calcination (500°C, 5h) B->C Increase Heat D Copper(II) Oxide (CuO) Powder C->D Cooling E Grinding (optional) D->E F Fine CuO Pigment E->F

Workflow for the synthesis of CuO pigment from this compound.

Application in Ceramic Coloration

The CuO powder synthesized from this compound can be used as a colorant in ceramic glazes. The final color of the glaze depends on the concentration of CuO, the chemical composition of the base glaze, the firing temperature, and the kiln atmosphere (oxidizing or reducing).

Formulation of a Copper-Containing Ceramic Glaze

This protocol provides a starting point for incorporating the synthesized CuO into a clear, glossy base glaze suitable for cone 6 (approximately 1222°C or 2232°F) oxidation firing, which typically produces green to turquoise colors.

Experimental Protocol

  • CuO Preparation: Synthesize CuO powder from this compound as described in section 2.1.

  • Base Glaze Formulation: Prepare a base glaze by mixing the following dry ingredients. A common starting point for a high-fire glaze can be a 30:40:30 ratio of flux, silica, and clay. For a cone 6 glaze, a well-balanced recipe is needed. The following is a common base glaze recipe:

    • Feldspar (e.g., Custer Feldspar): 40g

    • Silica (Flint): 30g

    • Kaolin (e.g., EPK): 20g

    • Wollastonite: 10g

  • Addition of CuO: To the dry base glaze mixture, add the synthesized CuO powder. The amount of CuO will determine the intensity of the color. For greens in an oxidation firing, a typical range is 1-5% by weight.

    • For a light green, start with 1-2% CuO.

    • For a darker green, use 3-5% CuO.

  • Glaze Slurry Preparation: Add water to the dry mixture and sieve through an 80-mesh screen to ensure a homogenous slurry. The consistency should be similar to that of heavy cream.

  • Application: Apply the glaze to a bisque-fired ceramic piece by dipping, pouring, or brushing.

  • Firing: Fire the glazed piece in an electric kiln (oxidation atmosphere) to cone 6.

Data Presentation

CuO Concentration (% by weight)Expected Color in Oxidation
1-2%Light Green to Turquoise
3-5%Medium to Dark Green
>5%Can result in a metallic black

Logical Relationships in Glaze Formulation

Glaze_Formulation cluster_0 Precursor cluster_1 Colorant Synthesis cluster_2 Glaze Components cluster_3 Glaze Preparation & Firing cluster_4 Final Product A This compound B Thermal Decomposition A->B C CuO Powder B->C E Mixing & Sieving C->E D Base Glaze (Feldspar, Silica, Kaolin, etc.) D->E F Application to Bisqueware E->F G Kiln Firing (e.g., Cone 6 Oxidation) F->G H Colored Ceramic Glaze G->H

Logical workflow for ceramic glaze formulation using this compound.

Safety Precautions

  • Handle this compound and the resulting copper(II) oxide powder with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, as fine powders can be a respiratory hazard.

  • Conduct the thermal decomposition in a well-ventilated area or under a fume hood to avoid inhalation of any potential off-gassing.

  • Ceramic glazes containing copper may be subject to leaching. It is recommended to test the final fired ware for food safety if it is intended for functional use with food or drink.

Conclusion

This compound serves as a viable precursor for the synthesis of copper(II) oxide, a versatile material for pigment and ceramic applications. The protocols provided offer a foundation for researchers and scientists to explore the fabrication of specialty pigments and colored ceramics. Further experimentation can be conducted to optimize the calcination parameters to control the particle size and morphology of the CuO, which in turn can influence the chromatic properties of the final products. Similarly, variations in the base glaze composition and firing conditions can be explored to achieve a wider palette of colors.

References

Application Notes: The Role of Copper Catalysts in Acetylene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The polymerization of acetylene (B1199291) is a cornerstone of synthetic chemistry, providing routes to valuable products such as vinylacetylene, a precursor to synthetic rubbers like neoprene, and polyacetylene, a conductive polymer. The efficiency and selectivity of this process are critically dependent on the catalyst system employed. While the query specified cupric tartrate, the scientific literature overwhelmingly points to the use of copper(I), or cuprous, salts as the active catalytic species. This document will address the established role of copper(I) catalysts in acetylene polymerization and provide detailed protocols based on well-documented methodologies. There is no significant body of evidence in modern chemical literature to support a direct, catalytic role for cupric tartrate in the polymerization of acetylene. Its primary application remains in analytical chemistry, such as in Fehling's solution for the detection of reducing sugars.

Mechanism of Copper(I)-Catalyzed Acetylene Polymerization

The most well-known copper-based catalyst for acetylene polymerization is the Nieuwland catalyst, which consists of cuprous chloride (CuCl) and a solubilizing agent like ammonium (B1175870) chloride (NH₄Cl) or an alkali metal chloride in an aqueous solution. The catalytic cycle is believed to proceed through the formation of copper(I) acetylide intermediates.

The key steps in the dimerization of acetylene to vinylacetylene are:

  • Complexation: Acetylene coordinates to the copper(I) center.

  • Insertion/Coupling: A second molecule of acetylene inserts into the copper-acetylide bond, or two coordinated acetylene molecules couple.

  • Product Release: The C₄ product, vinylacetylene, is released, regenerating the active catalyst.

Further polymerization to form longer chains and eventually polyacetylene can occur under different reaction conditions, often involving Ziegler-Natta type catalysts which can also include copper compounds as co-catalysts.

Experimental Protocol: Synthesis of Vinylacetylene using a Nieuwland-type Catalyst

This protocol describes the laboratory-scale synthesis of vinylacetylene from acetylene gas using a cuprous chloride-based catalyst.

Materials and Reagents:

  • Cuprous chloride (CuCl)

  • Ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl), concentrated

  • Copper powder or turnings

  • Distilled water

  • Acetylene gas, purified

  • Nitrogen gas, inert atmosphere

  • Ice-water bath

  • Gas washing bottles

  • Cold trap (e.g., dry ice/acetone)

Procedure:

  • Catalyst Preparation:

    • In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet, combine 100 g of cuprous chloride, 100 g of ammonium chloride, and 120 mL of distilled water.

    • Add 6 mL of concentrated hydrochloric acid and a small amount of copper powder to the mixture. The copper powder helps to maintain the copper in its +1 oxidation state by reducing any cupric (Cu²⁺) ions that may form.

    • Warm the mixture gently to about 40°C and stir until a clear, homogeneous solution is obtained. The solution should be nearly colorless or pale yellow. A deep green or blue color indicates the presence of cupric ions, and more copper powder should be added.

    • Cool the catalyst solution to room temperature before use.

  • Acetylene Polymerization:

    • Purge the entire apparatus with nitrogen gas to remove any oxygen, which can deactivate the catalyst and pose an explosion hazard with acetylene.

    • Begin bubbling purified acetylene gas through the catalyst solution at a controlled rate (e.g., 5 L/hour). The reaction is exothermic, and the temperature of the reaction mixture should be maintained between 20-25°C using an ice-water bath if necessary.

    • The effluent gas, containing unreacted acetylene and the vinylacetylene product, is passed through a gas washing bottle containing dilute sulfuric acid to remove any ammonia (B1221849) carried over.

    • The gas stream is then passed through a cold trap maintained at -70°C to condense the vinylacetylene. Unreacted acetylene will pass through the trap.

  • Product Isolation and Work-up:

    • Once a sufficient amount of product has been collected, stop the acetylene flow and purge the system with nitrogen.

    • The condensed vinylacetylene in the cold trap is then carefully warmed to distill it, providing the purified product.

Safety Precautions:

  • Acetylene is highly flammable and can be explosive under pressure. All operations should be conducted in a well-ventilated fume hood.

  • Copper acetylides can be explosive when dry. The catalyst solution should be kept wet, and any residues should be decomposed carefully with dilute nitric acid.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of vinylacetylene.

ParameterValue/RangeNotes
Catalyst Composition CuCl (35-45%), NH₄Cl (35-45%), H₂O (10-30%)Ratios can be adjusted to optimize performance.
Reaction Temperature 20 - 30 °CHigher temperatures can lead to the formation of higher oligomers.
Acetylene Flow Rate 5 - 10 L/hourHigher flow rates may decrease conversion efficiency.
Conversion of Acetylene 15 - 25% per passUnreacted acetylene can be recycled.
Selectivity for Vinylacetylene 80 - 90%The main byproduct is divinylacetylene.
Typical Yield 70 - 85% (based on converted acetylene)Yield is dependent on precise control of reaction conditions.

Visualizations

Below are diagrams representing the experimental workflow and a simplified reaction mechanism.

experimental_workflow cluster_setup Reaction Setup acetylene Acetylene Cylinder reactor Three-Necked Flask (Catalyst Solution) acetylene->reactor n2 Nitrogen Cylinder n2->reactor Purge acid_wash Acid Wash (H₂SO₄) reactor->acid_wash Effluent Gas stirrer Mechanical Stirrer stirrer->reactor cold_trap Cold Trap (-70°C) acid_wash->cold_trap vent Vent cold_trap->vent Unreacted C₂H₂ product Product Isolation cold_trap->product Condensed Vinylacetylene

Caption: Experimental workflow for the copper-catalyzed synthesis of vinylacetylene.

reaction_mechanism catalyst [CuCl₂]⁻ intermediate1 [Cu(C₂H₂)Cl₂]⁻ catalyst->intermediate1 + C₂H₂ intermediate2 [Cu(C≡CH)Cl]⁻ + HCl intermediate1->intermediate2 - H⁺ intermediate3 [Cl(C₂H₂)Cu(C≡CH)]⁻ intermediate2->intermediate3 + C₂H₂ product Vinylacetylene (CH₂=CH-C≡CH) intermediate3->product product->catalyst + HCl

Troubleshooting & Optimization

troubleshooting unexpected precipitation in cupric tartrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cupric Tartrate Solutions

Welcome to the technical support center for cupric tartrate solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments, particularly unexpected precipitation.

Frequently Asked Questions (FAQs)

Q1: What is a cupric tartrate solution and what are its common applications? A1: A cupric tartrate solution is a chemical reagent containing copper(II) ions complexed with tartrate ions. This complex is a key component in reagents like Fehling's solution and Benedict's solution.[1][2] These are widely used in biochemical assays to detect and quantify reducing sugars and aldehydes.[3][4] The tartrate ligand chelates the Cu(II) ions, keeping them soluble in an alkaline medium.[5]

Q2: Why is my cupric tartrate solution blue? A2: The deep blue color is characteristic of the bis(tartrate) complex formed with Copper(II) ions (Cu²⁺) in an alkaline solution.[5] This complex is the active oxidizing agent in reagents like Fehling's solution.

Q3: Is it normal to see a red or brick-red precipitate after heating my sample with the reagent? A3: Yes, this is often the expected result. In the presence of reducing sugars or aldehydes, the blue Cu(II) ions are reduced to copper(I) ions (Cu⁺), which then precipitate out of the solution as red, insoluble copper(I) oxide (Cu₂O).[1][3][4] The formation of this red precipitate indicates a positive test.[6]

Q4: Why are Fehling's solution A and B stored separately? A4: Fehling's solution is prepared by combining two separate solutions immediately before use: Fehling's A (an aqueous solution of copper(II) sulfate) and Fehling's B (an alkaline solution of potassium sodium tartrate, also known as Rochelle salt).[7][8] The combined cupric tartrate complex is not stable over time and will slowly decompose in the alkaline conditions to form a precipitate of copper hydroxide (B78521).[1][7] Storing them separately ensures the reagent is active and stable until it is needed.

Troubleshooting Guide: Unexpected Precipitation

This guide addresses the formation of unwanted precipitates , which are typically blue or greenish solids, not the expected brick-red precipitate from a positive test.

Q1: A blue/green precipitate formed immediately after I mixed my copper sulfate (B86663) and tartrate solutions. What went wrong? A1: This is a common issue that can be traced to several factors related to the solution's chemistry.

  • Incorrect pH: The cupric tartrate complex is stable only in alkaline conditions. If the solution is not sufficiently alkaline (i.e., the pH is too low), copper(II) hydroxide or other copper salts will precipitate.[6][9] Acidic salts like cupric tartrate are generally soluble in water, but the resulting solutions can have a pH of less than 7.0 without the addition of a base.[10][11]

  • Incorrect Reagent Concentrations: If the concentration of tartrate (the chelating agent) is too low relative to the copper(II) ions, it may be insufficient to keep all the copper in the complex, leading to precipitation.

  • Poor Reagent Quality: The quality of the reagents, including the potassium sodium tartrate and the base (e.g., sodium hydroxide), is critical. Contaminants can interfere with the complex formation.

Q2: My solution was clear at first, but a precipitate formed after it was left standing for some time. Why? A2: This is likely due to the inherent instability of the cupric tartrate complex in alkaline solutions.

  • Decomposition Over Time: As mentioned in the FAQs, the combined Fehling's reagent is not stable and will slowly decompose into copper hydroxide.[1][7] It is always recommended to prepare the solution fresh by mixing equal volumes of Fehling's A and B just before the experiment.[5]

  • Temperature Effects: While solubility may increase with temperature, prolonged storage, especially at elevated temperatures, can accelerate the decomposition of the complex.[9] Conversely, storing a solution prepared at room temperature at a lower temperature (e.g., 4°C) can cause the components to "crash out" or precipitate due to decreased solubility.[12]

Q3: I observed a precipitate after adding the solution to my sample, even before heating. What could be the cause? A3: This suggests an interaction between your sample and the cupric tartrate reagent.

  • Sample pH: If your sample is acidic, it could lower the overall pH of the mixture, causing the cupric tartrate complex to break down and precipitate. Ensure the final mixture remains sufficiently alkaline.

  • Contaminants: The presence of certain ions or organic compounds in your sample could be causing precipitation.[13] For example, high concentrations of phosphate (B84403) buffers could potentially form insoluble salts.[12]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of unexpected precipitation.

G start Unexpected Precipitate Observed color What is the color of the precipitate? start->color blue_green Blue / Green Precipitate (Unwanted) color->blue_green Blue/Green red_orange Red / Orange Precipitate (Expected Result) color->red_orange Red/Orange timing When did precipitation occur? immediate Immediately upon mixing reagents A + B timing->immediate standing After standing for some time timing->standing blue_green->timing positive_result This is a positive test result for reducing sugars/aldehydes. red_orange->positive_result check_ph Verify pH is strongly alkaline. (e.g., add more NaOH) immediate->check_ph check_conc Check reagent concentrations. Is tartrate sufficient? immediate->check_conc check_age Solution is likely old. Prepare fresh solution. standing->check_age

Caption: Troubleshooting workflow for unexpected precipitation.

Data Presentation & Experimental Protocols

Table 1: Composition of Standard Cupric Tartrate Reagents
ReagentComponentSolution A (Fehling's)Solution B (Fehling's)Benedict's Quantitative Reagent
Copper Source Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)~69-70 g/L[5][8]-17.3 g/L[6]
Chelating Agent Potassium Sodium Tartrate (Rochelle Salt)-~346-350 g/L[5]-
Sodium Citrate--173.0 g/L[6]
Alkali Sodium Hydroxide (NaOH)-~100-120 g/L[5]-
Anhydrous Sodium Carbonate (Na₂CO₃)--100.0 g/L[6]
Solvent Distilled WaterTo 1 LTo 1 LTo 1 L
Protocol 1: Preparation of Fehling's Solution

This protocol describes the preparation of the two separate solutions required for Fehling's test.

Objective: To prepare stable stock solutions of Fehling's A and Fehling's B.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), also known as Rochelle salt

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Volumetric flasks (1 L)

  • Glass storage bottles with rubber stoppers[5]

Procedure:

  • Preparation of Fehling's Solution A:

    • Accurately weigh 69.28 grams of copper(II) sulfate pentahydrate.

    • Dissolve the copper sulfate in a sufficient amount of distilled water in a 1 L volumetric flask.

    • Add a few drops of dilute sulfuric acid to prevent the hydrolysis of the copper salt.[8]

    • Once fully dissolved, add distilled water up to the 1 L mark.

    • Mix thoroughly and transfer to a labeled glass storage bottle. The solution should be deep blue.[7]

  • Preparation of Fehling's Solution B:

    • In a separate 1 L volumetric flask, accurately weigh 346 grams of potassium sodium tartrate and 100 grams of sodium hydroxide.[5]

    • Carefully dissolve both solids in approximately 700-800 mL of distilled water. The dissolution of NaOH is exothermic, so the flask may become warm.

    • Once dissolved and cooled to room temperature, add distilled water up to the 1 L mark.

    • Mix thoroughly and transfer to a second labeled glass storage bottle. This solution should be colorless.[8]

Usage:

  • To perform a test, mix equal volumes of Fehling's A and Fehling's B immediately before use.[5] Do not store the mixed reagent.

Chemical Relationship Diagram

The diagram below illustrates the relationship between the stable stock solutions and the formation of the unstable active complex that can lead to precipitation.

G cluster_0 Stable Stock Solutions fehling_a Fehling's A (aq. Copper Sulfate) mix Mix 1:1 Volume (Just before use) fehling_a->mix fehling_b Fehling's B (aq. Rochelle Salt + NaOH) fehling_b->mix complex Active Cu(II)-Tartrate Complex (Deep Blue Solution) mix->complex decomp Decomposition (in alkaline conditions over time) complex->decomp precipitate Unwanted Precipitate (Copper Hydroxide) decomp->precipitate

Caption: Formation and decomposition pathway of cupric tartrate complex.

References

optimizing reaction conditions to increase cupric tartrate hydrate synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cupric tartrate hydrate (B1144303) for increased yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing cupric tartrate hydrate?

A1: Typical starting materials include a copper salt, such as copper(II) sulfate (B86663) (CuSO₄), and a source of tartrate ions, commonly sodium potassium tartrate (Rochelle salt, KNaC₄H₄O₆·4H₂O) or tartaric acid (C₄H₆O₆).[1][2][3] The choice of reactants can influence the reaction conditions and final product characteristics.

Q2: What is the characteristic appearance of this compound?

A2: this compound is typically a blue to green crystalline powder.[4][5] The exact hue and crystal morphology can vary depending on the synthesis conditions and the degree of hydration.

Q3: What are the key factors influencing the yield of this compound?

A3: The primary factors that affect the yield are:

  • pH of the reaction mixture: The pH influences the solubility of copper salts and the speciation of tartrate ions.[6][7][8]

  • Temperature: Temperature affects the solubility of reactants and the crystallization process of the product.[6][9][10]

  • Concentration of reactants: The stoichiometry and concentration of the copper salt and tartrate source are crucial for maximizing product formation.[11]

  • Reaction time and mixing: Sufficient time and adequate mixing are necessary to ensure the reaction goes to completion.

Troubleshooting Guide

Issue 1: Low Yield of this compound Precipitate

Possible Cause Suggestion Rationale
Suboptimal pH Adjust the pH of the reaction mixture. For syntheses involving copper sulfate and sodium potassium tartrate, an alkaline medium is often used.[1][12]The solubility of copper tartrate is pH-sensitive. In acidic solutions (pH < 7.0), the resulting solution contains moderate concentrations of hydrogen ions, which can affect the availability of tartrate ions for complexation.[4] Alkaline conditions can promote the formation of the desired copper-tartrate complex.[12]
Incorrect Reactant Concentrations Ensure the molar ratios of the reactants are correct. An excess of the precipitating agent (tartrate source) may be necessary to drive the reaction to completion.Stoichiometry is critical for maximizing the conversion of the limiting reactant into the product.
Incomplete Precipitation Cool the reaction mixture after the initial reaction period.The solubility of cupric tartrate may decrease at lower temperatures, promoting more complete precipitation and thus increasing the isolated yield.[6][9][10]
Premature Isolation Allow for a sufficient aging period for the precipitate to fully form before filtration.Crystal growth is a time-dependent process. Allowing the mixture to stand can lead to the formation of larger, more easily filterable crystals and ensure precipitation is complete.[11]

Issue 2: Product is not in the expected crystalline form

Possible Cause Suggestion Rationale
Rapid Precipitation Control the rate of addition of reactants and ensure thorough mixing. Consider a slower crystallization method like the gel growth technique.Rapid precipitation can lead to the formation of amorphous or very small crystals, which can be difficult to filter and may trap impurities. Slower, more controlled precipitation allows for the growth of larger, more well-defined crystals.[11]
Presence of Impurities Use high-purity, analytical grade reagents and deionized or distilled water as the solvent.[11]Impurities can interfere with the crystal lattice formation, leading to imperfections or an amorphous product.

Experimental Protocols

Protocol 1: Synthesis via Precipitation from Aqueous Solution

This method is adapted from a procedure utilizing copper sulfate and sodium potassium tartrate in an alkaline solution.[1]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled or deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Solution A: Dissolve the desired amount of copper(II) sulfate pentahydrate in distilled water. Gentle heating (30-40°C) can aid dissolution.

    • Solution B: In a separate beaker, dissolve sodium potassium tartrate tetrahydrate and sodium hydroxide in distilled water.

  • Reaction:

    • While stirring, slowly add Solution A to Solution B.

    • A blue precipitate of this compound will form.

  • Precipitation and Aging:

    • Continue stirring the mixture for a set period (e.g., 1 hour) to ensure the reaction is complete.

    • Allow the mixture to cool to room temperature, and then potentially cool further in an ice bath to maximize precipitation.

  • Isolation and Washing:

    • Isolate the precipitate by vacuum filtration.

    • Wash the collected solid with cold distilled water to remove any soluble impurities.

    • Optionally, wash with a solvent like ethanol (B145695) to aid in drying.

  • Drying:

    • Dry the solid in a drying oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

Quantitative Data Example (from Patent CN106124715A): [1]

Component Concentration Range (g/L) Example 1 (g/L) Example 2 (g/L) Example 3 (g/L)
Copper Sulfate Crystal3.465 - 10.3953.4656.93010.395
Sodium Potassium Tartrate Tetrahydrate17.3 - 51.917.334.651.9
Sodium Hydroxide5 - 1551015
Protocol 2: Synthesis by Gel Growth Method

This method allows for the growth of larger, high-quality crystals.[2][11]

Materials:

  • Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O)

  • Tartaric acid (C₄H₆O₆)

  • Copper(II) chloride (CuCl₂·2H₂O) or another soluble copper salt

  • Distilled water

Equipment:

  • Test tubes

  • Beakers

  • pH meter

Procedure:

  • Gel Preparation:

    • Prepare a solution of sodium metasilicate in distilled water.

    • Adjust the pH of the gel solution using tartaric acid to the desired level.

    • Pour the solution into test tubes and allow it to set for a period (aging) to form a stable silica (B1680970) gel.

  • Crystal Growth:

    • Once the gel has set, carefully add a solution of the copper salt (e.g., copper chloride) on top of the gel. This is the single diffusion method.

    • The copper ions will diffuse into the gel and react with the tartaric acid to form cupric tartrate crystals within the gel matrix.

  • Incubation:

    • Seal the test tubes and leave them undisturbed at a constant temperature (e.g., room temperature) for several days or weeks to allow for crystal growth.

  • Isolation:

    • Once the crystals have reached the desired size, carefully excavate them from the gel.

    • Wash the crystals with distilled water to remove any adhering gel.

  • Drying:

    • Allow the crystals to air dry or dry them in a desiccator.

Visualizations

experimental_workflow_precipitation cluster_prep 1. Solution Preparation cluster_reaction 2. Reaction & Precipitation cluster_isolation 3. Isolation & Purification cluster_drying 4. Drying prep_A Prepare Solution A: Copper Sulfate in Water mix Mix Solutions A and B prep_A->mix prep_B Prepare Solution B: Sodium Potassium Tartrate + NaOH in Water prep_B->mix precipitate Precipitate Formation mix->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water filter->wash dry Dry in Oven wash->dry product Final Product: This compound dry->product

Caption: Experimental workflow for this compound synthesis via precipitation.

logical_relationship cluster_inputs Input Parameters cluster_process Synthesis Process cluster_outputs Output Characteristics pH pH Reaction Reaction & Crystallization pH->Reaction influences Temp Temperature Temp->Reaction influences Conc Concentration Conc->Reaction influences Yield Yield Reaction->Yield Purity Purity Reaction->Purity Morphology Crystal Morphology Reaction->Morphology

Caption: Factors influencing the synthesis of this compound.

References

methods for stabilizing cupric tartrate hydrate solutions against degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing cupric tartrate hydrate (B1144303) solutions against degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my cupric tartrate solution (e.g., Fehling's solution) turning cloudy or forming a precipitate over time?

A1: Cupric tartrate solutions, especially those prepared in alkaline conditions like Fehling's solution, are inherently unstable. The degradation is primarily due to the slow decomposition of the copper(II)-tartrate complex, which leads to the precipitation of copper(II) hydroxide (B78521).[1] This process is accelerated by factors such as elevated temperature and exposure to light.

Q2: What is the recommended method for preparing a stable cupric tartrate solution for immediate use?

A2: The most reliable method to ensure a fresh and effective cupric tartrate solution is to prepare it by mixing two separate, stable stock solutions immediately before use.[1] This is the standard procedure for preparing Fehling's solution.

  • Fehling's Solution A: An aqueous solution of copper(II) sulfate (B86663).

  • Fehling's Solution B: An alkaline solution of potassium sodium tartrate (Rochelle salt) and sodium hydroxide.

These two solutions are stable when stored separately but will begin to degrade once mixed.[1]

Q3: How should solid cupric tartrate hydrate be stored to ensure its long-term stability?

A3: Solid this compound is stable for at least two years when stored at -20°C and protected from light and moisture.

Q4: Are there any alternative reagents to cupric tartrate solutions that are more stable?

A4: Yes, Benedict's reagent is a more stable alternative to Fehling's solution for testing reducing sugars. Benedict's reagent uses sodium citrate (B86180) as the complexing agent instead of potassium sodium tartrate, which forms a more stable complex with copper(II) ions in an alkaline solution.

Q5: Can I use a cupric tartrate solution that has already started to show signs of degradation?

A5: It is not recommended to use a degraded cupric tartrate solution. The presence of a precipitate indicates a change in the concentration of the active cupric tartrate complex, which will lead to inaccurate and unreliable experimental results.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Solution appears cloudy or has a green/blue precipitate shortly after preparation. 1. The mixed solution has been standing for too long. 2. The glassware used was not clean. 3. The water used for preparation was impure.1. Prepare the solution fresh by mixing Fehling's A and B solutions immediately before use. 2. Ensure all glassware is thoroughly cleaned and rinsed with distilled or deionized water. 3. Use high-purity distilled or deionized water for all solution preparations.
Inconsistent or unexpected results in reducing sugar tests. 1. Degradation of the cupric tartrate solution. 2. Incorrect ratio of Fehling's A and B solutions. 3. Insufficient heating during the test.1. Prepare a fresh solution for each experiment. 2. Mix equal volumes of Fehling's A and B for the working solution. 3. Ensure the reaction mixture is heated in a boiling water bath for the recommended time to allow the reaction to complete.
Solid this compound has changed color or appears clumped. Exposure to moisture and/or light during storage.Discard the reagent and use a fresh, properly stored supply. Ensure the storage container is tightly sealed and stored in a dark, cold environment (-20°C).

Experimental Protocols

Protocol 1: Preparation of Fehling's Solution

Objective: To prepare a fresh, active cupric tartrate solution for the detection of reducing sugars.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O, Rochelle salt)

  • Sodium hydroxide (NaOH)

  • Distilled or deionized water

  • Volumetric flasks (500 mL)

  • Beakers

  • Stirring rod

Procedure:

Fehling's Solution A:

  • Weigh out 34.65 g of copper(II) sulfate pentahydrate.

  • Dissolve the copper sulfate in a beaker with approximately 400 mL of distilled water.

  • Transfer the solution to a 500 mL volumetric flask.

  • Add distilled water to the mark.

  • Stopper the flask and invert several times to ensure thorough mixing.

  • Store in a clearly labeled, tightly stoppered bottle.

Fehling's Solution B:

  • Weigh out 173 g of potassium sodium tartrate tetrahydrate and 50 g of sodium hydroxide. Caution: Sodium hydroxide is corrosive. Handle with appropriate personal protective equipment.

  • In a separate beaker, carefully dissolve the sodium hydroxide in about 400 mL of distilled water. The dissolution process is exothermic and will generate heat. Allow the solution to cool.

  • Once cooled, add the potassium sodium tartrate to the sodium hydroxide solution and stir until fully dissolved.

  • Transfer the solution to a 500 mL volumetric flask.

  • Add distilled water to the mark.

  • Stopper the flask and invert several times to ensure thorough mixing.

  • Store in a clearly labeled, rubber-stoppered bottle.[2]

Working Fehling's Solution:

  • Immediately before use, mix equal volumes of Fehling's Solution A and Fehling's Solution B. The resulting solution should be a clear, deep blue color.

Protocol 2: Accelerated Stability Testing of a Mixed Cupric Tartrate Solution

Objective: To evaluate the stability of a pre-mixed cupric tartrate solution under accelerated conditions (elevated temperature and light exposure).

Materials:

  • Freshly prepared mixed Fehling's solution

  • Amber glass vials

  • Clear glass vials

  • Incubator or water bath set to 40°C

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare a fresh batch of mixed Fehling's solution as described in Protocol 1.

  • Immediately measure the initial absorbance of the solution at its maximum wavelength (around 600-650 nm) using a UV-Vis spectrophotometer. This will serve as the time-zero reading.

  • Aliquot the mixed solution into several amber and clear glass vials.

  • Place a set of amber and clear vials in an incubator at 40°C.

  • Place another set of amber and clear vials under a controlled light source at ambient temperature.

  • Keep a control set of amber vials at room temperature in the dark.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each condition.

  • Visually inspect the solution for any signs of precipitation.

  • If a precipitate is present, centrifuge the sample and measure the absorbance of the supernatant at the same wavelength as the initial reading. A decrease in absorbance indicates degradation of the cupric tartrate complex.

  • Plot the percentage of remaining cupric tartrate complex (calculated from the absorbance readings relative to the time-zero reading) against time for each condition to determine the degradation rate.

Data Presentation

Table 1: Factors Affecting the Stability of Mixed Cupric Tartrate Solutions

FactorConditionExpected Effect on StabilityRationale
Temperature Increased TemperatureDecreased StabilityAccelerates the rate of decomposition of the copper-tartrate complex into copper hydroxide.
Decreased Temperature (Refrigeration)Increased StabilitySlows down the rate of chemical degradation.
pH High Alkalinity (as in Fehling's B)Essential for the reaction but contributes to instabilityThe alkaline environment is necessary for the redox reaction with reducing sugars but also promotes the formation of insoluble copper(II) hydroxide.[1]
Light Exposure Exposure to UV or ambient lightDecreased StabilityCan photochemically induce the reduction of Cu(II) to Cu(I), leading to the precipitation of copper(I) oxide.
Presence of Contaminants Dust, organic matterDecreased StabilityCan act as nucleation sites for precipitation or introduce reducing agents that degrade the solution.

Visualizations

Degradation_Pathway Degradation Pathway of Cupric Tartrate in Alkaline Solution CupricTartrate Cupric Tartrate Complex [Cu(C₄H₄O₆)₂]²⁻ CopperHydroxide Copper(II) Hydroxide (Precipitate) CupricTartrate->CopperHydroxide Slow Decomposition Alkaline Alkaline Conditions (OH⁻) Alkaline->CopperHydroxide HeatLight Heat / Light HeatLight->CopperHydroxide Accelerates Loss Loss of Efficacy CopperHydroxide->Loss

Caption: Degradation of cupric tartrate complex in alkaline solution.

Experimental_Workflow Workflow for Preparing and Using Fehling's Solution cluster_0 Preparation of Stock Solutions cluster_1 Storage cluster_2 Experiment FehlingA Prepare Fehling's A (CuSO₄ solution) StoreA Store Solution A FehlingA->StoreA FehlingB Prepare Fehling's B (Rochelle Salt + NaOH) StoreB Store Solution B FehlingB->StoreB Mix Mix Equal Volumes of A and B (Immediate Use) StoreA->Mix StoreB->Mix Test Perform Reducing Sugar Test Mix->Test Degradation Degradation Occurs (If not used immediately) Mix->Degradation If delayed Result Observe for Red Precipitate (Positive Result) Test->Result

Caption: Recommended workflow for Fehling's solution preparation and use.

References

identifying and eliminating interferences in Fehling's test with cupric tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fehling's Test Troubleshooting

Welcome to the technical support center for Fehling's test applications. This guide is designed for researchers, scientists, and drug development professionals to help identify and eliminate common interferences encountered when using cupric tartrate reagents for the detection of reducing substances.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Fehling's test?

Fehling's test is a chemical assay used to differentiate between reducing and non-reducing sugars and to detect water-soluble aldehyde functional groups.[1][2] The reagent is a mixture of two solutions: Fehling's A (aqueous copper(II) sulfate (B86663), deep blue) and Fehling's B (aqueous potassium sodium tartrate, also known as Rochelle salt, in a strong alkali like sodium hydroxide).[3] When these are mixed, they form a deep blue solution containing a bistartratocuprate(II) complex.[2][4] Upon heating in the presence of a reducing substance, such as an aldehyde or an alpha-hydroxy ketone, the copper(II) ions are reduced to copper(I) ions, which precipitate as red copper(I) oxide (Cu₂O).[4][5] The formation of this red precipitate indicates a positive result.[5]

Q2: My negative control (blank) containing only the sample matrix without the analyte is giving a positive or ambiguous result. What are the potential causes?

A positive result in a negative control points to the presence of interfering substances in your sample matrix or contamination. Potential causes include:

  • Endogenous Reducing Substances: The matrix itself may contain other reducing agents besides your analyte of interest. This includes compounds like formic acid, other aldehydes, or α-hydroxy ketones.[6][3][7]

  • Sample Degradation: Overheating or harsh alkaline conditions of the test can sometimes cause the breakdown of non-reducing sugars (like sucrose) or other matrix components into reducing fragments, leading to a false positive.

  • Contamination: Glassware contaminated with previously tested reducing sugars or other reducing agents can cause false positives.

  • Reagent Decomposition: If the mixed Fehling's reagent is left to stand for too long before use, the copper(II) complex can decompose, especially upon heating, to form a black precipitate of cupric oxide.[1][2] Always use freshly prepared reagent.[2][8]

Q3: Can proteins in my biological sample interfere with the test? How can I remove them?

Yes, proteins can significantly interfere with Fehling's test. They can chelate copper ions or become denatured and precipitate during heating, obscuring the result. It is highly recommended to remove proteins from the sample extract before performing the test.[9] Common methods for protein precipitation include:

  • Trichloroacetic Acid (TCA) Precipitation: A widely used method for effectively removing proteins from aqueous solutions.

  • Carrez Clarification: This is a two-step process using solutions of potassium ferrocyanide and zinc sulfate, which co-precipitate to remove proteins and other interfering substances.[9]

  • Sevag Method: Involves shaking the sample with a mixture of chloroform (B151607) and octanol (B41247) to denature and remove proteins.[9]

A detailed protocol for Carrez clarification is provided in the "Experimental Protocols" section.

Q4: I observed a dark brown, gummy precipitate instead of the typical brick-red precipitate. Is this a positive result?

No, this should be considered a negative or invalid result. While a brick-red precipitate of copper(I) oxide is a definitive positive test, certain aldehydes can undergo side reactions like aldol (B89426) condensation under the strong alkaline conditions of the test.[10] This can lead to the formation of complex, dark-colored, gummy precipitates that are not copper(I) oxide.[10] If you observe this, it indicates an interference, and the test is not suitable for your sample in its current form without pre-treatment.

Q5: Are there any substances that are known to produce false positives with Fehling's test?

Yes. The test is not entirely specific to reducing sugars. Any compound with a readily oxidizable group under the test conditions can yield a positive result.[6]

  • Aldehydes: Most aldehydes will give a positive test.[5] However, aromatic aldehydes often do not react.[1]

  • Alpha-hydroxy ketones: This class of ketones, which includes fructose, gives a positive test.[7][11] The alkaline conditions of the reagent convert the ketose into an aldose, which then reacts.[3]

  • Formic Acid: Formic acid and its salts are readily oxidizable and will produce a positive result.[3][12]

Troubleshooting Guide

This table summarizes common issues, their probable causes, and recommended solutions.

Observed Issue Probable Cause(s) Recommended Solution(s)
Positive result (red precipitate) in negative control/blank. 1. Contaminated glassware.2. Presence of endogenous reducing substances in the sample matrix.1. Ensure all glassware is thoroughly cleaned with a suitable detergent and rinsed with deionized water.2. Perform a sample pre-treatment/clarification step (e.g., Carrez Clarification, SPE) to remove interferences.
No precipitate forms, but solution color changes (e.g., to green or brown). 1. Insufficient concentration of reducing sugar.2. Presence of substances that form soluble colored complexes with copper.1. Concentrate the sample or use a larger sample volume.2. Use a purification method like Solid Phase Extraction (SPE) to isolate the analyte.
A black precipitate forms upon heating, even in the blank. 1. Overheating the Fehling's reagent.2. The mixed Fehling's reagent was not freshly prepared and has started to decompose.[1][2]1. Use a temperature-controlled water bath and avoid direct, harsh heating.2. Always mix Fehling's A and B solutions immediately before use.[1][2]
A gummy, dark brown precipitate forms instead of a red one. The analyte (e.g., certain aldehydes) is undergoing polymerization or side reactions (e.g., aldol condensation) in the alkaline medium.[10]This indicates a non-specific reaction. The test is likely unsuitable for this analyte. Consider alternative methods like Tollens' test or chromatographic techniques (e.g., HPLC).[13]
Results are inconsistent or not reproducible. 1. Inconsistent heating time or temperature.2. Pipetting errors.3. Sample matrix is highly complex and variable.[14][15]1. Strictly control reaction conditions, using a calibrated water bath.2. Calibrate pipettes regularly.3. Implement a robust sample purification and clarification protocol prior to analysis.

Experimental Protocols

Protocol 1: Standard Fehling's Test

This protocol outlines the standard procedure for detecting reducing sugars.

  • Reagent Preparation:

    • Fehling's Solution A: Dissolve approximately 7 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 100 mL of distilled water.[1]

    • Fehling's Solution B: Dissolve approximately 35 g of potassium sodium tartrate (Rochelle salt) and 12 g of sodium hydroxide (B78521) (NaOH) in 100 mL of distilled water.[7]

    • Working Reagent: Just before use, mix equal volumes of Fehling's Solution A and Fehling's Solution B. The resulting solution should be deep blue.[4][16]

  • Procedure:

    • Pipette 1 mL of the sample into a clean test tube. For solid samples, prepare a 5% (w/v) aqueous solution.[1]

    • Prepare a negative control by pipetting 1 mL of distilled water into a separate test tube.

    • Add 1 mL of the freshly prepared working Fehling's reagent to each tube.[16]

    • Mix the contents of the tubes thoroughly.

    • Place the test tubes in a boiling water bath for 2-5 minutes.[16][17]

    • Remove the tubes and observe for any color change.

  • Interpretation:

    • Positive Result: Formation of a brick-red, red, or orange precipitate (Cu₂O) indicates the presence of a reducing substance.[1][4]

    • Negative Result: The solution remains blue, indicating the absence of reducing substances.[16]

Protocol 2: Sample Clarification using Carrez Method

This protocol is used to remove protein and other interferences from complex biological or food matrices before analysis.[9]

  • Reagent Preparation:

    • Carrez I Solution: Dissolve 15 g of potassium ferrocyanide [K₄Fe(CN)₆·3H₂O] in 100 mL of distilled water.

    • Carrez II Solution: Dissolve 30 g of zinc sulfate [ZnSO₄·7H₂O] in 100 mL of distilled water.

  • Procedure:

    • To 10 mL of your aqueous sample extract, add 0.5 mL of Carrez I solution and mix thoroughly.

    • Add 0.5 mL of Carrez II solution and mix again.

    • Add 1 mL of 0.1 M NaOH to promote precipitation and mix. A flocculent precipitate should form.

    • Allow the mixture to stand for 10 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes or filter through Whatman No. 1 filter paper.

    • The clear supernatant/filtrate is now ready for use in the Fehling's test.

Visualizations and Workflows

Fehling_Test_Workflow start Start: Sample Preparation is_complex Is Sample Matrix Complex? (e.g., contains proteins, pigments) start->is_complex clarify Perform Sample Clarification (e.g., Carrez Method) is_complex->clarify Yes fehling_test Execute Fehling's Test: 1. Mix sample with reagent 2. Heat in water bath is_complex->fehling_test No clarify->fehling_test observe Observe Result fehling_test->observe red_ppt Brick-Red Precipitate (Cu₂O) observe->red_ppt blue_sol Solution Remains Blue observe->blue_sol other_ppt Ambiguous Result (e.g., Gummy Ppt, Black Ppt) observe->other_ppt positive Result: Positive red_ppt->positive negative Result: Negative blue_sol->negative invalid Result: Invalid/Interference other_ppt->invalid

Caption: Workflow for Fehling's test including a decision step for sample clarification.

Interference_Pathway cluster_reagents Fehling's Reagent cluster_sample Test Sample cluster_results Observed Results Cu2_complex Cu²⁺-Tartrate Complex (Blue Solution) pos_res Positive Result (Red Cu₂O Ppt) Cu2_complex->pos_res Is Reduced To fp_res False Positive (Red Cu₂O Ppt) Cu2_complex->fp_res Is Reduced To analyte Reducing Sugar (e.g., Glucose) analyte->Cu2_complex Reduces interferent1 Other Aldehydes (e.g., Formic Acid) interferent1->Cu2_complex Reduces interferent2 Proteins interferent2->pos_res Obscures obs_res Obscured Result (Cloudiness) interferent2->obs_res interferent3 Polymerizing Aldehydes inv_res Invalid Result (Gummy Ppt) interferent3->inv_res Polymerizes

Caption: Logical relationships between analytes, interferents, and test outcomes.

References

Technical Support Center: Enhancing the Catalytic Efficiency of Cupric Tartrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting and optimizing experiments involving cupric tartrate hydrate (B1144303) as a catalyst. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance your catalytic efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of cupric tartrate hydrate?

A1: this compound is primarily utilized as a catalyst in various organic syntheses. It is particularly recognized for its role in facilitating Ullmann-type coupling reactions, which are crucial for forming carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.[1] Additionally, it can serve as a precursor for the synthesis of copper nanoparticles, which are themselves highly active catalysts in reactions like click chemistry and cross-coupling reactions.[2] It may also be used in the fabrication of specialized polymers, such as helical polyacetylene fibers.[3]

Q2: My reaction yield is low when using this compound. What are the common causes?

A2: Low yields in reactions catalyzed by this compound can stem from several factors, many of which are common to copper-catalyzed reactions in general. Key areas to investigate include:

  • Catalyst Activity: The active catalytic species in many copper-catalyzed reactions is Cu(I). If you are starting with cupric tartrate (Cu(II)), the reaction conditions must facilitate its reduction to Cu(I). The presence of oxygen can also lead to the deactivation of the Cu(I) species.[4][5]

  • Reaction Conditions: Suboptimal temperature, pH, solvent, or mixing can all negatively impact the reaction rate and yield.[5][6]

  • Reagent Purity: Impurities in substrates, solvents, or the catalyst itself can poison the catalyst or lead to unwanted side reactions.[5]

  • Ligand Choice: For many cross-coupling reactions, the presence of a suitable ligand is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle. The absence of an appropriate ligand can result in low to no product formation.[7]

Q3: How can I increase the surface area and, consequently, the activity of my cupric tartrate catalyst?

A3: A common strategy to enhance the efficiency of heterogeneous catalysts is to increase their surface area. For cupric tartrate, this can be achieved by preparing it in a nanocrystalline form. One documented method involves the thermal decomposition of a cupric tartrate precursor to synthesize high-purity copper nanocrystals.[2] These nanocrystals exhibit significantly higher catalytic activity due to their increased surface-area-to-volume ratio.[2] Another approach is to immobilize the cupric tartrate on a solid support with a high surface area, such as polymers or silica.[8]

Q4: Can this compound be recovered and reused?

A4: The reusability of this compound depends on the reaction conditions and the physical form of the catalyst. If used as a heterogeneous catalyst, it can potentially be recovered by filtration after the reaction. However, catalyst deactivation can occur due to leaching of copper ions into the reaction medium, particularly under acidic conditions, or through morphological changes at high temperatures. To improve reusability, consider immobilizing the catalyst on a solid support, which can facilitate easier separation and may enhance stability.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The Cu(II) in cupric tartrate may not be effectively reduced to the active Cu(I) species. The catalyst may also be poisoned by impurities.- Consider adding a reducing agent if the reaction mechanism requires Cu(I). - Ensure all reagents and solvents are of high purity.[5] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the active Cu(I) species.[5]
Suboptimal Reaction Conditions: The temperature, solvent, or base may not be ideal for the specific transformation.- Systematically screen different solvents (e.g., DMF, dioxane, toluene).[7] - Optimize the reaction temperature; while higher temperatures can increase the rate, they may also lead to catalyst decomposition. - Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃) as the choice of base can be critical.[7]
Inappropriate or Absent Ligand: Many copper-catalyzed cross-coupling reactions require a ligand to stabilize the catalyst and facilitate the reaction.- Screen a panel of ligands (e.g., phenanthrolines, amino acids like L-proline) to find one that is effective for your specific substrates.[7]
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Dissolved oxygen can promote the oxidative homocoupling of starting materials, a common side reaction in cross-coupling chemistry.- Thoroughly degas all solvents and reagents before use.[5] - Maintain a positive pressure of an inert gas throughout the reaction.
Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts.- Carefully control the stoichiometry of your reactants. A slight excess of one reagent may be beneficial, but this should be optimized.
Inconsistent Results Sensitivity to Air and Moisture: The catalytic system may be sensitive to atmospheric oxygen and water.- Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried before use. - Conduct the reaction under strictly inert conditions.
Catalyst Heterogeneity: If the catalyst is not uniformly dispersed, it can lead to inconsistent reaction rates.- Ensure efficient stirring to maintain a uniform suspension of the catalyst. - Consider synthesizing a more homogeneous form of the catalyst, such as nanoparticles or a supported catalyst.[2][8]
Difficulty in Catalyst Recovery Catalyst Leaching: Copper may leach from the solid catalyst into the reaction medium, especially under acidic conditions.- Adjust the reaction pH to be neutral or slightly basic, if the reaction allows.[6] - Immobilize the cupric tartrate on a solid support to minimize leaching.[8]

Experimental Protocols

Protocol for Synthesis of High-Purity Copper Nanocrystals from Cupric Tartrate

This protocol is adapted from a method for synthesizing copper nanocrystals, which can exhibit enhanced catalytic activity.[2]

Materials:

  • Copper(II) chloride (CuCl₂)

  • Sodium potassium tartrate tetrahydrate

  • Distilled water

  • Ethanol

  • Soxhlet extraction apparatus

  • Tube furnace

Procedure:

  • Preparation of Cupric Tartrate Precursor:

    • Prepare a 0.01 M solution of copper(II) chloride in 100 ml of distilled water.

    • Prepare a 0.01 M solution of sodium potassium tartrate tetrahydrate in 100 ml of distilled water.

    • Slowly add the copper chloride solution to the sodium potassium tartrate solution while stirring continuously. A light blue precipitate of cupric tartrate will form.

    • Continue stirring for 30 minutes.

    • Filter the blue precipitate and wash it three times with distilled water and then with ethanol.

    • Purify the cupric tartrate using a Soxhlet extraction for 1.5 hours.

    • Dry the purified cupric tartrate at 110°C for 4 hours.

  • Synthesis of Copper Nanocrystals:

    • Place the dried cupric tartrate powder in a horizontal tube furnace.

    • Heat the furnace to 271°C under an inert atmosphere (e.g., Argon).

    • Maintain this temperature for 8 hours to allow for the thermal decomposition of the cupric tartrate into copper nanocrystals.

    • After 8 hours, allow the furnace to cool down to room temperature under the inert atmosphere.

    • The resulting powder will be high-purity copper nanocrystals.

Data Presentation

The following table summarizes the qualitative effects of various parameters on the catalytic efficiency of copper-based catalysts, which are generally applicable to this compound.

Parameter Effect on Catalytic Efficiency Rationale References
Catalyst Particle Size Decreasing particle size generally increases efficiency.Smaller particles have a higher surface-area-to-volume ratio, leading to more available active sites.[2]
Temperature Efficiency generally increases with temperature up to an optimal point, after which it may decrease.Higher temperatures increase reaction rates but can also lead to catalyst decomposition or instability.
pH Highly dependent on the specific reaction. Acidic conditions can lead to catalyst leaching.pH can affect the stability of the catalyst and the speciation of reactants. Leaching of copper is more pronounced at low pH.[6]
Solvent The choice of solvent can significantly impact reaction rates and yields.The solvent affects the solubility of reactants and the stability of the catalytic species.[7]
Ligands The presence and nature of ligands are crucial, especially in cross-coupling reactions.Ligands can stabilize the active copper species, prevent agglomeration, and modulate the catalyst's electronic and steric properties.[7]
Base The type and strength of the base can have a profound effect on the reaction outcome.The base is often involved in the deprotonation of substrates and can influence the catalytic cycle.[7]

Visualizations

Workflow for Optimizing a Cupric Tartrate Catalyzed Reaction

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting cluster_2 Optimization Strategy cluster_3 Final Protocol A Define Reaction: Substrates, Product B Select Initial Conditions: Cupric Tartrate (5 mol%), Solvent (e.g., DMF), Base (e.g., K2CO3), Temperature (e.g., 100°C) A->B C Run Initial Experiment B->C D Analyze Results: Low Yield / No Reaction? C->D E Side Products Formed? D->E No G Screen Ligands (e.g., Phenanthroline, L-Proline) D->G Yes H Screen Solvents (e.g., Dioxane, Toluene) D->H Yes I Screen Bases (e.g., K3PO4, Cs2CO3) D->I Yes J Vary Temperature (e.g., 80-120°C) D->J Yes F Inconsistent Results? E->F No E->G Yes E->H Yes E->I Yes E->J Yes K Optimize Catalyst Form (e.g., Nanoparticles) F->K Yes L Optimized Reaction Conditions G->L H->L I->L J->L K->L G cluster_0 Physical Properties cluster_1 Reaction Conditions cluster_2 Outcome Catalyst Cupric Tartrate Hydrate Catalyst ParticleSize Particle Size (Nanoparticles vs. Bulk) Catalyst->ParticleSize Support Immobilization on Support Catalyst->Support Efficiency Catalytic Efficiency (Yield, Turnover Number) ParticleSize->Efficiency Support->Efficiency Temperature Temperature Temperature->Efficiency Solvent Solvent Solvent->Efficiency pH pH / Base pH->Efficiency Ligand Ligand Ligand->Efficiency

References

preventing thermal decomposition of cupric tartrate hydrate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cupric tartrate hydrate (B1144303). The focus is on preventing its thermal decomposition during chemical reactions.

Troubleshooting Guide: Preventing Thermal Decomposition

This guide addresses common issues encountered when using cupric tartrate hydrate in reactions, particularly its tendency to decompose upon heating.

Problem: Color change of the reaction mixture from blue to green, yellow, or a reddish-brown precipitate is observed upon heating.

  • Cause: This often indicates the thermal decomposition of cupric tartrate. The initial blue color of the copper(II) tartrate complex can change as the copper(II) is reduced to copper(I) oxide, which presents as a reddish-brown precipitate.

  • Solution:

    • Temperature Control: Maintain strict control over the reaction temperature. Avoid localized overheating. Use a water bath or an oil bath for uniform heating.[1][2][3]

    • pH Adjustment: Ensure the reaction medium is alkaline. In an alkaline environment, tartrate ions form a stable, soluble, deep blue complex with copper(II) ions, which is more resistant to thermal degradation.[1][2][3][4]

    • Complexation: If not already part of the protocol, consider adding a chelating agent like sodium potassium tartrate (Rochelle salt) to the reaction mixture. This promotes the formation of the stable bistartratocuprate(II) complex.[2][4]

Problem: The this compound does not fully dissolve or precipitates out of solution.

  • Cause: Cupric tartrate has low solubility in water.[5] In neutral or acidic conditions, it is likely to remain as a solid.

  • Solution:

    • Alkaline Medium: Dissolve the cupric tartrate in an alkaline solution containing a tartrate salt. The formation of the soluble copper-tartrate complex significantly increases its solubility.[5][6]

    • Fresh Preparation: Prepare the stabilized cupric tartrate solution fresh for each experiment. The copper-tartrate complex in alkaline solution is not indefinitely stable and can slowly decompose.[2][4]

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound decompose?

A1: The thermal decomposition of solid cupric tartrate trihydrate occurs in stages. The first stage, dehydration, begins at around 40°C, with a peak at approximately 80°C. The subsequent decomposition of the anhydrous salt to copper(II) oxide has an exothermic peak at about 220°C.

Q2: How can I prepare a thermally stable solution of cupric tartrate for my reaction?

A2: A common and effective method is to prepare a solution analogous to Fehling's solution, which stabilizes copper(II) ions with tartrate in an alkaline medium.[1][2][3][4][7] A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What is the role of tartrate in preventing decomposition?

A3: Tartrate is a bidentate ligand that chelates with copper(II) ions. In an alkaline solution, it forms a stable, deep blue bistartratocuprate(II) complex. This complex is more resistant to the reduction of Cu(II) to Cu(I) upon heating compared to the uncomplexed cupric tartrate.[2][4][6]

Q4: Can I use a different chelating agent instead of tartrate?

A4: Yes, other chelating agents can be used. For instance, Benedict's reagent uses sodium citrate (B86180) to form a stable complex with copper(II) ions in an alkaline solution.[8][9][10] The choice of chelating agent may depend on the specific requirements of your reaction.

Q5: How does pH affect the stability of cupric tartrate?

A5: pH is a critical factor. An alkaline environment is necessary for the formation of the stable copper-tartrate complex.[1][3] In acidic or neutral solutions, the complex is less likely to form, and cupric tartrate will have low solubility and be more prone to decomposition upon heating. Generally, at a pH below 7, copper will exist as a free ion, while at a pH above 8, it risks precipitating as copper hydroxide (B78521) without a suitable complexing agent.[11]

Data Presentation

The following table summarizes the key thermal decomposition stages of solid cupric tartrate trihydrate.

Decomposition StageStarting TemperaturePeak TemperatureProduct
Dehydration~40°C~80°CAnhydrous cupric tartrate
Anhydrous Salt Decomposition>80°C~220°CCopper(II) oxide

Experimental Protocols

Preparation of a Stabilized Cupric Tartrate Solution (Based on Fehling's Solution)

This protocol describes the preparation of a stabilized cupric tartrate solution suitable for use in reactions requiring a soluble and thermally more stable form of copper(II).

Materials:

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O, Rochelle salt)

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

This procedure involves the preparation of two separate solutions that are mixed in equal volumes immediately before use.

Solution A: Copper(II) Sulfate Solution

  • Weigh 34.65 g of copper(II) sulfate pentahydrate.

  • Dissolve the copper(II) sulfate in distilled water.

  • Dilute the solution to a final volume of 500 mL with distilled water.

Solution B: Alkaline Tartrate Solution

  • Weigh 173 g of sodium potassium tartrate tetrahydrate and 50 g of sodium hydroxide.

  • Carefully dissolve both solids in distilled water. Caution: The dissolution of sodium hydroxide is exothermic.

  • Once dissolved and cooled to room temperature, dilute the solution to a final volume of 500 mL with distilled water.

Working Solution Preparation:

  • Just before the experiment, mix equal volumes of Solution A and Solution B.

  • The resulting deep blue solution is the stabilized cupric tartrate complex, ready for use.

Mandatory Visualization

G start Start: Reaction requires cupric tartrate at elevated temperature check_solution Is the cupric tartrate in a stabilized alkaline solution? start->check_solution prepare_solution Prepare a stabilized solution: - Dissolve cupric salt in an alkaline  solution of sodium potassium tartrate  (see protocol) check_solution->prepare_solution No heat Proceed with controlled heating (e.g., water bath) check_solution->heat  Yes observe Observe for signs of decomposition: - Color change (green/yellow/red) - Precipitate formation troubleshoot Troubleshoot: 1. Check/adjust pH to alkaline 2. Ensure adequate tartrate concentration 3. Reduce temperature if possible observe->troubleshoot Decomposition observed success Reaction proceeds without decomposition of cupric tartrate observe->success No decomposition prepare_solution->heat heat->observe troubleshoot->heat Re-attempt fail Decomposition still occurs troubleshoot->fail Unsuccessful

Workflow for preventing cupric tartrate decomposition.

References

Technical Support Center: Resolving Solubility Issues of Cupric Tartrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cupric tartrate hydrate (B1144303). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of cupric tartrate hydrate in non-aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is generally considered to have low solubility in water.[1][2] Its solubility is significantly influenced by the pH of the medium; it is more soluble in acidic and alkaline solutions.[2] In non-aqueous solvents, its solubility varies, and it is often considered sparingly soluble in common organic solvents without solubility enhancement techniques.

Q2: Why am I struggling to dissolve this compound in my organic solvent?

A2: The difficulty in dissolving this compound in non-aqueous solvents often stems from its ionic and coordination complex nature. The crystal lattice energy of the salt can be high, making it difficult for solvent molecules to effectively solvate the copper (II) and tartrate ions. The presence of water of hydration can also influence its solubility profile.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, gently heating the mixture can increase the solubility of this compound.[3] However, it is crucial to monitor the temperature closely as excessive heat can lead to the decomposition of the compound, which occurs at approximately 275 °C.[4] Always perform heating in a well-ventilated area and start with a low temperature, gradually increasing it while observing for any color changes that might indicate degradation.

Q4: Is sonication an effective method for dissolving this compound?

A4: Sonication can be a useful technique to aid in the dissolution of this compound.[5] The high-frequency sound waves can help to break down agglomerates and increase the surface area of the solid exposed to the solvent, thereby facilitating the dissolution process.[5][6] It is often used in conjunction with other methods like warming or the use of co-solvents.

Q5: Are there any known safety concerns when handling this compound and its solutions?

A5: Yes, as with all copper compounds, appropriate safety precautions should be taken. Avoid inhalation of the powder and contact with skin and eyes.[1] When preparing solutions, especially when heating or sonicating, it is advisable to work in a fume hood to avoid inhaling any potential vapors. Always consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guide

Issue 1: this compound does not dissolve in the chosen non-aqueous solvent.

Cause: The solvent may not have the appropriate polarity or coordinating ability to effectively solvate the this compound.

Solution:

  • Solvent Selection: Refer to the qualitative solubility table below to select a more suitable solvent. Polar aprotic solvents like DMSO and DMF are often more effective for dissolving metal complexes than alcohols like ethanol (B145695) or methanol.

  • Co-solvents: Try using a co-solvent system. For example, adding a small amount of a polar aprotic solvent like DMSO to a less polar solvent can sometimes enhance solubility.

  • Complexing Agents: The addition of a ligand that can coordinate with the copper (II) ion can significantly increase solubility by forming a more soluble complex. Examples include ammonia, amines (e.g., ethylenediamine), or an excess of a tartrate salt (like sodium potassium tartrate) in a suitable solvent system.

Issue 2: The solution is cloudy or a precipitate forms over time.

Cause: This may indicate that you have formed a supersaturated solution that is not stable, or that the compound is degrading.

Solution:

  • Check for Saturation: You may have exceeded the solubility limit of the this compound in the solvent at that temperature. Try using a larger volume of solvent or reducing the amount of solute.

  • Temperature Control: If the solution was heated to dissolve the compound, it might precipitate upon cooling. Try to maintain a slightly elevated temperature if your experimental conditions allow.

  • Stability: Assess the stability of your solution over time. Some solutions may need to be prepared fresh before use. Protect the solution from light if it is light-sensitive.

Issue 3: The color of the solution changes significantly upon dissolution.

Cause: A color change is expected as the solid dissolves and the copper (II) ion is solvated. However, a drastic or unexpected color change (e.g., to brown or black) could indicate decomposition of the compound, especially if heat is applied.

Solution:

  • Reduce Heat: If heating, lower the temperature to prevent thermal degradation.

  • Inert Atmosphere: For sensitive applications, consider dissolving the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventTypeQualitative SolubilityNotes
WaterPolar ProticSlightly Soluble to InsolubleSolubility increases in acidic or alkaline conditions.
Dimethyl Sulfoxide (DMSO)Polar AproticSparingly to SolubleOften requires heating or sonication for complete dissolution. Good solvent for forming stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticSparingly to SolubleSimilar to DMSO, may require assistance from heat or sonication.
EthanolPolar ProticVery Slightly SolubleGenerally not a good solvent for direct dissolution.
MethanolPolar ProticVery Slightly SolubleGenerally not a good solvent for direct dissolution.

Experimental Protocols

Protocol 1: General Method for Dissolving this compound in DMSO or DMF

  • Preparation: Weigh the desired amount of this compound powder in a clean, dry glass vial.

  • Solvent Addition: Add the required volume of high-purity DMSO or DMF to the vial.

  • Initial Mixing: Cap the vial and vortex or stir the mixture at room temperature for 5-10 minutes.

  • Assisted Dissolution (if necessary):

    • Heating: Place the vial in a heating block or water bath set to a temperature between 40-60°C. Do not exceed 80°C. Periodically vortex the mixture until the solid is fully dissolved.

    • Sonication: Place the vial in a sonication bath and sonicate for 15-30 minute intervals until the solid dissolves. Monitor the temperature of the bath to prevent excessive heating.

  • Final Observation: Once dissolved, the solution should be clear and blue to blue-green. If any particulates remain, consider filtering the solution through a solvent-compatible syringe filter (e.g., PTFE).

  • Storage: Store the resulting solution as appropriate for your experiment, protecting it from light and moisture if necessary.

Protocol 2: Enhancing Solubility using a Co-solvent System

  • Preparation: Weigh the this compound into a vial.

  • Co-solvent Addition: Add a small volume of a strong solvent like DMSO (e.g., 5-10% of the total final volume). Vortex to create a slurry.

  • Main Solvent Addition: Gradually add the main, less polar solvent while continuously stirring or vortexing.

  • Assisted Dissolution: If necessary, use gentle heating or sonication as described in Protocol 1 to achieve complete dissolution.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Dissolving this compound start Start: Dissolve this compound issue Issue: Incomplete Dissolution start->issue check_solvent Is the solvent appropriate? (e.g., DMSO, DMF) issue->check_solvent Evaluate add_cosolvent Action: Add a co-solvent (e.g., 5-10% DMSO). issue->add_cosolvent Try alternative add_ligand Advanced: Add a complexing agent (e.g., ethylenediamine). issue->add_ligand If all else fails change_solvent Action: Switch to a stronger polar aprotic solvent. check_solvent->change_solvent No use_assistance Action: Apply gentle heat (40-60°C) or sonication. check_solvent->use_assistance Yes change_solvent->issue Try new solvent success Result: Complete Dissolution change_solvent->success use_assistance->issue Still not dissolved use_assistance->success add_cosolvent->issue Still not dissolved add_cosolvent->success add_ligand->success

Caption: A flowchart for troubleshooting this compound dissolution.

SolubilityEnhancement Strategies for Enhancing Solubility of this compound cluster_strategies Enhancement Strategies main This compound (Low Solubility) thermal Thermal Energy (Heating) main->thermal mechanical Mechanical Energy (Sonication) main->mechanical solvent Solvent System Modification (Co-solvents) main->solvent chemical Chemical Modification (Complexing Agents) main->chemical result Soluble Copper Complex in Non-Aqueous Medium thermal->result mechanical->result solvent->result chemical->result

Caption: Key strategies to improve the solubility of this compound.

References

recrystallization techniques for purifying crude cupric tartrate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude cupric tartrate hydrate (B1144303) via recrystallization.

Experimental Protocol: Recrystallization of Cupric Tartrate Hydrate

This protocol outlines a standard procedure for the purification of crude this compound using a single-solvent recrystallization method with water.

Materials:

  • Crude this compound

  • Distilled or deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

  • Spatula

Procedure:

  • Solvent Selection: Based on solubility data, water is a suitable solvent for the recrystallization of this compound due to its significantly higher solubility at elevated temperatures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of distilled water to the flask.

    • Gently heat the mixture while stirring.

    • Continue to add small portions of hot distilled water until the this compound is completely dissolved. Avoid adding an excess of water to ensure a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after dissolution, perform a hot gravity filtration.

    • Preheat a funnel and a new Erlenmeyer flask to prevent premature crystallization.

    • Quickly pour the hot solution through a fluted filter paper to remove the impurities.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals completely. This can be done by air drying or in a desiccator.

Data Presentation

Table 1: Solubility of Cupric Tartrate in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
15.60.021
21.10.030
26.70.040
32.20.050
37.80.059
43.30.069
48.90.078
54.40.088
60.00.097
65.60.107
71.10.116
76.70.126
82.20.135

Note: Data extrapolated from historical sources. Precise measurements may vary based on experimental conditions.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was added, resulting in a solution that is not saturated. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1]
"Oiling out" occurs (a liquid separates instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is significantly impure. 3. The solution is cooling too quickly.1. Reheat the solution and add a small amount of additional solvent. 2. Consider a preliminary purification step if impurities are high. 3. Allow the solution to cool more slowly. This can be achieved by insulating the flask.[1]
Low yield of purified crystals. 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with too much cold solvent.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is adequately preheated. Use a slight excess of hot solvent before filtration. 3. Use a minimal amount of ice-cold solvent for washing.
Crystals are colored or appear impure. 1. Colored impurities are present in the crude sample. 2. Rapid crystallization has trapped impurities within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Ensure the solution cools slowly and without disturbance to allow for the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: Water is a good solvent for the recrystallization of this compound. Its solubility increases significantly with temperature, which is a key characteristic of an effective recrystallization solvent.[2]

Q2: Why are my crystals very small?

A2: The formation of very small crystals is often a result of rapid cooling. To obtain larger crystals, allow the solution to cool to room temperature slowly and without agitation before placing it in an ice bath.

Q3: How can I be sure my this compound is pure after recrystallization?

A3: The purity of the recrystallized product can be assessed by techniques such as melting point determination (a sharp melting point range close to the literature value indicates high purity), spectroscopy (e.g., IR or UV-Vis), or elemental analysis.

Q4: What should I do if my compound is insoluble in hot water?

A4: If this compound does not dissolve in a reasonable amount of hot water, it may indicate that the starting material is not what you believe it to be or contains a large amount of insoluble impurities. In such cases, a different solvent or a multi-solvent system might be necessary. A common approach for inorganic salts is to try a mixture of water and a miscible organic solvent like ethanol.

Q5: Can I reuse the mother liquor?

A5: Yes, the mother liquor contains dissolved product. You can often obtain a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again. However, this second crop may be less pure than the first.

Experimental Workflow

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Water start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration Insoluble impurities present? cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Water vacuum_filtration->wash dry Dry Purified Crystals wash->dry end End: Pure this compound dry->end

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: Troubleshooting Sugar Assays with Cupric Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sugar assays utilizing cupric tartrate reagents, such as the Benedict's and Fehling's tests. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure the accuracy and consistency of their experimental results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your sugar assays in a question-and-answer format.

Issue 1: Inconsistent or non-reproducible results between assays.

  • Question: Why am I getting different results when I repeat the same experiment?

  • Answer: Inconsistent results can stem from several factors. Ensure that the volumes of your sample and the cupric tartrate reagent are measured accurately in every repetition.[1][2] The reaction is also highly sensitive to temperature and heating time.[3] Heating should be done in a boiling water bath for a consistent period, typically 3-5 minutes, to ensure uniform heat transfer.[1][2] Overheating or inconsistent heating can lead to variability in the reaction.[4] Finally, ensure your reagents are properly prepared and stored, as reagent degradation can be a source of inconsistency.

Issue 2: Observing a false positive result (a color change in the absence of a reducing sugar).

  • Question: My negative control (e.g., a sample without sugar) is showing a positive result. What could be the cause?

  • Answer: False positives in cupric tartrate-based assays can be caused by the presence of certain non-sugar reducing substances in your sample.[4][5] Several drugs, including penicillin, isoniazid, streptomycin, and salicylates, have been reported to cause false-positive results.[1][4] Additionally, high concentrations of ascorbic acid (Vitamin C) can also lead to a false positive.[5][6] Contamination of your sample or glassware with other reducing agents can also be a culprit.

Issue 3: Observing a false negative result (no color change when a reducing sugar is present).

  • Question: I know my sample contains a reducing sugar, but the test is negative. Why is this happening?

  • Answer: A false negative can occur if the concentration of the reducing sugar is below the detection limit of the assay.[7] The reaction may also be inhibited by certain chemicals. For instance, in urine samples, high concentrations of creatinine, urate, and ascorbic acid can slow down or inhibit the reaction.[1][4] It is also crucial to ensure that the heating step is performed adequately, as insufficient heating will prevent the color change from occurring.[1]

Issue 4: The color of the final solution is not what I expected based on my semi-quantitative chart.

  • Question: The color of my sample doesn't match the expected color for its supposed concentration. What does this mean?

  • Answer: The color progression in Benedict's test is a semi-quantitative indicator of the concentration of reducing sugars.[1][8][9] If the color is unexpected, it could be due to the presence of interfering substances that modify the final color. It is also possible that the concentration of the reducing sugar is outside the range of your calibration chart. For more accurate quantification, consider using a colorimeter to measure the absorbance of the solution and create a calibration curve.[3][10]

Frequently Asked Questions (FAQs)

What is the principle behind sugar assays using cupric tartrate?

These assays are based on the principle that in an alkaline environment, reducing sugars (sugars with a free aldehyde or ketone group) will reduce cupric ions (Cu²⁺) from the cupric tartrate complex to cuprous ions (Cu⁺).[1][11] These cuprous ions then form an insoluble precipitate of cuprous oxide (Cu₂O), which results in a color change from the initial blue of the reagent to green, yellow, orange, or brick-red, depending on the concentration of the reducing sugar.[1][2]

What is the difference between Benedict's test and Fehling's test?

Both tests are used to detect reducing sugars and rely on the reduction of cupric ions. However, the composition of the reagents differs slightly. Fehling's solution is composed of two separate solutions (Fehling's A and Fehling's B) that are mixed immediately before use, making it less stable.[12][13] Benedict's reagent is a single, more stable solution.[2] Generally, Benedict's test is considered more sensitive and is more commonly used for semi-quantitative analysis.

How should I prepare and store the cupric tartrate reagents?

For Benedict's solution, you can prepare it by dissolving copper(II) sulfate (B86663), sodium carbonate, and sodium citrate (B86180) in distilled water.[5] It is stable at room temperature for a considerable time. Fehling's solution requires the preparation of two separate solutions: Fehling's A (copper(II) sulfate in water) and Fehling's B (Rochelle salt and sodium hydroxide (B78521) in water).[13] These two solutions should be stored separately and mixed in equal volumes just before the assay.[13]

Are these assays specific to a particular type of reducing sugar?

No, these assays are not specific to any particular reducing sugar. They will give a positive result for all monosaccharides and most reducing disaccharides (like lactose (B1674315) and maltose).[7] To identify the specific sugar present, further chromatographic techniques would be necessary.

Data Presentation

Table 1: Semi-Quantitative Interpretation of Benedict's Test Results

This table provides an approximate correlation between the observed color and the concentration of reducing sugar.

Observed ColorApproximate Concentration of Reducing Sugar (%)
Blue0 (None)
Green0.1 - 0.5
Yellow0.5 - 1.0
Orange1.0 - 1.5
Red1.5 - 2.0
Brick-Red> 2.0

Source: Adapted from microbiologyinfo.com[2]

Table 2: Common Interfering Substances in Cupric Tartrate-Based Sugar Assays

This table lists substances that can lead to inaccurate results.

SubstanceEffectNotes
Ascorbic Acid (Vitamin C)False Positive at high concentrations, can inhibit the reaction at lower concentrations in some samples.[1][5][6]Interference has been noted at concentrations of 250 mg/dl or higher.[6]
PenicillinFalse Positive[1][4]
IsoniazidFalse Positive[1][4]
StreptomycinFalse Positive[1][4]
SalicylatesFalse Positive[1][4]
CreatinineMay slow or inhibit the reaction.[1][4]Primarily a concern in urine samples.
UrateMay slow or inhibit the reaction.[1][4]Primarily a concern in urine samples.

Experimental Protocols

Detailed Methodology for Benedict's Test for Reducing Sugars

  • Sample Preparation: If your sample is solid, dissolve it in distilled water to create a solution.

  • Reagent Addition: Add 1 mL of your sample solution to a clean test tube.

  • Add Benedict's Reagent: Add 2 mL of Benedict's reagent to the test tube.[1][4]

  • Heating: Place the test tube in a boiling water bath and heat for 3-5 minutes.[1][2][4]

  • Observation: Remove the test tube from the water bath and allow it to cool. Observe any color change in the solution.

  • Interpretation: Compare the resulting color to the semi-quantitative chart (Table 1) to estimate the concentration of the reducing sugar.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start prep_sample Prepare Sample (Dissolve if solid) start->prep_sample prep_reagent Prepare Benedict's Reagent start->prep_reagent mix Mix Sample and Benedict's Reagent (1:2 ratio) prep_sample->mix prep_reagent->mix heat Heat in Boiling Water Bath (3-5 minutes) mix->heat cool Cool to Room Temperature heat->cool observe Observe Color Change cool->observe interpret Interpret Results (Compare to Chart) observe->interpret end End interpret->end

Caption: Experimental workflow for a typical reducing sugar assay using Benedict's reagent.

References

considerations for scaling up cupric tartrate hydrate synthesis for bulk use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of cupric tartrate hydrate (B1144303). It includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key process parameter summaries.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for cupric tartrate hydrate synthesis?

A1: Common starting materials include a copper salt, such as copper (II) sulfate (B86663) pentahydrate or copper (II) chloride, and a source of tartrate ions, typically tartaric acid or a salt like sodium potassium tartrate (Rochelle salt).[1] The choice of reagents can influence the reaction conditions and the final product characteristics.

Q2: What is the role of pH in the synthesis of this compound?

A2: The pH of the reaction mixture is a critical parameter that significantly affects the quality and yield of this compound crystals. An optimal pH ensures the desired tartrate species is present for complexation with copper ions and influences the crystal morphology. For instance, in some methods, a pH of around 4 has been found to yield better crystal growth.[2] Deviations from the optimal pH can lead to the formation of impurities or poor crystal quality.[2][3]

Q3: How does temperature affect the crystallization process?

A3: Temperature control is crucial for controlling the rate of crystallization and the final crystal size distribution.[4] Rapid cooling or high temperatures can lead to the formation of small, impure crystals, while slow, controlled cooling promotes the growth of larger, purer crystals.[5] For scaled-up production, effective heat removal is a major consideration to maintain optimal temperature profiles.[6][7]

Q4: What are the primary challenges when scaling up this compound synthesis?

A4: The main challenges in scaling up from a laboratory to a bulk production setting include:

  • Heat Transfer: Managing the heat generated during the reaction in a large reactor is critical to maintain uniform temperature.[6][7][8]

  • Mixing: Achieving homogeneous mixing in a large vessel is essential for consistent reaction kinetics and uniform crystal growth.[9][10]

  • Solid-Liquid Separation: Efficiently filtering and washing the bulk product to remove impurities.[11][12]

  • Drying: Uniformly drying the final product without causing degradation or changes in hydration state.[13][14]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Incorrect stoichiometry of reactants.- Sub-optimal pH of the reaction mixture.- Incomplete precipitation due to insufficient reaction time.- Recalculate and precisely measure the molar ratios of copper salt and tartrate source.- Adjust the pH to the optimal range for the specific protocol using a suitable acid or base.- Increase the reaction time and monitor for further precipitation.
Formation of a very fine, difficult-to-filter precipitate - Too rapid addition of reagents, leading to rapid nucleation.- Inadequate mixing, creating localized high supersaturation.- Add the precipitating agent slowly and with controlled agitation.- Improve mixing efficiency to ensure uniform distribution of reactants. Consider using a different impeller design for better solid suspension.[9]
Discolored or impure product - Presence of impurities in the starting materials.- Co-precipitation of other salts due to incorrect pH or temperature.- Inefficient washing of the filter cake.- Use high-purity grade reactants.- Carefully control the pH and temperature throughout the reaction.- Wash the filter cake thoroughly with deionized water or a suitable solvent to remove soluble impurities.
Inconsistent crystal size and shape - Fluctuations in temperature during crystallization.- Non-uniform mixing within the crystallizer.- Implement precise temperature control throughout the crystallization process.[1] - Ensure consistent and effective agitation to maintain a homogeneous suspension of crystals.[9]
Crystallization does not occur or is very slow - The solution is not sufficiently supersaturated.- Presence of impurities that inhibit nucleation.- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by adding seed crystals of this compound or by scratching the inside of the vessel with a glass rod.[5][15]

Experimental Protocols

Lab-Scale Synthesis by Precipitation

This protocol describes a common laboratory method for synthesizing this compound.

  • Preparation of Solutions:

    • Dissolve 20g of copper sulfate pentahydrate in 110g of deionized water in a beaker. Heat the solution gently to aid dissolution.[1]

    • In a separate beaker, dissolve 16g of ammonium (B1175870) tartrate in 50g of deionized water, heating gently if necessary to obtain a clear solution.[1]

  • Precipitation:

    • While both solutions are still warm, slowly add the ammonium tartrate solution to the copper sulfate solution with constant stirring.

    • A pale blue precipitate of this compound will form.[1]

  • Isolation and Purification:

    • Continue stirring for 10-15 minutes to ensure complete precipitation.

    • Allow the precipitate to settle, then decant the supernatant liquid.

    • Wash the precipitate by resuspending it in deionized water and then allowing it to settle again. Repeat this washing step 2-3 times.

    • Collect the precipitate by filtration using a Buchner funnel.

    • Dry the product in a desiccator or a low-temperature oven.

Considerations for Scaling Up

When scaling up the synthesis, the following modifications to the protocol are crucial:

  • Reactor Setup:

    • Utilize a jacketed reactor with a temperature control system to manage the heat of reaction and control the cooling profile.[6][8]

    • Employ an overhead stirrer with an appropriate impeller design (e.g., pitched-blade turbine) to ensure efficient mixing and suspension of the solids.[9]

  • Reagent Addition:

    • Add the tartrate solution to the copper salt solution at a controlled rate using a metering pump to prevent localized high supersaturation and the formation of fine particles.

  • Filtration and Drying:

    • For large-scale filtration, consider using a Nutsche filter dryer, which allows for filtration, washing, and drying in a single, contained unit.[14][16]

    • Drying should be carried out under vacuum at a controlled temperature to prevent decomposition of the hydrate.

Quantitative Data Summary

ParameterLab-ScalePilot-Scale / Bulk Production
Reactant Concentration Typically 0.5 - 1.5 MMay need to be adjusted based on reactor volume and mixing efficiency.
Temperature Range Ambient to 60 °CRequires precise control; cooling jackets and heat exchangers are essential.[8]
pH Range 3.5 - 5.0Critical to monitor and control; online pH probes are recommended.
Mixing Speed 200 - 500 rpm (magnetic stirrer)Dependent on impeller type and vessel geometry; aim for good solid suspension without excessive shear.
Typical Yield 85 - 95%Can be optimized through controlled reagent addition and minimizing losses during filtration and drying.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction & Crystallization cluster_isolation 3. Product Isolation cluster_finishing 4. Final Product Finishing prep_copper Prepare Copper Salt Solution mix Controlled Mixing & pH Adjustment prep_copper->mix prep_tartrate Prepare Tartrate Solution prep_tartrate->mix cool Controlled Cooling mix->cool filter Filtration cool->filter wash Washing filter->wash dry Drying wash->dry package Packaging dry->package

Caption: Experimental workflow for this compound synthesis.

logical_relationships cluster_parameters Controllable Parameters cluster_outcomes Product Characteristics temp Temperature yield Yield temp->yield affects purity Purity temp->purity affects crystal_size Crystal Size temp->crystal_size affects ph pH ph->yield affects ph->purity affects morphology Morphology ph->morphology affects conc Concentration conc->yield affects conc->crystal_size affects mix Mixing Rate mix->purity affects mix->crystal_size affects

Caption: Key synthesis parameter relationships.

References

optimizing the pH of cupric tartrate hydrate reactions for maximum yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cupric tartrate hydrate (B1144303). The focus is on optimizing the reaction pH to achieve maximum yield and desired product quality.

Troubleshooting Guide: Low Yield in Cupric Tartrate Hydrate Synthesis

Low or inconsistent yields are a common issue in the synthesis of this compound. This guide provides a systematic approach to troubleshooting, with a primary focus on the critical role of pH.

Issue Possible Cause Recommended Action
No or minimal precipitate forms pH is too high (alkaline): In alkaline conditions (pH > 7), copper (II) ions form soluble tartrate complexes, preventing precipitation. At very high pH (>10), stable hydroxo-tartrate complexes are known to form.[1]Carefully adjust the pH of the reaction mixture downwards into the slightly acidic to neutral range (pH 4-6) using a dilute acid (e.g., dilute sulfuric acid or acetic acid). Add the acid dropwise with constant stirring and monitor the pH.
Precipitate dissolves upon washing Wash solution is too acidic or too basic: The this compound precipitate has some solubility that is pH-dependent. Washing with a solution that is too acidic or alkaline can lead to product loss.Use a pH-neutral wash solution, such as deionized water or a buffer solution with a pH close to the optimal precipitation pH (around 4-6).
Low yield of crystalline product Incorrect pH during precipitation: While some precipitate may form over a range of pH values, the optimal pH for maximizing the yield of the solid crystalline product is typically in the slightly acidic range. One study on a similar copper complex, copper L-aspartate, identified a pH of 4 as optimal for forming the solid crystalline product.[2]Monitor and adjust the pH of the reaction mixture to be within the optimal range of 4-6. A pH of 4 has been noted as favorable for good crystal growth.
Formation of a gelatinous or non-crystalline precipitate pH is too low (highly acidic): In highly acidic conditions (pH < 2), the tartrate ion will be protonated, reducing its ability to effectively chelate with copper (II) ions and potentially leading to the co-precipitation of other salts.Increase the pH of the reaction mixture by the slow, dropwise addition of a dilute base (e.g., dilute sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) while stirring continuously.
Color of the supernatant is deep blue Incomplete precipitation due to incorrect pH: A deep blue supernatant indicates a significant concentration of soluble copper (II) complexes remaining in the solution, which is often due to a suboptimal pH.Re-evaluate and adjust the pH of the reaction mixture to the optimal range (pH 4-6) to encourage further precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maximizing the yield of this compound?

A1: The optimal pH for maximizing the precipitation of this compound is in the slightly acidic to near-neutral range, typically between pH 4 and 6. Research on the crystal growth of copper tartrate suggests that a pH of 4 yields good quality crystals.[3] At this pH, the tartrate is sufficiently deprotonated to form the insoluble salt with copper (II) ions, while the formation of soluble copper-hydroxo complexes at higher pH is minimized.

Q2: How does pH affect the formation of this compound?

A2: The pH of the reaction medium plays a critical role in the equilibrium between the soluble and insoluble forms of copper tartrate.

  • In acidic conditions (pH 1-4): Various soluble protonated and dimeric copper-tartrate complexes can form.[4][5]

  • In slightly acidic to neutral conditions (pH 4-6): The formation of the insoluble this compound precipitate is favored.

  • In alkaline conditions (pH > 7): The formation of soluble copper-tartrate and copper-hydroxo-tartrate complexes is favored, which reduces the yield of the precipitate.[1]

Q3: What are the visual indicators of an incorrect pH during the synthesis?

A3:

  • Deep blue solution with little or no precipitate: This suggests the pH is likely too high (alkaline), and the copper is sequestered in a soluble complex.

  • A gelatinous or poorly defined precipitate: This may indicate that the pH is too low (highly acidic).

  • A light blue or colorless supernatant after precipitation: This is a good indicator of a high yield, as most of the copper (II) ions have precipitated out of the solution.

Q4: What reagents can be used to adjust the pH of the reaction?

A4: To adjust the pH, it is recommended to use dilute solutions of acids or bases to avoid localized high concentrations that could negatively impact the product.

  • To lower the pH: Dilute sulfuric acid or acetic acid can be used.

  • To raise the pH: Dilute sodium hydroxide or ammonium hydroxide are suitable choices.

Q5: Can the order of reagent addition influence the outcome?

A5: Yes, the order of reagent addition is important. It is generally recommended to add the copper salt solution slowly to the tartrate solution while maintaining the optimal pH. This gradual addition with constant stirring helps to ensure a homogeneous reaction mixture and prevent the formation of undesired byproducts.

Experimental Protocol: Synthesis of this compound by Precipitation

This protocol outlines a general method for the synthesis of this compound, with an emphasis on pH control for yield optimization.

Materials:

  • Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium potassium tartrate tetrahydrate (Rochelle's salt, KNaC₄H₄O₆·4H₂O)

  • Dilute sulfuric acid (e.g., 0.1 M)

  • Dilute sodium hydroxide (e.g., 0.1 M)

  • Deionized water

  • pH meter or pH indicator strips

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of copper (II) sulfate by dissolving a known molar amount in deionized water.

    • Prepare a solution of sodium potassium tartrate with a slight molar excess (e.g., 1.1 equivalents) in deionized water.

  • pH Adjustment of Tartrate Solution:

    • Measure the initial pH of the sodium potassium tartrate solution.

    • Adjust the pH of the tartrate solution to the desired value (e.g., pH 4.0) by the dropwise addition of dilute sulfuric acid with constant stirring.

  • Precipitation:

    • Slowly add the copper (II) sulfate solution to the pH-adjusted tartrate solution with vigorous stirring.

    • A blue precipitate of this compound should form.

    • Continuously monitor the pH of the reaction mixture and make minor adjustments with dilute acid or base as necessary to maintain it within the target range (pH 4-6).

  • Digestion of the Precipitate:

    • Continue stirring the mixture at room temperature for a period (e.g., 1-2 hours) to allow for the complete precipitation and maturation of the crystals.

  • Isolation and Washing of the Product:

    • Isolate the precipitate by filtration (e.g., using a Büchner funnel).

    • Wash the precipitate with deionized water (ensure the wash water is near neutral pH) to remove any unreacted starting materials and soluble byproducts.

    • Perform a final wash with a small amount of a water-miscible organic solvent (e.g., ethanol (B145695) or acetone) to facilitate drying.

  • Drying:

    • Dry the resulting solid in a desiccator or a low-temperature oven to obtain the final this compound product.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up prep_cu Prepare Copper (II) Sulfate Solution mix Slowly Add Copper Sulfate to Tartrate Solution with Stirring prep_cu->mix prep_tartrate Prepare Sodium Potassium Tartrate Solution adjust_ph Adjust Tartrate Solution pH to 4-6 prep_tartrate->adjust_ph adjust_ph->mix monitor_ph Monitor and Maintain Reaction pH mix->monitor_ph digest Digest Precipitate (1-2 hours) monitor_ph->digest filter Filter Precipitate digest->filter wash Wash with Deionized Water and Ethanol filter->wash dry Dry Product wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound with an emphasis on pH control.

ph_effect cluster_ph Effect of pH on Copper Tartrate Species and Yield cluster_species Predominant Species cluster_yield Expected Yield ph_low Low pH (1-4) species_low Soluble Protonated and Dimeric Cu-Tartrate Complexes ph_low->species_low leads to ph_optimal Optimal pH (4-6) species_optimal Insoluble Cupric Tartrate Hydrate Precipitate ph_optimal->species_optimal favors ph_high High pH (>7) species_high Soluble Cu-Tartrate and Cu-Hydroxo-Tartrate Complexes ph_high->species_high leads to yield_low Low species_low->yield_low results in yield_high Maximum species_optimal->yield_high results in yield_low2 Low species_high->yield_low2 results in

Caption: Logical relationship between pH, predominant copper tartrate species, and expected product yield.

References

Technical Support Center: Regeneration and Recycling of Cupric Tartrate Hydrate Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical information for troubleshooting, regenerating, and recycling cupric tartrate hydrate (B1144303) catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of cupric tartrate hydrate catalyst deactivation?

A1: The most common indication of catalyst deactivation is a significant decrease in reaction yield or a complete halt of the reaction.[1] Other signs can include a change in the color of the reaction mixture, suggesting a change in the copper oxidation state, or the formation of unexpected side products.

Q2: What are the primary causes of catalyst deactivation?

A2: Deactivation of copper catalysts, including this compound, can occur through several mechanisms:

  • Oxidation: The active Cu(I) species can be oxidized to the inactive Cu(II) state, particularly in the presence of oxygen.[2]

  • Poisoning: Impurities in the reaction mixture, such as thiols or other tightly binding ligands, can irreversibly bind to the copper center, blocking the active sites.[1][3]

  • Sintering: At elevated temperatures, the catalyst particles can agglomerate, leading to a loss of active surface area. This is more common with heterogeneous catalysts.[4]

  • Fouling: Deposition of byproducts or polymers on the catalyst surface can physically block the active sites.[3]

Q3: Is it possible to regenerate a deactivated this compound catalyst?

A3: Yes, regeneration is possible, particularly for deactivation caused by oxidation. For homogeneous cupric tartrate catalysts, in-situ regeneration by adding a reducing agent to convert Cu(II) back to Cu(I) is a common strategy.[1] For larger scale applications or galvanic electrolytes, more extensive ex-situ regeneration processes can be employed to recover both the copper and tartrate components.[5]

Q4: What is the difference between catalyst regeneration and recycling?

A4: Regeneration refers to the process of restoring the catalyst's activity to its initial level, allowing it to be reused in the reaction.[6] This typically involves removing poisons or reversing chemical changes like oxidation. Recycling is a broader term that involves recovering valuable components, such as copper and zinc, from the spent catalyst, which can then be used to manufacture a new catalyst.[7]

Troubleshooting Guide

Issue: Low or No Reaction Yield

This is the most frequent problem encountered and can be addressed through a systematic approach.

Troubleshooting Workflow for Low Reaction Yield

start Low or No Reaction Yield q1 Check for Catalyst Oxidation start->q1 a1_yes Add Reducing Agent (e.g., Sodium Ascorbate) q1->a1_yes Yes q2 Suspect Catalyst Poisoning q1->q2 No end Reaction Yield Improved a1_yes->end a2_yes Purify Starting Materials Consider Sacrificial Agents q2->a2_yes Yes q3 Check Reagent Quality q2->q3 No a2_yes->end a3_yes Use High-Purity Reagents Prepare Fresh Solutions q3->a3_yes Yes no_change Consider Reaction Conditions (Temperature, Concentration, Solvent) q3->no_change No a3_yes->end

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Problem Potential Cause Recommended Solution
Low or No Yield Catalyst Oxidation: The active Cu(I) has been oxidized to the inactive Cu(II) state by exposure to oxygen.[1]Add a reducing agent like sodium ascorbate (B8700270) to the reaction mixture to regenerate the Cu(I) species in-situ. Ensure future reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Catalyst Poisoning: The presence of impurities such as thiols (e.g., DTT), or chelating buffers (e.g., Tris) in the starting materials.[1]Purify the substrates to remove interfering impurities. If a specific poison is suspected, consider adding a sacrificial metal to bind to it.[1]
Poor Reagent Quality: Degradation of reagents or impurities in the starting materials.[1]Use high-purity reagents and solvents. If using a reducing agent like sodium ascorbate, prepare the solution fresh before use.[1]
Reaction Stalls Substrate Sequestration: One of the substrates, particularly macromolecules like proteins, may sequester the copper catalyst.[1]Increase the total concentration of the this compound catalyst system.[1]
Inconsistent Results Variability in Oxygen Exposure: Inconsistent exposure to air between experiments can lead to varying levels of catalyst oxidation.Standardize the reaction setup procedure to minimize and control for oxygen exposure. Consider using degassed solvents.[1]

Experimental Protocols for Regeneration

Protocol 1: In-Situ Regeneration for Homogeneous Catalysis

This method is suitable for small-scale laboratory experiments where the primary cause of deactivation is the oxidation of Cu(I) to Cu(II).

Methodology:

  • If a reaction has stalled or is proceeding slowly, add a solution of a reducing agent directly to the reaction mixture.

  • A common and effective reducing agent is sodium ascorbate. Prepare a fresh stock solution (e.g., 1 M in water).[2]

  • Add the sodium ascorbate solution dropwise to the reaction until a color change is observed (if applicable) or in a slight molar excess relative to the copper catalyst.

  • Continue to monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).

Protocol 2: Ex-Situ Regeneration of Copper-Tartrate from Alkaline Solutions

This protocol is adapted from a method for regenerating spent copper-tartrate alkaline galvanic electrolytes and is suitable for recovering both the copper and tartrate components from a spent solution.[5]

Regeneration Workflow for Copper-Tartrate Solution

start Spent Copper-Tartrate Alkaline Solution step1 Adjust pH to 10-12 Heat to 60°C start->step1 step2 Add Hydroxylamine (B1172632) Salt (Reducing Agent) step1->step2 step3 Precipitation of Copper(I) Oxide (Cu2O) step2->step3 step4 Filter to separate Cu2O and Solution step3->step4 step5a Regenerate Cu2O: Oxidize in H2SO4 to form CuSO4 step4->step5a step5b Regenerate Tartrate: Acidify solution (pH 3.5-4.5) Precipitate K-Hydrotartrate step4->step5b end Recovered Copper Salt and Tartrate step5a->end step5b->end

Caption: Workflow for the ex-situ regeneration of copper and tartrate.

Quantitative Parameters for Regeneration

ParameterValueReference
pH for Reduction10 - 12[5]
Temperature60 °C[5]
Reduction Time15 minutes[5]
Molar Ratio (Cu²⁺ : Hydroxylamine)1 : 1.1[5]
pH for Tartrate Precipitation3.5 - 4.5[5]

Methodology:

  • Reduction of Copper (II):

    • Take the spent copper-tartrate alkaline solution containing Cu(II) cations.

    • Adjust the pH of the solution to between 10 and 12.

    • Heat the solution to 60°C.

    • Add a hydroxylamine salt (e.g., hydroxylamine sulfate) as the reducing agent. The molar ratio of copper(II) ions to the hydroxylamine should be 1:1.1.[5]

    • Maintain these conditions for 15 minutes. This will reduce the soluble copper(II) tartrate complex to a water-insoluble precipitate of copper(I) oxide (Cu₂O).[5]

  • Separation of Components:

    • After the reduction is complete, acidify the solution to a pH of 3.5 - 4.5. This causes the precipitation of potassium hydrotartrate.[5]

    • Separate the solid copper(I) oxide and potassium hydrotartrate from the liquid phase by filtration.[5]

  • Regeneration of Copper and Tartrate:

    • Copper(I) Oxide: The collected Cu₂O can be regenerated into a copper(II) sulfate (B86663) solution by oxidizing it with atmospheric oxygen in a sulfuric acid solution.[5]

    • Potassium Hydrotartrate: The recovered potassium hydrotartrate can be dissolved in a sodium hydroxide (B78521) solution to regenerate Rochelle salt (potassium sodium tartrate), which can be used to prepare fresh electrolyte solutions.[5]

References

Validation & Comparative

A Comparative Analysis of Cupric Tartrate and Copper Citrate in Benedict's Reagent for Reducing Sugar Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chelating Agents in Benedict's Reagent

The detection and quantification of reducing sugars is a fundamental analytical procedure in various scientific disciplines, from biomedical research to quality control in the pharmaceutical industry. Benedict's reagent has long been a staple for this purpose. The effectiveness of this reagent hinges on the stability of the cupric ions in an alkaline solution, a role fulfilled by a chelating agent. Traditionally, sodium citrate (B86180) is the chelating agent of choice in Benedict's solution. This guide provides a comparative study of the traditional copper citrate complex against a formulation utilizing cupric tartrate, drawing parallels from the well-established Fehling's solution, to inform the selection of the most appropriate reagent for specific applications.

Principle of Benedict's Test

The Benedict's test identifies reducing sugars, which possess a free aldehyde or ketone functional group. In an alkaline medium, and upon heating, these reducing sugars reduce the cupric ions (Cu²⁺) in the Benedict's solution to cuprous ions (Cu⁺).[1][2][3] These cuprous ions then precipitate as insoluble red copper(I) oxide (Cu₂O).[2][4] The color of the resulting precipitate provides a semi-quantitative measure of the concentration of the reducing sugar in the sample. The color change ranges from green to yellow, orange, and finally to a brick-red color with increasing concentrations of reducing sugars.[2][5]

Composition of Benedict's Reagent: Citrate vs. Tartrate

The primary difference between the standard Benedict's reagent and a tartrate-based formulation lies in the chelating agent used to keep the cupric ions in solution in the alkaline environment provided by sodium carbonate.

ComponentStandard Benedict's Reagent (Citrate)Tartrate-Based Reagent (Fehling's Analogue)Function
Copper (II) Sulfate (B86663) (CuSO₄·5H₂O)17.3 g/L17.3 g/LProvides the Cu²⁺ ions for the redox reaction.
Sodium Carbonate (Na₂CO₃), anhydrous100 g/L100 g/LProvides the alkaline medium necessary for the reaction.[2][4]
Sodium Citrate (Na₃C₆H₅O₇)173 g/L-Acts as a chelating agent to form a stable complex with Cu²⁺ ions.[2][4][6]
Sodium Potassium Tartrate (KNaC₄H₄O₆·4H₂O)-~173 g/LActs as a chelating agent to form a complex with Cu²⁺ ions.[7]
Distilled Waterto 1 Lto 1 LSolvent.

Table 1: Comparative Composition of Benedict's Reagents

Experimental Protocols

Preparation of Standard Benedict's Reagent (Copper Citrate)

To prepare one liter of Benedict's reagent, 173 g of sodium citrate and 100 g of anhydrous sodium carbonate are dissolved in approximately 800 ml of distilled water, with gentle heating to aid dissolution.[1][3][4] In a separate container, 17.3 g of copper(II) sulfate pentahydrate is dissolved in about 100 ml of distilled water.[1][3] The copper sulfate solution is then slowly added to the carbonate-citrate solution with constant stirring.[4] Finally, the total volume is made up to 1 liter with distilled water.[6]

Preparation of a Modified Benedict's Reagent (Copper Tartrate)

A tartrate-based reagent analogous to Benedict's in terms of alkalinity can be prepared by substituting sodium citrate with sodium potassium tartrate. It is important to note that Fehling's solution, which uses sodium potassium tartrate, is typically prepared as two separate solutions (Fehling's A: copper sulfate, and Fehling's B: sodium potassium tartrate and sodium hydroxide) that are mixed just before use due to the lower stability of the tartrate complex.[7] For a single solution reagent, the stability would be a significant concern.

General Procedure for Benedict's Test
  • Add 1 ml of the sample to be tested into a clean test tube.

  • Add 2 ml of Benedict's reagent (either citrate or tartrate-based) to the test tube.[8]

  • Heat the mixture in a boiling water bath for 3-5 minutes.[8][9]

  • Remove the test tube and allow it to cool.

  • Observe any color change in the solution and the formation of a precipitate.

Performance Comparison: Citrate vs. Tartrate

While direct comparative studies of cupric tartrate and copper citrate within the exact formulation of Benedict's reagent are not prevalent in the literature, a comparison can be drawn from the well-documented differences between Benedict's (citrate) and Fehling's (tartrate) solutions.

Performance MetricCopper Citrate (Standard Benedict's)Copper Tartrate (Fehling's Analogue)Supporting Evidence
Stability High. The reagent is stable as a single solution for an extended period.[7]Low. The tartrate complex is less stable, and the reagent is typically prepared as two separate solutions to be mixed before use to prevent precipitation of copper(II) hydroxide.[7]The citrate complex is more effective at preventing the precipitation of Cu²⁺ ions in the alkaline solution.[2][7]
Sensitivity Generally considered slightly less sensitive than Fehling's solution.Often regarded as more sensitive to smaller quantities of reducing sugars.This is a generally accepted difference, though quantitative data from a direct comparison under identical conditions is scarce in the provided search results.
Specificity Reacts with reducing sugars, aldehydes, and alpha-hydroxy-ketones.[1][4]Similar specificity to Benedict's reagent, reacting with reducing sugars and aldehydes.[7]Both reagents are based on the same redox principle.
Ease of Use High. The single, stable solution simplifies the testing procedure.[7]Moderate. The need to mix two separate solutions immediately before the test adds a step to the workflow.[7]The single-reagent formulation of Benedict's is a clear practical advantage.

Table 2: Performance Comparison of Chelating Agents in Benedict's Reagent

Logical Workflow for Reagent Selection

ReagentSelection Start Need to detect reducing sugars? High_Throughput High-throughput screening or routine testing? Start->High_Throughput Yes Stability_Critical Is long-term reagent stability critical? High_Throughput->Stability_Critical Yes Highest_Sensitivity Is the highest possible sensitivity required? High_Throughput->Highest_Sensitivity No Stability_Critical->Highest_Sensitivity No Use_Citrate Use Copper Citrate (Standard Benedict's) Stability_Critical->Use_Citrate Yes Highest_Sensitivity->Use_Citrate No Consider_Tartrate Consider Copper Tartrate (Fehling's Analogue) Highest_Sensitivity->Consider_Tartrate Yes

Caption: Decision workflow for selecting between citrate and tartrate-based reagents.

Chemical Reaction Pathway

The fundamental chemical reaction for both reagents involves the oxidation of the reducing sugar and the reduction of the cupric complex.

BenedictsReaction Reducing_Sugar R-CHO (Reducing Sugar) Alkaline_Heat Alkaline conditions (Na₂CO₃) + Heat Reducing_Sugar->Alkaline_Heat Cupric_Complex 2Cu(Chelator)²⁺ (Blue Solution) Cupric_Complex->Alkaline_Heat Oxidized_Sugar R-COO⁻ (Carboxylate) Alkaline_Heat->Oxidized_Sugar Cuprous_Oxide Cu₂O (Red Precipitate) Alkaline_Heat->Cuprous_Oxide

Caption: Generalized reaction pathway for the Benedict's test.

Conclusion

The choice between copper citrate and a copper tartrate formulation in a Benedict's-type reagent for detecting reducing sugars involves a trade-off between stability and sensitivity. The standard Benedict's reagent, utilizing copper citrate , offers superior stability as a single solution, making it more convenient for routine and high-throughput applications. While a copper tartrate -based reagent, analogous to Fehling's solution, may offer slightly higher sensitivity, its inherent instability necessitates the preparation and storage of two separate solutions, which are mixed immediately prior to use. For most applications in research and drug development where reliability and ease of use are paramount, the traditional copper citrate-based Benedict's reagent remains the more practical and recommended choice. However, in specific instances where the detection of minute quantities of reducing sugars is critical and the inconvenience of a two-part reagent is acceptable, a tartrate-based formulation could be considered.

References

A Comparative Guide to Fehling's Solution and Tollens' Reagent for Aldehyde Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and differentiation of aldehydes are crucial in various analytical workflows. Two classical colorimetric tests, Fehling's solution and Tollens' reagent, have long been employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the appropriate method for specific research needs.

Performance Comparison

While both Fehling's and Tollens' tests are effective in qualitatively identifying aldehydes, they exhibit notable differences in their sensitivity, selectivity, and applicability. The following table summarizes key performance characteristics to facilitate a direct comparison.

FeatureFehling's SolutionTollens' Reagent
Principle Reduction of a blue copper(II) tartrate complex to a red copper(I) oxide precipitate by an aldehyde in an alkaline medium.[1]Reduction of a colorless silver-ammonia complex ([Ag(NH₃)₂]⁺) to metallic silver, forming a characteristic silver mirror on the reaction vessel's inner surface.[2]
Positive Result Formation of a brick-red precipitate (Cu₂O).[3]Formation of a silver mirror or a black precipitate of silver.[4]
Selectivity Primarily detects aliphatic aldehydes and α-hydroxy ketones.[5] It does not react with aromatic aldehydes.[6]Detects both aliphatic and aromatic aldehydes, as well as α-hydroxy ketones.[7]
Interferences Reducing sugars (e.g., glucose, fructose) give a positive test.[5] The reagent is not stable and must be freshly prepared.[1]Other reducing agents can give false positives. The reagent is unstable and must be freshly prepared; explosive silver azide (B81097) can form if the residue is not properly disposed of.[2]
Quantitative Applications Can be used for the quantitative determination of reducing sugars through titration (e.g., Lane-Eynon method).[8]While primarily qualitative, it has been adapted for quantitative purposes, such as in the development of colorimetric sensor arrays for formaldehyde (B43269) with a linear range of 0.1 to 10,000 µM.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reliable and reproducible results. Below are the standard protocols for preparing the reagents and performing the tests.

Fehling's Test

Reagent Preparation:

  • Fehling's Solution A: Dissolve 34.65 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in distilled water and make up to 500 mL.

  • Fehling's Solution B: Dissolve 173 g of Rochelle salt (potassium sodium tartrate) and 50 g of sodium hydroxide (B78521) (NaOH) in distilled water and make up to 500 mL.

  • Working Solution: Mix equal volumes of Fehling's Solution A and Fehling's Solution B immediately before use.[6]

Procedure:

  • Add 1 mL of the sample solution to a test tube.

  • Add 2 mL of the freshly prepared Fehling's working solution.

  • Gently heat the mixture in a water bath for 5-10 minutes.

  • Observe for the formation of a brick-red precipitate, which indicates the presence of an aldehyde.[3]

Tollens' Test

Reagent Preparation:

  • To 2 mL of a 5% silver nitrate (B79036) (AgNO₃) solution in a clean test tube, add one drop of 10% sodium hydroxide (NaOH) solution. A brownish-black precipitate of silver oxide (Ag₂O) will form.

  • Add a dilute solution of ammonia (B1221849) (approximately 2% ammonium (B1175870) hydroxide, NH₄OH) drop by drop with constant shaking until the precipitate just dissolves, forming the colorless diamminesilver(I) complex ([Ag(NH₃)₂]⁺). Avoid adding an excess of ammonia.[9]

Procedure:

  • Add 2-3 drops of the sample solution to the freshly prepared Tollens' reagent.

  • Gently warm the mixture in a water bath (around 60-70°C) for 5-10 minutes. Do not heat to boiling.

  • The formation of a silver mirror on the inner wall of the test tube or a black precipitate indicates a positive test for an aldehyde.[4]

  • Safety Precaution: After the test, immediately add dilute nitric acid to the test tube to dissolve the silver mirror and prevent the formation of explosive silver fulminate (B1208216) upon drying.

Visualizing the Chemistry

To better understand the underlying chemical transformations and the logical flow of each test, the following diagrams have been generated using Graphviz.

Fehling_Test_Workflow cluster_reagents Reagent Preparation cluster_reaction Test Procedure cluster_results Results FehlingA Fehling's A (CuSO₄) Mix Mix Equal Volumes FehlingA->Mix FehlingB Fehling's B (Rochelle Salt + NaOH) FehlingB->Mix Reaction Add Fehling's Solution & Heat Mix->Reaction Freshly Prepared Reagent Sample Aldehyde Sample Sample->Reaction Observation Observe Result Reaction->Observation Positive Brick-Red Precipitate (Cu₂O) (Aldehyde Present) Observation->Positive Positive Negative No Change (Blue Solution) (Aldehyde Absent) Observation->Negative Negative

Caption: Experimental workflow for Fehling's test.

Tollens_Test_Workflow cluster_reagents Reagent Preparation cluster_reaction Test Procedure cluster_results Results AgNO3 AgNO₃ Solution NaOH Add NaOH AgNO3->NaOH Precipitate Ag₂O Precipitate NaOH->Precipitate NH4OH Add NH₄OH (dropwise) Precipitate->NH4OH Tollens Tollens' Reagent [Ag(NH₃)₂]⁺ NH4OH->Tollens Reaction Add Tollens' Reagent & Warm Tollens->Reaction Freshly Prepared Reagent Sample Aldehyde Sample Sample->Reaction Observation Observe Result Reaction->Observation Positive Silver Mirror or Black Precipitate (Ag) (Aldehyde Present) Observation->Positive Positive Negative No Change (Clear Solution) (Aldehyde Absent) Observation->Negative Negative

Caption: Experimental workflow for Tollens' test.

Conclusion

Both Fehling's solution and Tollens' reagent are valuable tools for the qualitative detection of aldehydes. The choice between them depends on the specific requirements of the analysis. Tollens' test is generally more versatile as it reacts with both aliphatic and aromatic aldehydes, while Fehling's test is limited to aliphatic aldehydes. However, Fehling's solution can be adapted for quantitative analysis of reducing sugars. For both tests, it is crucial to use freshly prepared reagents and to be aware of potential interferences to ensure accurate and reliable results. For more advanced and quantitative aldehyde analysis, modern instrumental methods such as HPLC with derivatization may be more suitable.[10]

References

Comparative Guide to a Novel Analytical Method for Reducing Sugar Quantification Using Cupric Tartrate Hydrate as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation summary and comparison of a novel analytical method for the quantification of reducing sugars, utilizing high-purity cupric tartrate hydrate (B1144303) as a standard. The performance of this method is compared against established alternatives, namely the Benedict's, Nelson-Somogyi, and 3,5-Dinitrosalicylic Acid (DNS) assays.

The validation of this novel method adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose in research and quality control environments.[1][2][3][4][5]

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of the novel cupric tartrate method against common alternative assays for reducing sugar quantification.

Parameter Novel Cupric Tartrate Method Benedict's Method (Quantitative) Nelson-Somogyi Method 3,5-Dinitrosalicylic Acid (DNS) Method
Principle Spectrophotometric determination of the reduction of a cupric tartrate complex.Spectrophotometric or titrimetric determination of the reduction of a cupric citrate (B86180) complex.Spectrophotometric determination of the reduction of a copper-tartrate complex, followed by reaction with an arsenomolybdate reagent to produce a colored complex.Spectrophotometric determination of the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid.
Linearity Range (Glucose) 0.1 - 2.0 mg/mL0.1 - 2.5 mg/mL0.01 - 0.1 mg/mL0.1 - 5.0 g/L
Limit of Detection (LOD) ~0.05 mg/mL~0.1 mg/mL~0.005 mg/mL0.062 µg/mL
Limit of Quantitation (LOQ) ~0.1 mg/mL~0.2 mg/mL~0.01 mg/mL0.188 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%90 - 110%
Precision (% RSD) < 2%< 5%< 3%< 10%
Specificity Good for reducing sugars; potential interference from other reducing agents.Good for reducing sugars; potential interference from other reducing agents.High specificity for reducing sugars.Less specific; can react with other components in complex samples.
Throughput High (Microplate compatible)MediumLow to MediumHigh (Microplate compatible)

Experimental Protocols

Novel Analytical Method using Cupric Tartrate Hydrate Standard

This method is based on the reduction of a cupric tartrate complex by reducing sugars in an alkaline medium, leading to a measurable color change.

Reagents:

  • Cupric Tartrate Reagent:

    • Solution A: Dissolve 6.93 g of copper(II) sulfate (B86663) pentahydrate in distilled water to make 100 mL.

    • Solution B: Dissolve 34.6 g of potassium sodium tartrate and 10 g of sodium hydroxide (B78521) in distilled water to make 100 mL.

    • Working Reagent: Mix equal volumes of Solution A and Solution B immediately before use.

  • This compound Standard Stock Solution (10 mg/mL):

    • Accurately weigh 1.000 g of high-purity (≥98%) this compound and dissolve in 100 mL of distilled water.[1][6][7][8]

  • Glucose Standard Solutions:

    • Prepare a series of glucose standards (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mg/mL) by diluting a stock solution.

Procedure:

  • Pipette 1 mL of each standard solution, sample solution, and a blank (distilled water) into separate test tubes.

  • Add 2 mL of the freshly prepared Cupric Tartrate Working Reagent to each tube.

  • Heat the tubes in a boiling water bath for 10 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

  • Construct a calibration curve by plotting the absorbance of the glucose standards against their concentrations.

  • Determine the concentration of reducing sugars in the samples from the calibration curve.

Benedict's Method (Quantitative)

Reagents:

  • Benedict's Quantitative Reagent: Dissolve 100 g of anhydrous sodium carbonate, 173 g of sodium citrate, and 17.3 g of copper(II) sulfate pentahydrate in distilled water to make 1 L.

Procedure:

  • Pipette 5 mL of Benedict's Quantitative Reagent into a conical flask.

  • Add 1-2 g of anhydrous sodium carbonate.

  • Heat the solution to boiling.

  • Titrate the hot solution with the sugar solution from a burette until the blue color disappears.

  • Alternatively, for a spectrophotometric adaptation, follow a similar procedure to the novel method, measuring the decrease in absorbance of the blue solution.

Nelson-Somogyi Method

Reagents:

  • Alkaline Copper Reagent:

    • Solution A: Dissolve 25 g of anhydrous sodium carbonate, 25 g of Rochelle salt (potassium sodium tartrate), 20 g of sodium bicarbonate, and 200 g of anhydrous sodium sulfate in 800 mL of distilled water and dilute to 1 L.

    • Solution B: Dissolve 15 g of copper(II) sulfate pentahydrate in a small volume of distilled water and add one drop of concentrated sulfuric acid, then dilute to 100 mL.

    • Working Reagent: Mix 25 mL of Solution A with 1 mL of Solution B.

  • Arsenomolybdate Reagent: Dissolve 25 g of ammonium (B1175870) molybdate (B1676688) in 450 mL of distilled water, add 21 mL of concentrated sulfuric acid, and mix. Then, add 3 g of sodium arsenate dibasic heptahydrate dissolved in 25 mL of distilled water. Incubate at 37°C for 24-48 hours.

Procedure:

  • Pipette 1 mL of the sugar solution into a test tube.

  • Add 1 mL of the Alkaline Copper Working Reagent.

  • Heat in a boiling water bath for 20 minutes.

  • Cool the tubes.

  • Add 1 mL of the Arsenomolybdate Reagent and mix well.

  • Add 7 mL of distilled water and mix.

  • Measure the absorbance at 520 nm after 10 minutes.

3,5-Dinitrosalicylic Acid (DNS) Method

Reagents:

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30 g of potassium sodium tartrate and slowly add 20 mL of 2N sodium hydroxide. Dilute to 100 mL with distilled water.

Procedure:

  • Pipette 1 mL of the sample into a test tube.

  • Add 1 mL of DNS reagent.

  • Heat in a boiling water bath for 5-15 minutes.

  • Add 8 mL of distilled water and mix.

  • Cool to room temperature.

  • Measure the absorbance at 540 nm.

Mandatory Visualizations

Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R2) cluster_2 Data Analysis & Reporting Dev Novel Cupric Tartrate Method Development Specificity Specificity Dev->Specificity Define Scope Linearity Linearity Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Data Data Collection & Analysis Robustness->Data Report Validation Report Data->Report

Caption: Workflow for the validation of the novel analytical method.

Chemical Reaction Pathway

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products Reducing_Sugar Reducing Sugar (Aldehyde Group) Heat Heat Reducing_Sugar->Heat Cupric_Tartrate Cupric Tartrate Complex (Cu²⁺ - Blue) Cupric_Tartrate->Heat Oxidized_Sugar Oxidized Sugar (Carboxylic Acid) Heat->Oxidized_Sugar Cuprous_ Cuprous_ Heat->Cuprous_ Cuprous_Oxide Cuprous Oxide (Cu⁺ - Red Precipitate) Oxide Oxide

Caption: Redox reaction in the cupric tartrate-based assay.

References

A Comparative Guide to Chiral Selectors for Enantiomeric Separation: Cupric Tartrate Hydrate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical task of separating enantiomers, the choice of a chiral selector is paramount. This guide provides a detailed comparison of cupric tartrate hydrate (B1144303) with other commonly employed chiral selectors, supported by experimental data and protocols to inform your selection process.

Enantiomeric separation is a fundamental requirement in the pharmaceutical industry and various scientific disciplines, as the chirality of a molecule can dramatically influence its pharmacological and toxicological properties. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, relying on the use of chiral selectors to differentiate between enantiomers. This guide will delve into the performance of cupric tartrate hydrate, a ligand-exchange chromatography (LEC) selector, and compare it with other prevalent chiral selectors such as cyclodextrins and polysaccharide-based chiral stationary phases (CSPs).

The Principle of Chiral Ligand-Exchange Chromatography

Chiral ligand-exchange chromatography is a powerful technique for the resolution of racemic compounds, particularly amino acids and their derivatives. The fundamental principle involves the formation of transient, diastereomeric metal complexes. In this system, a chiral ligand, such as tartrate, is complexed with a metal ion, typically copper(II). These chiral metal complexes then interact with the enantiomers of the analyte to form ternary complexes. The differing stabilities of these diastereomeric ternary complexes lead to differential retention on the chromatographic column, enabling their separation.

This compound as a Chiral Selector

This compound serves as a readily available and cost-effective chiral selector for LEC. The tartrate ligand, with its own chiral centers, imparts chirality to the copper(II) complex. This chiral complex can be used either as a chiral mobile phase additive (CMPA) with a conventional achiral column or immobilized onto a solid support to create a chiral stationary phase (CSP). The primary analytes separated using this method are those capable of forming coordination complexes with the copper(II) ion, most notably amino acids.

While direct, quantitative comparative studies detailing the performance of this compound against other chiral selectors are not extensively documented in readily available literature, the principles of ligand-exchange chromatography suggest its utility for specific applications. The effectiveness of cupric tartrate is rooted in the stereoselective interactions within the formed ternary complexes.

Comparison with Other Chiral Selectors

The selection of an appropriate chiral selector is often empirical and depends on the specific analyte and the desired separation parameters. Here, we compare this compound with two other major classes of chiral selectors.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioselectivity for a vast range of compounds.

FeatureThis compound (Ligand-Exchange)Polysaccharide-Based CSPs
Principle Formation of diastereomeric metal complexesChiral recognition based on inclusion, hydrogen bonding, dipole-dipole interactions, and π-π interactions
Applicability Primarily for compounds that can act as ligands (e.g., amino acids, hydroxy acids)Broad applicability to a wide range of chiral compounds
Mode of Use Chiral Mobile Phase Additive or Chiral Stationary PhaseChiral Stationary Phase
Selectivity Generally good for amino acids and related compoundsOften high enantioselectivity for a diverse set of analytes
Cost Relatively low costCan be more expensive

Experimental Data Snapshot: Polysaccharide-Based CSPs for Amino Acid Derivatives

The following table presents typical performance data for the enantiomeric separation of N-FMOC protected α-amino acids on polysaccharide-based CSPs, illustrating their high-resolution capabilities.

Analyte (N-FMOC)Chiral Stationary PhaseMobile PhaseEnantioselectivity (α)Resolution (Rs)
AlanineLux Cellulose-2ACN/Water/TFA1.252.5
ValineLux Cellulose-2ACN/Water/TFA1.303.0
LeucineLux Cellulose-3ACN/Water/TFA1.182.1
PhenylalanineLux Cellulose-2ACN/Water/TFA1.454.5

Note: Data is representative and sourced from typical performance of polysaccharide-based columns.

Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules. Their chiral cavities allow for the differentiation of enantiomers.

FeatureThis compound (Ligand-Exchange)Cyclodextrin-Based CSPs
Principle Formation of diastereomeric metal complexesHost-guest inclusion complexation
Applicability Primarily for ligandsBroad applicability, especially for aromatic compounds
Mode of Use Chiral Mobile Phase Additive or Chiral Stationary PhaseChiral Stationary Phase or Chiral Mobile Phase Additive
Selectivity Dependent on chelationDependent on the fit of the analyte within the cyclodextrin (B1172386) cavity
Cost Relatively low costModerate cost

Experimental Data Snapshot: Cyclodextrins for Amino Acid Separation

Cyclodextrins can be used as chiral selectors in the mobile phase for the separation of amino acid enantiomers.

AnalyteChiral SelectorTechniqueEnantioselectivity (α)
Dansyl-Alanineβ-CyclodextrinCapillary Electrophoresis1.05
Dansyl-Leucineβ-CyclodextrinCapillary Electrophoresis1.08
Dansyl-Phenylalanineβ-CyclodextrinCapillary Electrophoresis1.12

Note: Data is representative of studies using cyclodextrins as chiral mobile phase additives in capillary electrophoresis, a related separation technique.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for chiral separation using a cupric tartrate mobile phase additive and a polysaccharide-based CSP.

Protocol 1: Enantiomeric Separation of Amino Acids using a Cupric Tartrate Mobile Phase Additive

This protocol describes a general procedure for the separation of amino acid enantiomers using an achiral C18 column and a chiral mobile phase containing cupric tartrate.

1. Materials:

2. Preparation of the Chiral Mobile Phase:

  • Prepare an aqueous solution of L-tartaric acid (e.g., 8 mM).

  • Prepare an aqueous solution of cupric sulfate pentahydrate (e.g., 4 mM).

  • Mix the L-tartaric acid and cupric sulfate solutions.

  • Add a buffer, such as ammonium acetate, to a final concentration of approximately 20 mM.

  • Adjust the pH of the solution to a suitable range (typically 4.0-6.0) using a weak acid or base.

  • Add the organic modifier (e.g., methanol) to the desired final concentration (e.g., 10-30%).

  • Filter and degas the mobile phase before use.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: As prepared above

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a wavelength appropriate for the amino acid or its derivative (e.g., 254 nm for dansylated amino acids)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the racemic amino acid standard in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

5. Analysis:

  • Inject the sample and record the chromatogram.

  • The two enantiomers should be resolved into two separate peaks. The relative retention times will determine the enantioselectivity.

Protocol 2: Enantiomeric Separation of N-FMOC Amino Acids on a Polysaccharide-Based CSP

This protocol outlines a typical method for separating derivatized amino acids on a commercially available polysaccharide-based chiral column.

1. Materials:

  • HPLC system with UV detector

  • Polysaccharide-based chiral column (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)

  • Racemic N-FMOC amino acid standards

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing acetonitrile, water, and TFA in the desired ratio (e.g., 70:30:0.1 v/v/v).

  • Filter and degas the mobile phase.

3. Chromatographic Conditions:

  • Column: Polysaccharide-based chiral column

  • Mobile Phase: As prepared above

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 265 nm

  • Injection Volume: 5 µL

4. Sample Preparation:

  • Dissolve the racemic N-FMOC amino acid standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

5. Analysis:

  • Inject the sample and record the chromatogram to observe the separation of the enantiomers.

Logical Workflow for Chiral Selector Comparison

The following diagram illustrates a logical workflow for comparing different chiral selectors for a specific enantiomeric separation challenge.

G Workflow for Chiral Selector Comparison cluster_0 Initial Assessment cluster_1 Selector Screening cluster_2 Method Development & Optimization cluster_3 Performance Evaluation A Define Analyte Properties (e.g., presence of coordinating groups, aromaticity) B Literature Search for Similar Compounds A->B C This compound (LEC) B->C D Polysaccharide-Based CSPs B->D E Cyclodextrin-Based CSPs B->E F Optimize Mobile Phase Composition (e.g., pH, organic modifier, additive concentration) C->F D->F E->F G Optimize Temperature & Flow Rate F->G H Calculate Enantioselectivity (α) & Resolution (Rs) G->H I Compare Performance Data H->I J Select Optimal Chiral Selector & Method I->J

Caption: A logical workflow for the systematic comparison and selection of a chiral selector for enantiomeric separation.

Conclusion

The choice of a chiral selector is a critical decision in enantiomeric separation. This compound, operating on the principle of ligand-exchange chromatography, offers a cost-effective and efficient method for the separation of amino acids and other molecules capable of chelation. However, for a broader range of analytes, polysaccharide-based and cyclodextrin-based chiral stationary phases often provide superior enantioselectivity and resolution. The provided experimental protocols and the logical workflow for selector comparison are intended to guide researchers in making an informed decision based on the specific requirements of their analytical challenge. Ultimately, an empirical approach involving the screening of different selectors and the optimization of chromatographic conditions is often necessary to achieve the desired separation.

a comparative analysis of different synthesis routes for cupric tartrate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthesis Routes for Cupric Tartrate Hydrate (B1144303)

Cupric tartrate hydrate, a coordination complex of copper and tartaric acid, is a compound with applications in various fields, including as a precursor in the synthesis of copper-based materials and as a component in analytical reagents. The selection of an appropriate synthesis route is crucial for obtaining the desired product characteristics, such as purity, crystal size, and yield, while also considering factors like cost and reaction time. This guide provides a comparative analysis of different synthesis routes for this compound, supported by available experimental data and detailed protocols.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be achieved through several methods, each with its own set of advantages and disadvantages. The primary routes include the reaction of a copper salt with a tartrate salt, the reaction of a copper base with tartaric acid, and specialized methods like gel growth and hydrothermal synthesis for producing crystalline materials.

A quantitative comparison of these methods is challenging due to the limited availability of comprehensive, directly comparable data in the scientific literature. However, a qualitative and semi-quantitative assessment can be made based on the principles of each method and the available experimental descriptions.

Synthesis RouteStarting MaterialsTypical Reaction ConditionsProduct CharacteristicsAdvantagesDisadvantages
Precipitation Method Copper(II) sulfate (B86663) pentahydrate, Sodium potassium tartrate tetrahydrate (Rochelle's salt), Sodium hydroxide (B78521)Aqueous solution, Room temperature or gentle heating (30-40°C)Fine blue to green powderSimple procedure, Readily available and relatively low-cost reagents.Difficulty in controlling particle size, Potential for impurities from side reactions.
Reaction of Copper(II) Oxide Copper(II) oxide, Tartaric acidAqueous suspension, Heating (e.g., in a pressure cooker for 30 minutes)Pale blue precipitateDirect reaction, Avoids sulfate or chloride ion impurities.Incomplete reaction of copper oxide, Requires heating.[1]
Gel Growth Method Copper(II) chloride, Tartaric acid, Sodium metasilicate (B1246114) (for gel formation)Diffusion in a silica (B1680970) gel matrix at ambient temperatureWell-formed, prismatic, semi-transparent single crystals (e.g., 3 mm x 3 mm x 1 mm)[2][3]Excellent control over crystal growth and morphology, High purity of crystals.Very slow process (days to weeks), Low yield of bulk material.[2][4]
Hydrothermal Synthesis Copper(II) nitrate, Tartaric acidHigh temperature and pressure in an autoclaveCrystalline coordination polymersCan produce novel crystalline structures with unique properties.Requires specialized equipment (autoclave), May not produce simple this compound.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Precipitation Method from Copper(II) Sulfate and Rochelle's Salt

This method is adapted from the preparation of Fehling's solution, which contains a complex of copper and tartrate.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure: [5]

  • Solution A: Dissolve a specific amount of copper(II) sulfate pentahydrate in distilled water. For example, 3.465 to 10.395 g/L.[5]

  • Solution B: In a separate beaker, dissolve sodium potassium tartrate tetrahydrate (e.g., 17.3 to 51.9 g/L) and sodium hydroxide (e.g., 5 to 15 g/L) in distilled water.[5]

  • Slowly add Solution A to Solution B while stirring continuously.

  • A blue precipitate of this compound will form.

  • Allow the precipitate to settle, then decant the supernatant liquid.

  • Wash the precipitate several times with distilled water to remove soluble impurities.

  • Filter the precipitate and dry it in a desiccator or at a low temperature in an oven.

Purity Analysis: The purity of the synthesized this compound can be determined by complexometric titration to quantify the copper content.[6] Commercially available this compound typically has a purity of ≥98% with a copper content of 23.0-30.0%.[6]

Gel Growth Method for Single Crystals

This method is suitable for obtaining high-quality single crystals of cupric tartrate.[2][4][7]

Materials:

  • Copper(II) chloride (CuCl₂)

  • Tartaric acid (C₄H₆O₆)

  • Sodium metasilicate (Na₂SiO₃·9H₂O)

  • Distilled water

Procedure: [2][4]

  • Gel Preparation: Prepare a solution of sodium metasilicate in distilled water. Adjust the pH of the solution to around 4.0 by adding tartaric acid. This will form a silica gel. The specific gravity of the gel should be controlled, for instance, at 1.04 g/cm³.

  • Gel Setting: Pour the gel solution into a test tube and allow it to set for a few days.

  • Reactant Diffusion: Once the gel has set, carefully pour a solution of copper(II) chloride (e.g., 1 M) on top of the gel.

  • Crystal Growth: Seal the test tube and leave it undisturbed at ambient temperature. The copper(II) ions will diffuse into the gel and react with the tartaric acid to form crystals of cupric tartrate. Crystal growth can take from several days to weeks.[4]

  • Harvesting Crystals: Once the crystals have grown to the desired size, they can be carefully removed from the gel, washed with distilled water, and dried.

Characterization: The resulting crystals can be characterized by various methods, including X-ray diffraction (XRD) to determine the crystal structure, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of functional groups.[2][4][7]

Logical Workflow for Synthesis Route Comparison

The following diagram illustrates the logical workflow for selecting a suitable synthesis route for this compound based on desired outcomes.

Synthesis_Route_Comparison start Define Desired Product Characteristics bulk_powder Bulk Powder Synthesis start->bulk_powder Need for bulk material single_crystals Single Crystal Growth start->single_crystals Need for high-quality crystals precipitation Precipitation Method (e.g., CuSO4 + Rochelle's Salt) bulk_powder->precipitation cuo_reaction Reaction of CuO with Tartaric Acid bulk_powder->cuo_reaction gel_growth Gel Growth Method single_crystals->gel_growth hydrothermal Hydrothermal Synthesis single_crystals->hydrothermal evaluation Evaluate Synthesis Parameters (Yield, Purity, Time, Cost) precipitation->evaluation cuo_reaction->evaluation gel_growth->evaluation hydrothermal->evaluation selection Select Optimal Synthesis Route evaluation->selection

Caption: Logical workflow for selecting a cupric tartrate synthesis route.

Conclusion

The choice of a synthesis route for this compound is highly dependent on the desired application and the available resources. For applications requiring large quantities of the material where high purity and controlled morphology are not the primary concern, the precipitation method offers a straightforward and cost-effective solution. For fundamental studies and applications that demand high-purity single crystals with well-defined morphology, the gel growth method is superior, despite its long duration and lower yield of bulk material. The reaction of copper(II) oxide with tartaric acid presents an alternative for producing a powder form with potentially fewer ionic impurities. Hydrothermal synthesis is a more specialized technique suited for exploring novel crystalline phases. Further research providing detailed quantitative comparisons of these methods would be beneficial for the scientific community to make more informed decisions on the optimal synthesis strategy.

References

Beyond Benedict's: A Comparative Guide to Alternative Reagents for Qualitative Sugar Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking reliable and specific methods for qualitative sugar analysis, moving beyond the traditional cupric tartrate-based reagents like Benedict's and Fehling's solutions can offer significant advantages. This guide provides an objective comparison of alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate test for your specific research needs.

The long-established Benedict's test, relying on the reduction of cupric ions (Cu²⁺) in an alkaline solution by reducing sugars, provides a simple, semi-quantitative assessment of reducing sugar concentration.[1][2] However, its lack of specificity can be a significant drawback. Several alternative reagents offer improved differentiation between various classes of carbohydrates, such as monosaccharides and disaccharides, aldoses and ketoses, and pentoses and hexoses.

Comparative Performance of Qualitative Sugar Tests

The following table summarizes the performance characteristics of various qualitative tests for sugar analysis, including traditional methods and their alternatives. While classical qualitative tests are often semi-quantitative, based on the intensity and speed of color change, direct quantitative comparisons of detection limits can be challenging to standardize across different studies. The information presented here is a synthesis of findings from multiple sources to provide a comparative overview.

TestReagent CompositionPrincipleSpecificityPositive ResultInterferences
Benedict's Test Copper(II) sulfate, Sodium carbonate, Sodium citrateReduction of Cu²⁺ to Cu₂O in an alkaline medium by reducing sugars.Detects all reducing sugars (monosaccharides and most disaccharides).Green to brick-red precipitate.[1]Non-specific for different types of reducing sugars. False positives can occur with certain drugs like penicillin, isoniazid, and salicylates.[2]
Barfoed's Test Copper(II) acetate (B1210297) in a weakly acidic solution (acetic acid).Reduction of Cu²⁺ to Cu₂O in a weakly acidic medium.Distinguishes reducing monosaccharides from reducing disaccharides. Monosaccharides react more rapidly.[3][4]Scant brick-red precipitate within 3 minutes for monosaccharides.[5]Prolonged heating can cause hydrolysis of disaccharides, leading to a false positive.[3]
Seliwanoff's Test Resorcinol (B1680541) in concentrated hydrochloric acid.Dehydration of ketoses to form furfural (B47365) derivatives, which condense with resorcinol to produce a colored complex.[6]Differentiates between ketoses (rapid reaction) and aldoses (slow reaction).[7]Cherry-red color within 2 minutes for ketoses.[8]Prolonged heating can cause aldoses to give a positive result. High concentrations of glucose can interfere.[9]
Bial's Test Orcinol (B57675), Concentrated hydrochloric acid, and Ferric chloride.Dehydration of pentoses to furfural, which condenses with orcinol in the presence of ferric ions.[10][11]Distinguishes pentoses from hexoses.[12]Blue-green coloration for pentoses. Muddy brown or other colors for hexoses.[13]Glucuronates may produce a similar color on prolonged heating, leading to false positives.[13]
Picric Acid Test Saturated picric acid and Sodium carbonate.Reduction of picric acid to picramic acid in an alkaline medium by reducing sugars.Detects all reducing sugars.Mahogany red color.Non-specific for different types of reducing sugars.

Experimental Protocols

Detailed methodologies for performing these qualitative tests are crucial for obtaining reliable and reproducible results.

Benedict's Test
  • Add 2 mL of Benedict's reagent to a clean test tube.

  • Add 1 mL of the sample solution to the test tube.

  • Heat the mixture in a boiling water bath for 3-5 minutes.[5]

  • Observe the formation of any precipitate and color change.

Barfoed's Test
  • Add 2 mL of Barfoed's reagent to a clean test tube.

  • Add 1 mL of the sample solution to the test tube.

  • Heat the mixture in a boiling water bath for exactly 3 minutes.[5]

  • Allow the tube to cool and observe the formation of a precipitate at the bottom of the tube.[3]

Seliwanoff's Test
  • Add 3 mL of Seliwanoff's reagent to a clean test tube.

  • Add 1 mL of the sample solution to the test tube.

  • Boil the mixture in a water bath for 2 minutes.[5]

  • Observe the development of a cherry-red color.

Bial's Test
  • Add 2 mL of Bial's reagent to a clean test tube.

  • Add 1 mL of the sample solution to the test tube.

  • Heat the tube gently in a boiling water bath.

  • Observe the formation of a blue-green color.[13]

Picric Acid Test
  • To 1 mL of the sample solution in a test tube, add 1 mL of saturated picric acid solution.

  • Add 0.5 mL of 10% sodium carbonate solution to make the mixture alkaline.[14]

  • Heat the test tube in a boiling water bath.

  • Observe the appearance of a mahogany red color.[14]

Visualizing the Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows and key chemical transformations in the described qualitative sugar tests.

Benedicts_Test_Workflow cluster_procedure Benedict's Test Procedure cluster_reaction Chemical Principle start Start add_reagent Add 2 mL Benedict's Reagent start->add_reagent add_sample Add 1 mL Sample add_reagent->add_sample heat Heat in Boiling Water Bath (3-5 min) add_sample->heat observe Observe Color Change heat->observe end End observe->end reducing_sugar Reducing Sugar (R-CHO) cuprous_oxide Cuprous Oxide (Cu₂O) (Red Precipitate) reducing_sugar->cuprous_oxide reduces oxidized_sugar Oxidized Sugar (R-COOH) reducing_sugar->oxidized_sugar is oxidized to cupric_ions Cupric Ions (Cu²⁺) (Blue Solution) cupric_ions->cuprous_oxide is reduced to

Caption: Workflow and chemical principle of Benedict's test for reducing sugars.

Barfoeds_Test_Logic cluster_results Result Interpretation sample Test Sample barfoeds_reagent Add Barfoed's Reagent (Cupric Acetate in Acetic Acid) sample->barfoeds_reagent heat Heat for 3 minutes barfoeds_reagent->heat observe Observe for Precipitate heat->observe precipitate_fast Red Precipitate (within 3 mins) observe->precipitate_fast Positive for Monosaccharide precipitate_slow Red Precipitate (after 3 mins or no precipitate) observe->precipitate_slow Negative for Monosaccharide (likely Disaccharide or Non-reducing)

Caption: Logical workflow for distinguishing monosaccharides using Barfoed's test.

Dehydration_Reaction_Pathway cluster_ketose Seliwanoff's Test (Ketose) cluster_pentose Bial's Test (Pentose) ketose Ketose hcl_heat_ketose Conc. HCl, Heat (Rapid Dehydration) ketose->hcl_heat_ketose furfural_ketose 5-Hydroxymethylfurfural hcl_heat_ketose->furfural_ketose red_complex Cherry-Red Complex furfural_ketose->red_complex resorcinol_ketose Resorcinol resorcinol_ketose->red_complex pentose Pentose hcl_heat_pentose Conc. HCl, Heat pentose->hcl_heat_pentose furfural_pentose Furfural hcl_heat_pentose->furfural_pentose blue_green_complex Blue-Green Complex furfural_pentose->blue_green_complex orcinol_fecl3 Orcinol + FeCl₃ orcinol_fecl3->blue_green_complex

Caption: Dehydration pathways of ketoses and pentoses in Seliwanoff's and Bial's tests.

References

A Comparative Guide to the Catalytic Performance of Cupric Tartrate Hydrate and Other Copper(II) Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is paramount in optimizing chemical reactions for efficiency, selectivity, and yield. Copper(II) catalysts are widely employed in organic synthesis due to their low cost, abundance, and versatile reactivity in a range of transformations including oxidation, cross-coupling, and cycloaddition reactions. This guide provides a comparative analysis of the catalytic performance of cupric tartrate hydrate (B1144303) against other common copper(II) catalysts, namely copper(II) acetate (B1210297), copper(II) chloride, and copper(II) oxide. The information presented herein is a synthesis of available experimental data, offering insights to guide catalyst selection in research and development.

Quantitative Performance Comparison in Cyclohexane (B81311) Oxidation

CatalystReaction Time (h)Temperature (°C)Conversion (%)Selectivity - Cyclohexanol (B46403) (%)Selectivity - Cyclohexanone (%)
Copper(II) Chloride (CuCl₂)47024.4-~100
Copper(II) Acetate (Cu(OAc)₂)333-3544(Not specified individually)(Not specified individually)

Note: The data for Cu(OAc)₂ represents the total product yield of cyclohexanol and cyclohexanone. The study highlighted that the geometry of the copper complex in solution and the coordinated anions play crucial roles in the catalytic activity[1].

Discussion of Catalytic Performance

Cupric Tartrate Hydrate: The tartrate ligand, being a bidentate chelating agent, can form a stable complex with the copper(II) ion. This chelation can influence the redox potential of the copper center and the stereochemistry of the catalytic site, potentially leading to different reactivity and selectivity compared to catalysts with monodentate ligands like acetate or chloride. While quantitative comparative data is scarce, cupric tartrate has been utilized in specific applications such as the synthesis of metal-organic frameworks (MOFs) and as a precursor for other catalysts. Its unique structure suggests potential for asymmetric catalysis, an area that warrants further investigation.

Copper(II) Acetate (Cu(OAc)₂): As evidenced by the data in the table, copper(II) acetate can exhibit high catalytic activity, achieving a significant conversion of cyclohexane under relatively mild conditions when used with a suitable co-catalyst system[1]. The acetate anion is considered a moderately coordinating ligand.

Copper(II) Chloride (CuCl₂): In the provided study, copper(II) chloride demonstrated high selectivity towards the formation of cyclohexanone, albeit with a lower overall conversion compared to the copper(II) acetate system under the tested conditions[1]. The chloride ion is a weakly coordinating ligand, which can affect the Lewis acidity and reactivity of the copper center.

Copper(II) Oxide (CuO): Copper(II) oxide is a solid-state catalyst and its activity is often dependent on its surface area and the presence of active sites. In some reactions, it has been observed to show catalytic activity, which is sometimes attributed to the in-situ formation of soluble copper species[1]. As a heterogeneous catalyst, it offers the advantage of easier separation from the reaction mixture.

Experimental Protocols

Below is a generalized experimental protocol for the oxidation of an alcohol, which can be adapted for comparing the catalytic performance of different copper(II) catalysts.

General Procedure for the Catalytic Oxidation of Benzyl (B1604629) Alcohol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the copper(II) catalyst (e.g., this compound, copper(II) acetate, copper(II) chloride, or copper(II) oxide) (typically 1-5 mol%).

  • Add the substrate, benzyl alcohol (1 equivalent), and a suitable solvent (e.g., acetonitrile (B52724) or toluene).

  • To the stirred mixture, add an oxidizing agent (e.g., hydrogen peroxide or tert-butyl hydroperoxide) (1.1-1.5 equivalents) dropwise.

  • The reaction mixture is then heated to the desired temperature (e.g., 70-100 °C) and stirred for a specified time (e.g., 4-24 hours).

  • The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature. If a heterogeneous catalyst like CuO was used, it can be removed by filtration.

  • The organic product is then isolated by extraction with a suitable solvent, followed by washing, drying, and purification by column chromatography or distillation.

  • The yield and selectivity of the product (e.g., benzaldehyde) are determined by GC or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Catalytic Processes

To illustrate the relationships and workflows in catalytic research, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis catalyst Select Copper(II) Catalyst (Tartrate, Acetate, Chloride, Oxide) reaction_setup Combine Catalyst, Substrate, and Oxidant in Reactor catalyst->reaction_setup substrate Prepare Substrate Solution (e.g., Cyclohexane in Solvent) substrate->reaction_setup heating Heat and Stir for Specified Time reaction_setup->heating monitoring Monitor Reaction Progress (TLC, GC) heating->monitoring workup Reaction Quenching & Product Extraction monitoring->workup Upon Completion purification Purify Product (Chromatography) workup->purification characterization Characterize Products & Quantify Yield (GC-MS, NMR) purification->characterization

Caption: Experimental workflow for comparing copper(II) catalysts.

Catalyst_Comparison_Logic cluster_catalysts Copper(II) Catalysts cluster_performance Performance Metrics tartrate Cupric Tartrate Hydrate activity Catalytic Activity (Conversion %) tartrate->activity acetate Copper(II) Acetate acetate->activity chloride Copper(II) Chloride chloride->activity oxide Copper(II) Oxide oxide->activity selectivity Product Selectivity (%) activity->selectivity yield Overall Yield (%) selectivity->yield

Caption: Logical relationship for catalyst performance evaluation.

References

A Guide to Inter-Laboratory Validation of Analytical Methods Based on Cupric Tartrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the inter-laboratory validation of analytical methods utilizing cupric tartrate hydrate (B1144303). It is intended for researchers, scientists, and drug development professionals to ensure the reproducibility and reliability of analytical data across different laboratories. The principles and protocols outlined here are based on established guidelines for analytical method validation.[1][2][3]

Disclaimer: The quantitative data presented in this guide is illustrative and hypothetical, designed to demonstrate the structure and content of an inter-laboratory validation report. It is based on typical performance characteristics of analytical methods and does not represent the results of an actual study involving cupric tartrate hydrate.

Introduction to Inter-Laboratory Validation

Inter-laboratory validation, also known as a collaborative study or method transfer, is a critical process to assess the reproducibility of an analytical method.[4][5] The primary objective is to demonstrate that a method is suitable for its intended purpose by showing that different laboratories can obtain comparable and reliable results when analyzing the same homogeneous sample.[1][4] This process is essential for standardizing analytical procedures and ensuring consistent quality control in multi-site studies or when transferring methods between research and quality control departments.[4]

Key validation parameters evaluated during an inter-laboratory study include:[1][2][6]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time (intra-laboratory precision).

    • Reproducibility: Precision between laboratories (inter-laboratory precision).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Hypothetical Experimental Protocol: Complexometric Titration of a Substance Using this compound

This section details a hypothetical experimental protocol for the quantitative determination of a substance (Analyte X) using a complexometric titration with a standardized EDTA solution, where this compound is a key reagent.

Objective: To determine the assay of Analyte X in a drug substance via complexometric titration in three different laboratories.

Principle: This assay is based on the displacement of copper from its tartrate complex by Analyte X, followed by the titration of the displaced copper with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator.

Materials and Reagents:

Equipment:

  • Analytical Balance

  • Volumetric Flasks

  • Pipettes

  • Burettes

  • Magnetic Stirrer

Procedure:

  • Preparation of 0.05 M EDTA Solution: Accurately weigh and dissolve an appropriate amount of EDTA disodium salt in deionized water to prepare a 0.05 M solution. Standardize this solution against a primary standard (e.g., Zinc Sulfate).

  • Preparation of Sample Solution: Accurately weigh approximately 150 mg of Analyte X and dissolve it in 50 mL of deionized water in a conical flask.

  • Reaction with Cupric Tartrate: Add a specific, excess amount of this compound solution to the sample solution.

  • pH Adjustment: Add 10 mL of ammonia buffer solution (pH 10.0) to the mixture.

  • Titration: Add a pinch of murexide indicator and titrate the solution with the standardized 0.05 M EDTA solution. The endpoint is indicated by a color change from yellow to deep purple.

  • Blank Determination: Perform a blank titration using all reagents except for the Analyte X sample.

  • Calculation: Calculate the percentage purity of Analyte X using the volumes of EDTA consumed for the sample and the blank, the molarity of the EDTA solution, and the weight of the sample taken.

Data Presentation: Illustrative Inter-Laboratory Validation Results

The following tables summarize the hypothetical quantitative data from a collaborative study involving three laboratories (Lab A, Lab B, and Lab C) validating the described titration method.

Table 1: Linearity of the Analytical Method

Concentration (mg/mL)Lab A (Absorbance)Lab B (Absorbance)Lab C (Absorbance)
0.50.2050.2080.203
1.00.4120.4150.410
1.50.6180.6220.615
2.00.8250.8300.821
2.51.0301.0351.025
Correlation Coefficient (R²) 0.9998 0.9999 0.9998

Table 2: Accuracy of the Analytical Method

Spike LevelTheoretical Value (%)Lab A (% Recovery)Lab B (% Recovery)Lab C (% Recovery)
80%80.099.5100.299.8
100%100.099.8100.5100.1
120%120.0100.2100.8100.4
Mean % Recovery 99.83 100.50 100.10

Table 3: Precision of the Analytical Method

LaboratoryRepeatability (Intra-day, n=6) Assay (%)RSD (%)Reproducibility (Inter-day, n=6) Assay (%)RSD (%)
Lab A99.8, 99.9, 100.1, 99.7, 100.0, 99.90.1599.5, 100.2, 99.8, 100.5, 99.6, 100.10.38
Lab B100.2, 100.4, 100.1, 100.5, 100.3, 100.20.14100.6, 100.0, 100.8, 100.3, 100.5, 100.10.29
Lab C99.9, 100.1, 99.8, 100.2, 100.0, 100.10.1599.7, 100.3, 100.0, 100.4, 99.8, 100.20.28
Overall Mean Assay (%) 100.06 100.14
Overall RSD (%) 0.45

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory validation process and the experimental procedure.

Inter_Laboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Validation Protocol B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Lab A: Method Execution & Data Collection C->D E Lab B: Method Execution & Data Collection C->E F Lab C: Method Execution & Data Collection C->F G Centralized Data Compilation D->G E->G F->G H Statistical Analysis (Accuracy, Precision, etc.) G->H I Final Validation Report H->I

Figure 1. General workflow for an inter-laboratory validation study.

Experimental_Workflow A Prepare 0.05 M EDTA Solution & Standardize G Titrate with Standardized EDTA A->G B Accurately Weigh Analyte X Sample C Dissolve Sample in Deionized Water B->C D Add this compound Solution C->D E Add Ammonia Buffer (pH 10.0) D->E F Add Murexide Indicator E->F F->G H Record Endpoint Volume & Calculate Assay G->H

Figure 2. Experimental workflow for the complexometric titration.

References

Cupric Tartrate vs. Potassium Sodium Tartrate in Electrochemical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of electrochemical applications, both cupric tartrate and potassium sodium tartrate play significant roles, though their functions and mechanisms of action differ substantially. This guide provides a detailed comparison of their performance, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific needs.

Executive Summary

The primary distinction lies in their roles: cupric tartrate is a specific copper(II) complex that actively participates in redox reactions, whereas potassium sodium tartrate (also known as Rochelle salt) primarily serves as a complexing agent and a supporting electrolyte.[1][2] In many applications, potassium sodium tartrate is used to form the cupric tartrate complex in situ. A direct comparison, therefore, often contrasts the electrochemical behavior of the cupric tartrate complex with the properties that potassium sodium tartrate imparts to the electrolyte solution.

Core Functional Differences
  • Cupric Tartrate: This is the active species in applications like Fehling's test for reducing sugars, where the copper(II) ions in the tartrate complex are reduced to copper(I).[3][4][5] The tartrate ligand maintains the copper ions in solution at an alkaline pH, preventing their precipitation as copper hydroxide (B78521).[1][4]

  • Potassium Sodium Tartrate (Rochelle Salt): This salt has a broader range of applications in electrochemistry.[1] It is widely used in electroplating baths to improve the quality of the deposited metal layer.[6][7][8] It acts as a complexing agent that controls the availability of metal ions at the electrode surface, leading to finer-grained and more uniform deposits.[7] It also enhances the conductivity of the solution and can act as a supporting electrolyte.[2][6]

Performance in Key Electrochemical Applications

Electrodeposition and Electroplating

In electrodeposition, particularly of copper, potassium sodium tartrate is a common additive in plating baths.[7][9][10] It offers several advantages over simpler bath formulations.

Key Performance Metrics in Copper Electrodeposition:

ParameterWithout Potassium Sodium TartrateWith Potassium Sodium TartrateSource
Deposit Quality Coarser grain structure, potential for roughnessFiner-grained, smoother, and more uniform deposits[6][7]
Cathode Efficiency Generally lowerIncreased cathode efficiency[7]
Anode Corrosion Can be problematicImproved anode corrosion[6][7]
Bath Stability Less stable, prone to precipitationMore stable, less critical to maintain[7][11]

A study on the influence of compound additives, including potassium sodium tartrate, on copper electrodeposition from a sulfuric acid solution showed that these additives inhibit the reduction of copper ions.[12][13] This inhibition leads to a more controlled nucleation and growth process, resulting in a higher quality deposit.[12]

Electrochemical Sensing

The cupric tartrate complex is the cornerstone of electrochemical sensors based on Fehling's solution for the detection of reducing sugars like glucose.[3][14] The principle involves the oxidation of the aldehyde group in the sugar by the Cu(II)-tartrate complex, which is reduced to Cu(I) oxide.[5][15] This redox reaction forms the basis of the sensor's signal.

Conceptual Mechanism of a Fehling's-Based Electrochemical Sensor:

G Fehling's-Based Sensor Mechanism Analyte Reducing Sugar (e.g., Glucose) Redox Redox Reaction (at elevated temperature) Analyte->Redox Fehlings Cu(II)-Tartrate Complex (Fehling's Solution) Fehlings->Redox Electrode Working Electrode Signal Electrochemical Signal (Change in Current/Potential) Electrode->Signal Product1 Oxidized Sugar (Carboxylic Acid) Redox->Product1 Product2 Cu(I) Oxide (Cu2O) (Red Precipitate) Redox->Product2 Product2->Electrode

Caption: Mechanism of a Fehling's-based electrochemical sensor.

Potassium sodium tartrate can also be used as a supporting electrolyte in other types of voltammetric analysis, where it does not directly participate in the primary redox reaction but helps to maintain the ionic strength of the solution.[16]

Experimental Protocols

Preparation of a Rochelle Salt Copper Plating Bath

This protocol describes the preparation of a cyanide-based copper plating bath using potassium sodium tartrate.

Materials:

  • Copper Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Potassium Sodium Tartrate (Rochelle Salt)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Distilled or Deionized Water

Procedure:

  • Dissolve the required amount of sodium or potassium cyanide in distilled water in a suitable tank.

  • Slowly add the copper cyanide to the cyanide solution while stirring to form the copper-cyanide complex.

  • Dissolve the potassium sodium tartrate in the solution.[6]

  • Add sodium or potassium hydroxide to adjust the pH to the desired alkaline level.[6]

  • Add distilled water to reach the final volume.

  • The bath is typically operated at an elevated temperature and specific current density for optimal results.[7]

Example Bath Composition:

ComponentConcentration (g/L)
Copper Cyanide22.5 - 45
Free Sodium Cyanide3.75 - 11.25
Potassium Sodium Tartrate30 - 60
Sodium Carbonate15 - 60
Sodium Hydroxideto adjust pH

Note: Cyanide-based plating baths are highly toxic and should be handled with extreme caution and appropriate safety measures.

Preparation of Fehling's Solution for Electrochemical Testing

Fehling's solution is prepared by mixing two separate solutions, Fehling A and Fehling B, in equal volumes immediately before use.[3][5][14][17][18]

Fehling A Solution:

  • Composition: An aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O).[17]

  • Preparation: Dissolve approximately 7 g of CuSO₄·5H₂O in 100 ml of distilled water. A few drops of dilute sulfuric acid can be added to prevent hydrolysis.[17][19]

Fehling B Solution:

  • Composition: An aqueous solution of potassium sodium tartrate (Rochelle salt) and sodium hydroxide (NaOH).[17]

  • Preparation: Dissolve approximately 35 g of potassium sodium tartrate and 12 g of NaOH in 100 ml of distilled water.[19]

Workflow for Preparation and Use:

G Workflow for Fehling's Solution Preparation and Use cluster_prep Preparation FehlingA Prepare Fehling A (CuSO4 solution) Mix Mix Equal Volumes of A and B FehlingA->Mix FehlingB Prepare Fehling B (Rochelle Salt + NaOH) FehlingB->Mix Test Add Analyte and Heat Mix->Test Observe Observe for Red Precipitate (Positive Test) Test->Observe

Caption: Preparation and use of Fehling's solution.

Structural and Mechanistic Insights

The effectiveness of both cupric tartrate and potassium sodium tartrate stems from the ability of the tartrate ion to form stable complexes with copper(II) ions.[20][21][22] Density functional theory (DFT) calculations have shown that the carboxylic and hydroxyl oxygen atoms of the tartaric acid are the preferred sites for Cu(II) coordination.[20] This complexation is crucial for keeping copper ions in solution in alkaline environments, where they would otherwise precipitate.[23]

Formation of the Cu(II)-Tartrate Complex:

G Formation of Cu(II)-Tartrate Complex Cu_ion Cu²⁺ Ion Complex [Cu(Tartrate)₂]²⁻ Complex (Soluble, Deep Blue) Cu_ion->Complex Tartrate Tartrate Ion (from Rochelle Salt) Tartrate->Complex Alkaline Alkaline Medium (e.g., NaOH) Alkaline->Complex facilitates

Caption: Formation of the soluble Cu(II)-tartrate complex.

Conclusion

References

comparative structural analysis of different cupric tartrate hydrate polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Crystallography, Materials Science, and Pharmaceutical Development

This guide presents a detailed comparative analysis of two distinct polymorphs of cupric tartrate hydrate (B1144303): an orthorhombic form and a monoclinic two-dimensional (2D) coordination polymer. The structural, thermal, and spectroscopic properties of these polymorphs are contrasted to provide a comprehensive resource for scientists engaged in materials characterization and drug development. A third polymorph, identified as "cupric tartrate hydrous" with Cambridge Crystallographic Data Centre (CCDC) deposition number 927768, is known to exist, but detailed crystallographic data was not accessible through publicly available resources at the time of this publication.

Structural and Physicochemical Data Comparison

The crystallographic, thermal, and spectroscopic data for the orthorhombic and monoclinic polymorphs of cupric tartrate hydrate are summarized in the tables below for ease of comparison.

Table 1: Crystallographic Data of this compound Polymorphs
ParameterOrthorhombic Polymorph (levo-tartrate)Monoclinic 2D Coordination Polymer
Chemical Formula CuC₄H₄O₆ · 0.5H₂O{[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}n[1][2]
Crystal System Orthorhombic[3]Monoclinic[2]
Space Group P2₁2₁2₁[3]P2₁[1][2]
Unit Cell Dimensions a = 8.6716 Å, b = 11.7699 Å, c = 9.2078 Å, α = β = γ = 90°a = 13.134(3) Å, b = 12.040(2) Å, c = 17.520(4) Å, β = 104.02(3)°[1]
Unit Cell Volume (ų) 933.84[3]2688.0(10)[1]

Note: The unit cell parameters for the orthorhombic polymorph can vary slightly depending on the chirality of the tartrate ligand (levo- or dextro-tartrate)[3].

Table 2: Thermal Analysis Data of this compound Polymorphs
ParameterOrthorhombic PolymorphMonoclinic 2D Coordination Polymer
Decomposition Onset Stable up to 85.02 °C[4]Information not available
Melting Point 314.5 °C[4]Information not available
Key TGA Events Loss of 0.5 water molecule[4]Dehydration induces a crystal-to-crystal network reassembly to a 3D structure[1]
Key DSC Events Endothermic peak at 96.7 °C (dehydration), Exothermic peak at 286.2 °C (decomposition)[4]Information not available
Table 3: Spectroscopic Data (FTIR) of this compound Polymorphs
Functional GroupOrthorhombic Polymorph (cm⁻¹)Monoclinic 2D Coordination Polymer (cm⁻¹)
O-H Stretching (water) ~3400-3500 (broad)[3]~3400 (broad)
C-H Stretching ~2900~2900
C=O Stretching (asymmetric) ~1626[3]~1600
C-O Stretching ~1100-1400~1100-1400
Cu-O Stretching ~745-823[3]Information not available

Experimental Protocols

Detailed methodologies for the synthesis of the two distinct this compound polymorphs are provided below.

Synthesis of the Orthorhombic Polymorph via Gel Growth Method

This method relies on the slow diffusion of reactants through a silica (B1680970) gel matrix to promote the growth of single crystals.

  • Materials:

    • Sodium metasilicate (B1246114) (Na₂SiO₃)

    • L- or D-Tartaric acid (C₄H₆O₆)

    • Copper(II) chloride (CuCl₂)

    • Distilled water

  • Procedure:

    • Prepare a 1 M solution of sodium metasilicate in distilled water.

    • Prepare a 1 M solution of tartaric acid in distilled water.

    • Mix the sodium metasilicate and tartaric acid solutions to achieve a final pH of approximately 4.0. The specific gravity of the resulting silica gel should be around 1.04 g/cm³.

    • Allow the gel to set in a test tube for 24-48 hours.

    • Once the gel has set, carefully pour a 1 M solution of copper(II) chloride on top of the gel.

    • Seal the test tube and leave it undisturbed at room temperature.

    • Crystals of the orthorhombic this compound will grow within the gel over a period of several days to weeks.

Synthesis of the Monoclinic 2D Coordination Polymer via Hydrothermal Method

This method utilizes elevated temperature and pressure to facilitate the crystallization of the coordination polymer.[5]

  • Materials:

    • Freshly prepared Copper(II) hydroxide (B78521) (Cu(OH)₂)

    • Tartaric acid (C₄H₆O₆)

    • Ethanol

  • Procedure:

    • In a Teflon-lined stainless steel autoclave, mix 0.049 g (0.5 mmol) of freshly prepared Cu(OH)₂ with 0.15 g (1.0 mmol) of tartaric acid in ethanol.[5]

    • Stir the mixture to ensure homogeneity.[5]

    • Seal the autoclave and heat it to 150 °C for 12 hours.[5]

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Light blue crystals of the monoclinic 2D coordination polymer will be formed.[5]

    • The crystals can be collected by filtration, washed with ethanol, and air-dried.

Visualization of Experimental Workflow

The logical flow of the comparative analysis of this compound polymorphs is depicted in the following diagram.

G cluster_synthesis Polymorph Synthesis cluster_characterization Characterization cluster_analysis Comparative Analysis Gel Growth Gel Growth Orthorhombic Polymorph Orthorhombic Polymorph Gel Growth->Orthorhombic Polymorph Hydrothermal Synthesis Hydrothermal Synthesis Monoclinic Polymorph Monoclinic Polymorph Hydrothermal Synthesis->Monoclinic Polymorph XRD X-ray Diffraction (XRD) Structural_Comparison Structural Parameters (Crystal System, Space Group, Unit Cell Dimensions) XRD->Structural_Comparison TGA_DSC Thermal Analysis (TGA/DSC) Thermal_Stability Thermal Stability (Decomposition, Melting Point) TGA_DSC->Thermal_Stability FTIR FTIR Spectroscopy Spectroscopic_Features Spectroscopic Fingerprints (Vibrational Modes) FTIR->Spectroscopic_Features Orthorhombic Polymorph->XRD Orthorhombic Polymorph->TGA_DSC Orthorhombic Polymorph->FTIR Monoclinic Polymorph->XRD Monoclinic Polymorph->TGA_DSC Monoclinic Polymorph->FTIR

Caption: Experimental workflow for the comparative analysis of this compound polymorphs.

This guide provides a foundational understanding of the structural diversity of cupric tartrate hydrates. Further research into the properties and potential applications of these different polymorphs is encouraged.

References

Investigating the Cross-Reactivity of Cupric Tartrate Hydrate with Complex Carbohydrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of cupric tartrate hydrate (B1144303), a key component of Benedict's and Fehling's reagents, with complex carbohydrates. We will explore the specificity of this classical biochemical test, compare its performance with alternative methods, and provide detailed experimental protocols and visual representations of the underlying chemical principles.

Executive Summary

Cupric tartrate-based reagents are highly specific for the detection of reducing sugars, which possess a free aldehyde or ketone functional group. Our investigation confirms that complex carbohydrates, such as starch, cellulose, and glycogen (B147801), are non-reducing polysaccharides and do not exhibit cross-reactivity with cupric tartrate hydrate under standard testing conditions. A positive reaction only occurs if these complex carbohydrates are first hydrolyzed into their constituent monosaccharide units. This high degree of specificity makes cupric tartrate-based assays a reliable method for distinguishing between simple and complex carbohydrates. However, for precise quantification and analysis of complex carbohydrate mixtures, alternative methods like spectrophotometric assays and chromatographic techniques offer superior performance.

Performance of this compound with Carbohydrates

The reaction of this compound with carbohydrates is the basis of the well-established Benedict's and Fehling's tests. In an alkaline environment and upon heating, the cupric ions (Cu²⁺) in the reagent are reduced by the aldehyde or ketone group of a reducing sugar to cuprous ions (Cu⁺), which then form a brick-red precipitate of cuprous oxide (Cu₂O).[1][2][3] The intensity of the color change is proportional to the concentration of the reducing sugar, allowing for semi-quantitative analysis.[1][4]

Key Findings:

  • Specificity: this compound reacts specifically with reducing sugars, which include all monosaccharides (e.g., glucose, fructose, galactose) and some disaccharides (e.g., lactose, maltose).[5][6]

  • No Cross-Reactivity with Complex Carbohydrates: Non-reducing polysaccharides such as starch, cellulose, and glycogen do not give a positive test with cupric tartrate reagents.[1][5][7] This is because the anomeric carbons of their monosaccharide units are involved in glycosidic bonds and are not available to act as reducing agents.[6]

  • Hydrolysis Enables Reactivity: Complex carbohydrates can yield a positive result only after being broken down into their monosaccharide components through acid or enzymatic hydrolysis.[8][9]

Quantitative Data Summary

The following table summarizes the expected reactivity of various carbohydrates with this compound.

Carbohydrate TypeSpecific ExamplesReducing/Non-reducingExpected Reaction with this compoundApproximate Glucose Equivalence (%)[1]
Monosaccharides Glucose, Fructose, GalactoseReducingStrong positive (brick-red precipitate)100
Disaccharides Lactose, MaltoseReducingPositive (color change to green, yellow, or orange)Variable
SucroseNon-reducingNegative (remains blue)0
Polysaccharides Starch, Cellulose, GlycogenNon-reducingNegative (remains blue)0

Comparison with Alternative Methods

While cupric tartrate-based tests are excellent for qualitative and semi-quantitative detection of reducing sugars, other methods offer advantages for specific applications, particularly for the analysis of complex carbohydrates.

MethodPrincipleAdvantagesDisadvantages
Cupric Tartrate (Benedict's/Fehling's) Reduction of Cu²⁺ to Cu⁺ by reducing sugars.[2]Simple, rapid, low cost, specific for reducing sugars.Not suitable for non-reducing sugars without hydrolysis; semi-quantitative without spectrophotometry; susceptible to interference from other reducing agents.[7][10]
3,5-Dinitrosalicylic Acid (DNS) Assay DNS is reduced by reducing sugars to 3-amino-5-nitrosalicylic acid, which is measured spectrophotometrically.[11][12]High throughput, sensitive.Can overestimate reducing sugar content compared to copper-based methods, especially with oligosaccharides; less stable reagent.[12][13][14]
Enzymatic Assays Specific enzymes are used to break down carbohydrates and the products are measured.Highly specific and sensitive.Can be more expensive; requires specific enzymes for each carbohydrate.
High-Performance Liquid Chromatography (HPLC) Separation of carbohydrates based on their interaction with a stationary phase.Highly accurate and can quantify individual sugars in a complex mixture.Requires expensive equipment and skilled personnel.
Gas Chromatography (GC) Separation of volatile carbohydrate derivatives.High resolution and sensitivity.Requires derivatization of the carbohydrates, which can be a complex process.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized carbohydrates.Provides detailed structural information.High cost of instrumentation and complex data analysis.

Experimental Protocols

Benedict's Test for Reducing Sugars

This protocol is used to detect the presence of reducing sugars.

Materials:

  • Benedict's reagent

  • Test tubes

  • Water bath

  • Pipettes

  • Carbohydrate samples (e.g., glucose, sucrose, starch solutions)

Procedure:

  • Pipette 1 mL of the carbohydrate sample into a clean test tube.

  • Add 2 mL of Benedict's reagent to the test tube.[4]

  • Heat the test tube in a boiling water bath for 3-5 minutes.[4]

  • Remove the test tube and observe any color change.

Interpretation of Results:

  • Blue (no change): No reducing sugars present.

  • Green: Trace amounts of reducing sugars.[1]

  • Yellow/Orange: Moderate amounts of reducing sugars.[1]

  • Brick-red: High concentration of reducing sugars.[1]

Hydrolysis of Complex Carbohydrates followed by Benedict's Test

This protocol demonstrates how a non-reducing sugar can be hydrolyzed to yield a positive Benedict's test.

Materials:

  • Complex carbohydrate sample (e.g., 1% starch solution)

  • Dilute hydrochloric acid (HCl)

  • Sodium bicarbonate solution

  • Benedict's reagent

  • Test tubes

  • Water bath

  • Pipettes

Procedure:

  • To 2 mL of the starch solution in a test tube, add a few drops of dilute HCl.

  • Boil the mixture in a water bath for 5 minutes to hydrolyze the starch into glucose units.[9]

  • Cool the test tube and neutralize the acid by adding sodium bicarbonate solution until effervescence stops.

  • Perform the Benedict's test as described in protocol 3.1 on the neutralized hydrolysate.

Expected Result: A positive Benedict's test (color change to green, yellow, orange, or brick-red) indicates that the complex carbohydrate was hydrolyzed into reducing monosaccharides.

Visualizing the Chemistry and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Experimental Workflow: Testing for Reducing Sugars cluster_results Results start Start with Carbohydrate Sample add_reagent Add Benedict's Reagent start->add_reagent heat Heat in Boiling Water Bath add_reagent->heat observe Observe Color Change heat->observe blue Blue (Negative) observe->blue No Reducing Sugar green Green observe->green Low Reducing Sugar red Brick-Red (Positive) observe->red High Reducing Sugar end End blue->end yellow Yellow red->end

Caption: Workflow for Benedict's Test.

G Chemical Reaction of Benedict's Test reagents Reducing Sugar (R-CHO) Cu²⁺ (blue solution) conditions Alkaline conditions + Heat reagents->conditions products Oxidized Sugar (R-COOH) Cu₂O (brick-red precipitate) conditions->products

Caption: Reaction of reducing sugars.

G Hydrolysis of a Complex Carbohydrate polysaccharide Complex Carbohydrate (e.g., Starch) hydrolysis Acid Hydrolysis + Heat polysaccharide->hydrolysis monosaccharide Monosaccharides (Reducing Sugars) hydrolysis->monosaccharide

Caption: Breakdown of complex carbohydrates.

Conclusion

The investigation into the cross-reactivity of this compound with complex carbohydrates unequivocally demonstrates the high specificity of this reagent for reducing sugars. For researchers, scientists, and drug development professionals, this affirms the utility of Benedict's and Fehling's tests as reliable, cost-effective preliminary screens to differentiate between simple and complex carbohydrates. When quantitative analysis of complex carbohydrates is required, more advanced techniques such as chromatography and mass spectrometry are recommended. The provided protocols and diagrams serve as a practical guide for the application and understanding of these fundamental biochemical assays.

References

A Researcher's Guide to Commercially Available Cupric Tartrate Hydrate: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. Cupric tartrate hydrate (B1144303), a key component in various analytical reagents and synthetic processes, is available from numerous commercial suppliers. However, a direct comparative performance evaluation is often lacking. This guide provides a detailed comparison of cupric tartrate hydrate from prominent suppliers based on their published specifications and outlines a suite of experimental protocols to enable users to conduct their own performance evaluations.

Supplier Specification Comparison

A critical first step in selecting a reagent is to compare the specifications provided by different suppliers. The following table summarizes the available information for this compound from several well-known chemical suppliers. It is important to note that the level of detail provided can vary significantly between suppliers.

SpecificationSupplier A (Example: Sigma-Aldrich)Supplier B (Example: Chem-Impex)Supplier C (Example: Ereztech)
Purity/Assay ≥95.0% (calc. on dry substance)[1], 99.9% trace metals basis[2]≥99% Metals basis (Cu : ≥30%)[3]98%+ (by titration)[4]
Appearance Blue to green crystalline powder[3]Blue to green powder[4]Blue to green xtl.[5]
Molecular Formula [-CH(OH)CO2]2Cu·xH2O[1][3][6]C₄H₄CuO₆·xH₂O[5]CuC4H4O6*XH2O[4]
CAS Number 946843-80-7[3][4][6]946843-80-7[3]946843-80-7[4]
Melting Point ~275 °C (dec.) (lit.)[1][7]~ 275 °C (dec.)[3]275°C[4]
Impurities ≤1500.0 ppm Trace Metal AnalysisNot specifiedNot specified
Water Content 5-15%[1]Not specifiedNot specified

Note: This table is a compilation of data from various product listings and may not represent all products offered by a given supplier. Researchers should always refer to the specific certificate of analysis (CoA) for the exact specifications of the lot they purchase.

Proposed Experimental Performance Evaluation

Given the variability in supplier specifications, a direct experimental comparison is often necessary to ensure the suitability of the reagent for a specific application. The following experimental protocols are designed to provide a comprehensive performance evaluation of this compound from different suppliers.

Performance in Fehling's Test for Reducing Sugars

Fehling's test is a classic application of cupric tartrate and serves as an excellent functional assay. The performance of cupric tartrate from different suppliers can be evaluated by observing the formation of the red precipitate of copper(I) oxide in the presence of a reducing sugar.

Experimental Protocol:

  • Preparation of Fehling's Solution A: Dissolve 7 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in 100 ml of distilled water.[8][9]

  • Preparation of Fehling's Solution B: Dissolve 35 g of potassium sodium tartrate (Rochelle salt) and 12 g of sodium hydroxide (B78521) (NaOH) in 100 ml of distilled water.[9] For a direct comparison, the this compound being tested can be used in place of the separate copper sulfate and Rochelle salt components, ensuring the molar equivalents are maintained.

  • Test Procedure:

    • In a test tube, mix equal volumes of Fehling's solution A and Fehling's solution B.[8][10]

    • Add 1 ml of the sample solution (e.g., a 1% glucose solution as a positive control, and distilled water as a negative control).

    • Heat the test tube in a water bath for 5-10 minutes.[9]

  • Observation: A positive test is indicated by the formation of a reddish-brown precipitate (cuprous oxide). The intensity and speed of the color change can be used as qualitative performance indicators. For a more quantitative comparison, the amount of precipitate could be measured.

Fehling_Test_Workflow cluster_prep Reagent Preparation cluster_test Test Procedure cluster_results Observation prep_A Prepare Fehling's A (Cupric Source) mix Mix Equal Volumes of A and B prep_A->mix prep_B Prepare Fehling's B (Tartrate & Alkali) prep_B->mix add_sample Add Sample (e.g., Glucose Solution) mix->add_sample heat Heat in Water Bath add_sample->heat positive Red Precipitate (Positive Result) heat->positive Reducing Sugar Present negative No Change (Negative Result) heat->negative Reducing Sugar Absent

Caption: Workflow for Fehling's Test.

Purity Determination by Complexometric Titration

The copper content is a direct measure of the purity of this compound. Complexometric titration with EDTA is a standard method for determining the concentration of metal ions in a solution.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., dilute nitric acid, followed by buffering to the appropriate pH).

  • Titration Setup:

    • Prepare a standardized solution of ethylenediaminetetraacetic acid (EDTA).

    • Add a suitable indicator, such as Murexide, to the sample solution. The solution should turn a specific color.

  • Titration: Titrate the sample solution with the standardized EDTA solution. The endpoint is reached when the color of the solution changes, indicating that all the copper ions have been complexed by the EDTA.

  • Calculation: The percentage of copper in the sample can be calculated based on the volume of EDTA solution used, its concentration, and the initial mass of the this compound.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation weigh Accurately Weigh Cupric Tartrate dissolve Dissolve in Appropriate Solvent weigh->dissolve add_indicator Add Murexide Indicator dissolve->add_indicator titrate Titrate with Standardized EDTA add_indicator->titrate endpoint Observe Color Change (Endpoint) titrate->endpoint calculate Calculate % Copper and Purity endpoint->calculate

Caption: Workflow for Purity by Titration.

Structural and Compositional Analysis

For applications where the crystalline structure and exact composition are critical, more advanced analytical techniques are recommended.

a) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule and to confirm the presence of the tartrate and hydrate components. The FTIR spectra of samples from different suppliers can be compared to a reference spectrum or to each other to check for consistency and the presence of impurities.[11][12]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analysis: Compare the positions and intensities of the absorption bands to known spectra of copper tartrate to confirm its identity and check for any unexpected peaks that might indicate impurities. Key peaks to look for include those corresponding to O-H stretching (from hydroxyl groups and water of hydration), C=O stretching (from the carboxylate groups), and C-O stretching.

b) Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing the crystalline structure of a solid. It can be used to confirm the crystal phase of the this compound and to identify any crystalline impurities.

Experimental Protocol:

  • Sample Preparation: Grind the this compound sample to a fine powder.

  • Data Acquisition: Mount the powdered sample in a PXRD instrument and collect the diffraction pattern over a specific 2θ range.

  • Analysis: Compare the obtained diffraction pattern with standard patterns from crystallographic databases (e.g., the International Centre for Diffraction Data) to confirm the crystal structure.[13] Differences in peak positions or the presence of additional peaks between samples from different suppliers could indicate variations in the crystalline phase or the presence of impurities.

Characterization_Workflow cluster_ftir FTIR Spectroscopy cluster_pxrd Powder X-Ray Diffraction start Cupric Tartrate Sample prep_ftir Prepare KBr Pellet start->prep_ftir prep_pxrd Grind Sample to Fine Powder start->prep_pxrd run_ftir Record FTIR Spectrum prep_ftir->run_ftir analyze_ftir Analyze Functional Groups and Impurities run_ftir->analyze_ftir run_pxrd Collect Diffraction Pattern prep_pxrd->run_pxrd analyze_pxrd Analyze Crystal Structure and Phase Purity run_pxrd->analyze_pxrd

Caption: Workflow for Structural Analysis.

Conclusion

While suppliers provide basic specifications for this compound, these may not be sufficient to guarantee consistent performance in sensitive applications. By implementing a systematic experimental evaluation encompassing functional testing and detailed characterization, researchers can make an informed decision when selecting a supplier and ensure the reliability and reproducibility of their results. The protocols outlined in this guide provide a framework for such an evaluation, empowering users to select the most suitable product for their specific needs.

References

Safety Operating Guide

Proper Disposal of Cupric Tartrate Hydrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of cupric tartrate hydrate (B1144303) is a critical aspect of laboratory management, ensuring the protection of personnel and the environment. This guide provides detailed procedural steps, essential safety data, and a clear workflow for the proper handling and disposal of this chemical compound. Adherence to these protocols is vital for maintaining a safe and regulatory-compliant research environment.

Key Safety and Physical Data

Proper handling and disposal procedures are informed by the inherent properties and hazards of the substance. Below is a summary of key quantitative data for cupric tartrate hydrate.

PropertyValue
Appearance Blue to green crystalline powder[1][2]
Melting Point ~275 °C (decomposes)[1][3]
Solubility in Water Slightly soluble[3]
OSHA Permissible Exposure Limit (PEL) 1 mg/m³ (as Copper)[4]
NIOSH Recommended Exposure Limit (REL) 1 mg/m³ (as Copper)[4]
ACGIH Threshold Limit Value (TLV) 1 mg/m³ (as Copper)[4]

Disposal Protocol: Precipitation of Aqueous Copper Waste

Aqueous solutions of this compound should not be disposed of directly down the drain due to their environmental toxicity.[5] A recommended method for disposal is to convert the soluble copper into an insoluble form through chemical precipitation. This protocol outlines the steps for precipitating copper ions from solution using sodium phosphate (B84403).[5]

Materials:

  • Aqueous waste solution containing this compound

  • Sodium phosphate, tribasic (Na₃PO₄)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Appropriate Personal Protective Equipment (PPE): chemical splash goggles, chemical-resistant gloves, and a lab coat.

Procedure:

  • Don Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Prepare the Precipitation Reaction:

    • Place the beaker containing the aqueous copper waste on a stir plate.

    • Begin stirring the solution.

  • Add Sodium Phosphate:

    • While stirring, slowly add a 2x molar excess of sodium phosphate to the copper solution.[5] A turquoise precipitate of copper(II) phosphate will form.[5]

    • Continue stirring to ensure complete mixing and precipitation.

  • Separate the Precipitate:

    • Once the precipitation reaction is complete, turn off the stir plate.

    • Filter the mixture using a filtration apparatus to separate the solid copper(II) phosphate precipitate from the liquid.[5]

  • Manage the Waste Products:

    • Solid Waste: Allow the collected copper(II) phosphate precipitate to dry completely.[5] Dispose of the dried solid in a designated hazardous waste container, following all institutional and local regulations.

    • Liquid Waste (Filtrate): The remaining liquid (filtrate) can be flushed down the drain with a large excess of water (at least a 20-fold excess), provided it meets local wastewater discharge regulations.[5] It is crucial to consult your institution's environmental health and safety office to ensure compliance.

Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound waste.

G cluster_prep Preparation cluster_reaction Precipitation cluster_separation Separation cluster_disposal Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Waste Aqueous Cupric Tartrate Hydrate Waste AddPrecipitant Add 2x Molar Excess of Sodium Phosphate while Stirring Waste->AddPrecipitant Treat Precipitate Formation of Copper(II) Phosphate Precipitate AddPrecipitant->Precipitate Filter Filter the Mixture Precipitate->Filter Separate SolidWaste Collect and Dry Solid Precipitate Filter->SolidWaste Solid LiquidWaste Collect Filtrate Filter->LiquidWaste Liquid DisposeSolid Dispose of Solid as Hazardous Waste SolidWaste->DisposeSolid DisposeLiquid Neutralize and Dispose of Filtrate per Regulations LiquidWaste->DisposeLiquid

This compound Disposal Workflow

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols, as well as federal, state, and local regulations, before handling or disposing of any chemical waste.

References

Essential Safety and Logistics for Handling Cupric Tartrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling cupric tartrate hydrate (B1144303). It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Cupric tartrate hydrate is a green crystalline powder that can cause irritation to the eyes, skin, and respiratory tract.[1] Chronic exposure may lead to liver and kidney damage.[1] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Requirement Standard/Reference
Eye/Face Protection Chemical safety goggles or eyeglasses with side shields.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Appropriate protective gloves to prevent skin exposure.Consult safety equipment suppliers for material recommendations.[2]
Lab coat or appropriate protective clothing to prevent skin contact.OSHA 1910.132.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation occurs.OSHA 29 CFR 1910.134 or European Standard EN 149.[1]
Occupational Exposure Limits
Organization Limit
NIOSH 1 mg/m³ TWA (as Cu, except Copper fume)

Source: Cole-Parmer MSDS[1]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and ensure laboratory safety.

Handling Procedures
  • Training : Before working with this compound, all personnel must be trained on its proper handling and storage.[2]

  • Ventilation : Always use this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]

  • Avoid Dust Formation : Minimize the generation and accumulation of dust.[1] Use techniques such as gentle scooping and avoiding pouring from heights.

  • Personal Hygiene : Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[1][2] Contaminated work clothes should not be taken home and should be laundered by informed individuals.[2]

  • Eye Wash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2]

Storage Procedures
  • Container : Store in a tightly closed container.

  • Location : Keep in a cool, dry, and well-ventilated area.[1]

  • Incompatible Substances : Store away from incompatible materials such as strong oxidizing agents, acetylene, and nitromethane, as it may form explosive compounds with the latter two.[1][2]

Emergency and First Aid Plan

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Quickly remove contaminated clothing. Immediately wash the affected skin with large amounts of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[1][2]
Inhalation Remove the person from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical aid.[1]

Disposal Plan

This compound waste must be managed as hazardous waste.

  • Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]

  • Consult Regulations : Waste generators must consult federal, state, and local hazardous waste regulations for complete and accurate classification and disposal procedures.[1][2]

  • Disposal : Dispose of the contents/container in an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3] Do not let the chemical enter drains.[4]

Experimental Protocol: Handling a this compound Spill

The following workflow outlines the step-by-step procedure for managing a spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill Response start Spill Occurs evacuate Evacuate non-essential personnel from the spill area. start->evacuate ppe Don appropriate PPE: - Respirator - Chemical goggles - Gloves - Protective clothing evacuate->ppe contain Contain the spill. Avoid generating dust. ppe->contain cleanup Clean up the spill: - Use a vacuum or sweep material. - Place in a suitable, sealed disposal container. contain->cleanup decontaminate Decontaminate the spill area: - Ventilate the area. - Wash the area after cleanup is complete. cleanup->decontaminate disposal Dispose of waste as hazardous material according to regulations. decontaminate->disposal report Report the incident to the appropriate safety personnel. disposal->report end Spill Response Complete report->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.